molecular formula C6H8ClN7O B596151 AMiloride 15N3 CAS No. 1217169-93-1

AMiloride 15N3

货号: B596151
CAS 编号: 1217169-93-1
分子量: 232.607
InChI 键: XSDQTOBWRPYKKA-MKZAMGNXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AMiloride 15N3 is a useful research compound. Its molecular formula is C6H8ClN7O and its molecular weight is 232.607. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

1217169-93-1

分子式

C6H8ClN7O

分子量

232.607

IUPAC 名称

3,5-diamino-N-[bis(azanyl)methylidene]-6-chloropyrazine-2-carboxamide

InChI

InChI=1S/C6H8ClN7O/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11/h(H4,8,9,13)(H4,10,11,14,15)/i10+1,11+1,14+1

InChI 键

XSDQTOBWRPYKKA-MKZAMGNXSA-N

SMILES

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N

产品来源

United States

Foundational & Exploratory

Technical Guide: Amiloride-15N3 Chemical Structure, Properties, and Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amiloride-15N3 (Amiloride-


) is a stable isotope-labeled analog of the potassium-sparing diuretic Amiloride. Characterized by the substitution of three naturally occurring Nitrogen-14 atoms with Nitrogen-15 stable isotopes, this compound serves as a critical Internal Standard (IS) in quantitative bioanalysis.

Its primary application lies in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows, where it corrects for matrix effects, extraction efficiency, and ionization variability during the quantification of Amiloride in biological fluids (plasma, urine) and pharmaceutical formulations. Unlike deuterated analogs (which may suffer from deuterium-hydrogen exchange), Nitrogen-15 labeling offers superior chemical stability and non-exchangeable mass shift integrity.

Part 1: Chemical Identity and Structural Analysis

Chemical Structure and Labeling Topology

Amiloride consists of a substituted pyrazine ring linked to an acylguanidine group. In the Amiloride-15N3 isotopologue, the isotopic labeling is strategically positioned on the acylguanidine side chain , leaving the chloropyrazine core unlabeled.

  • Systematic Name: 3,5-Diamino-N-(carbamimidoyl-

    
    )-6-chloropyrazine-2-carboxamide-
    
    
    
    .
  • Label Distribution:

    • Amide Nitrogen: One

      
       atom at the carboxamide linker (
      
      
      
      ).
    • Guanidine Nitrogens: Two

      
       atoms within the terminal guanidine moiety (
      
      
      
      ).

This specific labeling pattern results in a mass shift of +3 Daltons relative to the unlabeled drug while maintaining identical chromatographic retention properties.

Structural Visualization

The following diagram illustrates the topological segmentation of the molecule and the specific localization of the heavy isotopes.

AmilorideStructure cluster_legend Legend Core Pyrazine Ring Core (Unlabeled) C4H4ClN4 Linker Carboxamide Linker (1x 15N Labeled) -C(=O)-15NH- Core->Linker C-N Bond Tail Guanidine Tail (2x 15N Labeled) -C(=15NH)-15NH2 Linker->Tail Acyl-Guanidine Bond L1 Unlabeled Moiety L2 15N Isotope Labeled

Figure 1: Structural topology of Amiloride-15N3 highlighting the specific location of the Nitrogen-15 isotopes on the side chain.

Part 2: Physicochemical Properties and Molecular Weight

Molecular Weight Analysis

Precise mass calculation is essential for setting up the Mass Spectrometer (Q1/Q3 selection). The substitution of three


 (approx. 14.003 Da) with 

(approx. 15.000 Da) results in a mass increase of approximately 2.99 Da.

Table 1: Comparative Mass Spectrometry Data

PropertyUnlabeled Amiloride (Free Base)Amiloride-15N3 (Free Base)
Molecular Formula


Monoisotopic Mass 229.0486 Da232.0397 Da
Molar Mass (Average) 229.63 g/mol 232.61 g/mol
Precursor Ion (M+H)+ 230.1 m/z233.1 m/z
Salt Form Often supplied as HCl (

)
HCl Salt (

)
Solubility and Stability
  • Physical State: Pale yellow to yellow solid.

  • Solubility:

    • DMSO: Soluble (up to ~30 mg/mL).[1]

    • Methanol: Slightly soluble.

    • Water: Sparingly soluble (solubility increases with pH adjustment or in salt form).

  • Storage:

    
     under inert atmosphere (Nitrogen/Argon). Hygroscopic.
    
  • Stability: The

    
     label is non-exchangeable in protic solvents, unlike deuterium labels at acidic/labile positions, ensuring the internal standard does not "lose" its mass tag during extraction or storage.
    

Part 3: Bioanalytical Application (LC-MS/MS Protocol)

Mechanistic Role

In LC-MS/MS, Amiloride-15N3 is spiked into biological samples (plasma, urine) at a fixed concentration before extraction. Because it shares the exact chemical structure (and thus


, lipophilicity, and retention time) as the analyte, it compensates for:
  • Matrix Effects: Ion suppression or enhancement from co-eluting phospholipids/salts.

  • Recovery Loss: Variability in Solid Phase Extraction (SPE) or protein precipitation efficiency.

Recommended Experimental Workflow

The following protocol is synthesized from validated bioanalytical methods [1, 2].

Step 1: Stock Solution Preparation
  • Dissolve 1 mg Amiloride-15N3 HCl in 1 mL DMSO to make a 1 mg/mL primary stock.

  • Dilute with Methanol:Water (50:50) to create a working Internal Standard (IS) solution (e.g., 500 ng/mL).

Step 2: Sample Extraction (Solid Phase Extraction)
  • Cartridge: Phenomenex Strata-X (Polymeric Reversed Phase) or equivalent.

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Mix 250 µL Plasma + 50 µL IS Working Solution. Load onto cartridge.

  • Wash: 1 mL 5% Methanol in Water (removes salts/proteins).

  • Elution: 1 mL Acetonitrile containing 0.1% Formic Acid.

  • Reconstitution: Evaporate eluate under Nitrogen; reconstitute in Mobile Phase.

Step 3: LC-MS/MS Parameters
  • Column: Hypersil Gold C18 (

    
     mm, 5 µm) or Curosil-PFP.
    
  • Mobile Phase: Acetonitrile : 4 mM Ammonium Formate (pH 4.[2][3]0) [80:20 v/v].[2][3]

  • Flow Rate: 0.4 - 0.5 mL/min.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

MRM Transitions (Multiple Reaction Monitoring):

CompoundPrecursor Ion (Q1)Product Ion (Q3)Note
Amiloride 230.1 m/z116.0 m/zLoss of acylguanidine side chain
Amiloride-15N3 233.1 m/z 116.0 m/z Label is lost in fragmentation

Critical Technical Insight: The transition


 indicates that the fragment ion detected (m/z 116) corresponds to the chloropyrazine ring , which carries no labels. The labels are located on the neutral loss (the side chain). This confirms the structural topology described in Part 1.
Analytical Logic Diagram

The following Graphviz diagram visualizes the self-validating logic of using Amiloride-15N3 for quantification.

BioanalysisWorkflow cluster_logic Validation Logic Sample Biological Sample (Plasma/Urine) Extract Extraction (SPE) (Removes Proteins/Salts) Sample->Extract Analyte Spike Spike IS (Amiloride-15N3) Spike->Extract Internal Standard LC LC Separation (Co-elution of Analyte & IS) Extract->LC Clean Extract MS MS/MS Detection (MRM Mode) LC->MS Retention Time: ~2.5 min Logic Since IS and Analyte co-elute, matrix suppression affects both equally. The Ratio remains constant. LC->Logic Data Ratio Calculation (Area Analyte / Area IS) MS->Data Q1/Q3 Filtering

Figure 2: Workflow demonstrating the error-correction mechanism of the Internal Standard method.

References

  • Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography-tandem mass spectrometry. Source: National Institutes of Health (PubMed) / Journal of Chromatography B. URL:[Link]

Sources

An In-depth Technical Guide to the Properties of ¹⁵N-Labeled Amiloride Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of ¹⁵N-labeled amiloride hydrochloride, designed for researchers, scientists, and drug development professionals. It delves into the synthesis, physicochemical properties, analytical characterization, and applications of this stable isotope-labeled compound, offering field-proven insights and robust methodologies.

Introduction: The Significance of Isotopic Labeling in Amiloride Research

Amiloride hydrochloride is a potassium-sparing diuretic used in the management of hypertension and congestive heart failure.[1] Its primary mechanism of action involves the blockade of epithelial sodium channels (ENaC) in the distal tubules of the nephron, which inhibits sodium reabsorption and indirectly reduces potassium excretion.[1][2]

The introduction of stable isotopes, such as Nitrogen-15 (¹⁵N), into the amiloride structure provides a powerful analytical tool without altering the molecule's fundamental chemical and biological properties.[3] ¹⁵N, with a nuclear spin of 1/2, is particularly advantageous for Nuclear Magnetic Resonance (NMR) spectroscopy, yielding sharper signals than the more abundant ¹⁴N.[4] This guide will explore the multifaceted properties and applications of ¹⁵N-labeled amiloride hydrochloride, a critical resource in modern drug development and metabolic research.[4][5]

Synthesis and Isotopic Incorporation

The synthesis of ¹⁵N-labeled amiloride hydrochloride necessitates the strategic introduction of ¹⁵N atoms into its pyrazine and guanidine moieties. While a definitive, publicly available step-by-step protocol for the direct synthesis of ¹⁵N-labeled amiloride hydrochloride is not readily found, a plausible synthetic pathway can be constructed based on established methods for synthesizing amiloride and its analogs, as well as general techniques for ¹⁵N labeling.[6][7][8]

The core of this proposed synthesis involves the reaction of a ¹⁵N-labeled pyrazine precursor with a ¹⁵N-labeled guanidine. The pyrazine ring can be synthesized with ¹⁵N atoms through methods like the Zincke reaction, which allows for a direct ¹⁴N to ¹⁵N atom swap.[5] The guanidine portion can be synthesized using commercially available ¹⁵N-labeled precursors like ¹⁵N₃-guanidine hydrochloride.[9]

Proposed Synthetic Workflow

Synthetic Workflow A ¹⁵N-labeled Pyrazine Precursor (e.g., from ¹⁵N-aspartate) C Condensation Reaction A->C B ¹⁵N-labeled Guanidine B->C D ¹⁵N-labeled Amiloride C->D Formation of Amide Bond E Acidification (HCl) D->E F ¹⁵N-labeled Amiloride Hydrochloride E->F Salt Formation

Caption: Proposed synthetic workflow for ¹⁵N-labeled amiloride hydrochloride.

Step-by-Step Conceptual Protocol
  • Synthesis of ¹⁵N-labeled Pyrazine Core:

    • Utilize a method such as the Zincke reaction with a ¹⁵N-labeled amine (e.g., ¹⁵N-aspartate derived diester) to introduce the ¹⁵N isotope into the pyrazine ring structure.[5] This approach allows for high isotopic enrichment under mild conditions.

  • Preparation of ¹⁵N-labeled Guanidine:

    • Commercially available ¹⁵N₃-guanidine hydrochloride can be used directly or synthesized from ¹⁵N-labeled precursors.[9]

  • Condensation and Amide Bond Formation:

    • The ¹⁵N-labeled pyrazine carboxylic acid (or its activated derivative) is reacted with the ¹⁵N-labeled guanidine to form the amide linkage. This is a critical step where the two labeled fragments are joined.

  • Purification:

    • The resulting ¹⁵N-labeled amiloride is purified using standard chromatographic techniques, such as column chromatography, to remove unreacted starting materials and byproducts.

  • Salt Formation:

    • The purified ¹⁵N-labeled amiloride is then treated with hydrochloric acid to form the stable hydrochloride salt.

  • Characterization and Isotopic Enrichment Confirmation:

    • The final product is thoroughly characterized by NMR and mass spectrometry to confirm its identity and determine the level of ¹⁵N incorporation.

Physicochemical Properties

The introduction of ¹⁵N isotopes results in a negligible change in the chemical properties of amiloride hydrochloride. However, the increased molecular weight is a key physical distinction.

Comparative Physicochemical Data
PropertyAmiloride Hydrochloride (Unlabeled)¹⁵N-labeled Amiloride Hydrochloride (Predicted)
Molecular Formula C₆H₈ClN₇O · HClC₆H₈Cl¹⁵N₇O · HCl
Molecular Weight 266.09 g/mol (anhydrous)[2]Approx. 269.07 g/mol (for ¹⁵N₃)
Appearance Yellow to greenish-yellow crystalline solid[10]Identical to unlabeled
Melting Point 240.5 - 241.5 °C[10]Expected to be very similar to unlabeled
Solubility Water: 5.2 mg/mL; Alcohol: 19.6 mg/mL[10]Expected to be very similar to unlabeled
pKa 8.7[10]Expected to be identical to unlabeled

Analytical Characterization

The primary utility of ¹⁵N-labeled amiloride hydrochloride lies in its application as an internal standard and for detailed structural and metabolic studies using mass spectrometry and NMR spectroscopy.

Mass Spectrometry

Mass spectrometry is a cornerstone technique for the analysis of ¹⁵N-labeled compounds, allowing for their differentiation from their unlabeled counterparts based on the mass-to-charge ratio (m/z).

4.1.1 Fragmentation Pattern

In positive ion mode electrospray ionization mass spectrometry (ESI-MS), amiloride typically shows a protonated molecular ion [M+H]⁺. For unlabeled amiloride, this is at m/z 230.6. For ¹⁵N₃-labeled amiloride, the [M+H]⁺ ion is observed at m/z 233.6.[11] The fragmentation of both labeled and unlabeled amiloride often results in a common product ion at m/z 116.0, corresponding to the elimination of the guanidine moiety, CO, and HCN.[11][12]

Mass Spec Fragmentation A ¹⁵N₃-Amiloride [M+H]⁺ (m/z 233.6) B Product Ion (m/z 116.0) A->B Fragmentation C Neutral Loss (¹⁵N-guanidine, CO, HCN) A->C

Caption: Mass spectrometry fragmentation of ¹⁵N₃-labeled amiloride.

4.1.2 LC-MS/MS Protocol for Quantification in Human Plasma

The following is a representative protocol for the quantification of amiloride in human plasma using ¹⁵N₃-labeled amiloride hydrochloride as an internal standard.[11][13]

  • Sample Preparation (Solid Phase Extraction):

    • To 250 µL of human plasma, add a known concentration of ¹⁵N₃-amiloride hydrochloride internal standard.

    • Vortex mix the sample.

    • Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Phenomenex Strata™-X).

    • Wash the cartridge with an appropriate solvent to remove interfering substances.

    • Elute the analyte and internal standard with a suitable elution solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC Column: Hypersil Gold C18 (50 mm × 3.0 mm, 5 µm) or equivalent.[13]

    • Mobile Phase: Acetonitrile and 4.0 mM ammonium formate (pH 4.0) (80:20, v/v).[13]

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Amiloride: m/z 230.6 → 116.0

      • ¹⁵N₃-Amiloride: m/z 233.6 → 116.0[11][13]

  • Data Analysis:

    • Quantify the concentration of amiloride in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁵N NMR spectroscopy provides detailed information about the electronic environment of the nitrogen atoms within the amiloride molecule.

4.2.1 Predicted ¹⁵N Chemical Shifts
Nitrogen Atom LocationFunctional GroupPredicted ¹⁵N Chemical Shift Range (ppm, relative to CH₃NO₂)
Pyrazine RingPyridine-like nitrogen-125 to 50
Amine Groups (-NH₂)Primary aromatic amine-340 to -280
Guanidine Group (=N-)Imine-like nitrogen-220 to -160
Guanidine Group (-N<)Amine-like nitrogen-350 to -320

Note: These are approximate ranges and can be influenced by solvent and pH.

4.2.2 NMR Sample Preparation Protocol
  • Sample Dissolution:

    • Dissolve 5-25 mg of ¹⁵N-labeled amiloride hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

  • Filtration:

    • Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to remove any particulate matter.

  • Internal Standard:

    • If quantitative NMR is being performed, add a known amount of an internal standard. For routine qualitative analysis, the residual solvent peak can often be used for referencing.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁵N NMR spectra. For ¹⁵N spectra, experiments like ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) can provide correlations between protons and their directly attached nitrogen atoms, aiding in spectral assignment.[4]

Applications in Research and Drug Development

¹⁵N-labeled amiloride hydrochloride is an invaluable tool in several areas of research and development.

Pharmacokinetic and Drug Metabolism Studies

The use of ¹⁵N-labeled amiloride allows for the precise tracking of the drug and its metabolites in biological systems.[4] By using LC-MS/MS, researchers can differentiate the administered drug from endogenous compounds, leading to a more accurate understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Bioanalysis

As demonstrated in the LC-MS/MS protocol, ¹⁵N₃-amiloride hydrochloride serves as an ideal internal standard for the quantification of amiloride in biological matrices.[11][13][16] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery and chromatographic behavior, which minimizes analytical variability.[17]

Ion Channel Research

Amiloride and its analogs are widely used as pharmacological probes to study the function of various ion channels and exchangers, including ENaC, Na⁺/H⁺ exchangers, and Na⁺/Ca²⁺ exchangers.[18][19][20][21] ¹⁵N-labeled amiloride can be used in NMR-based structural and dynamic studies to investigate its binding to these transport proteins, providing insights into its mechanism of action at a molecular level.

Storage and Stability

Amiloride hydrochloride should be stored in well-closed containers at room temperature, protected from light and moisture.[22] Studies have shown that amiloride can undergo photodegradation in aqueous solutions.[8] Therefore, solutions of ¹⁵N-labeled amiloride hydrochloride should be freshly prepared and protected from light.

Conclusion

¹⁵N-labeled amiloride hydrochloride is a sophisticated and essential tool for modern pharmaceutical research. Its properties enable highly accurate and sensitive quantification, detailed metabolic profiling, and in-depth investigation of its interactions with biological targets. This guide has provided a comprehensive overview of its synthesis, physicochemical characteristics, analytical methodologies, and key applications, underscoring its importance for researchers and drug development professionals in advancing our understanding of amiloride's pharmacology and therapeutic potential.

References

  • Mechanism of action, pharmacokinetics, adverse effects, and therapeutic uses of amiloride hydrochloride, a new potassium-sparing diuretic - PubMed. (n.d.).
  • What is the mechanism of Amiloride Hydrochloride? - Patsnap Synapse. (2024, July 17).
  • 15N-labelled pyrazines of triterpenic acids - ResearchGate. (2015, October 29). Retrieved February 28, 2026, from [Link]

  • Amiloride Hydrochloride (PIM 026) - INCHEM. (n.d.). Retrieved February 28, 2026, from [Link]

  • Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry - PMC. (n.d.). Retrieved February 28, 2026, from [Link]

  • 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing - PMC - NIH. (n.d.). Retrieved February 28, 2026, from [Link]

  • 15 N-Multilabeled Adenine and Guanine Nucleosides. Syntheses of [1,3,NH 2 - Scilit. (n.d.). Retrieved February 28, 2026, from https://scilit.net/article/10.1002/0471142301.ns0707s19
  • Formation of 13C-, 15N-, and 18O-labeled guanidinohydantoin from guanosine oxidation with singlet oxygen. Implications for structure and mechanism - PubMed. (2003, November 19). Retrieved February 28, 2026, from [Link]

  • Amiloride and Its Analogs Unique Cation Transport Inhibitors. (n.d.).
  • NMR sample preparation guidelines. (n.d.). Retrieved February 28, 2026, from [Link]

  • Enzymatic Synthesis of Guanine Nucleotides Labeled With 15N at the 2-amino Group of the Purine Ring - PubMed. (n.d.). Retrieved February 28, 2026, from [Link]

  • 15NRORC: An Azine Labeling Protocol - ChemRxiv. (n.d.). Retrieved February 28, 2026, from [Link]

  • NMR Sample Preparation - Western University. (n.d.). Retrieved February 28, 2026, from [Link]

  • Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA) - PubMed. (2011, November 15). Retrieved February 28, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). Retrieved February 28, 2026, from [Link]

  • Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography-tandem mass spectrometry - PubMed. (2017, October 15). Retrieved February 28, 2026, from [Link]

  • (PDF) Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography-tandem mass spectrometry - ResearchGate. (2025, October 31). Retrieved February 28, 2026, from [Link]

  • Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC - NIH. (n.d.). Retrieved February 28, 2026, from [Link]

  • 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. (2025, August 29). Retrieved February 28, 2026, from [Link]

  • US4196292A - 6-Substituted amiloride derivatives - Google Patents. (n.d.).
  • Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA). | Semantic Scholar. (n.d.). Retrieved February 28, 2026, from [Link]

  • Amiloride and Its Analogs: Unique Cation Transport Inhibitors - Google Books. (n.d.).
  • Amiloride and its analogs as tools in the study of ion transport | Scilit. (n.d.). Retrieved February 28, 2026, from [Link]

  • Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates | ChemRxiv. (2023, November 1). Retrieved February 28, 2026, from [Link]

  • How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs. (n.d.). Retrieved February 28, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved February 28, 2026, from [Link]

  • 1H, 13C, 15N and 31P chemical shift assignment of the first stem-loop Guanidine-II riboswitch from Escherichia coli - PMC. (n.d.). Retrieved February 28, 2026, from [Link]

  • ¹⁵N‐NMR chemical shift values of pyrimidinyl guanidine 5 a based on... - ResearchGate. (n.d.). Retrieved February 28, 2026, from [Link]

  • 15N - NMR Chemical Shifts of Major Chemical Families | NIST. (2012, June 22). Retrieved February 28, 2026, from [Link]

  • 15N chemical shifts - Steffen's Chemistry Pages - Science and Fun. (2017, October 17). Retrieved February 28, 2026, from [Link]

  • Amiloride | C6H8ClN7O | CID 16231 - PubChem. (n.d.). Retrieved February 28, 2026, from [Link]

  • Amiloride derivatives block ion channel activity and enhancement of virus-like particle budding caused by HIV-1 protein Vpu - PubMed. (2002, March 15). Retrieved February 28, 2026, from [Link]

  • amiloride - ClinPGx. (n.d.). Retrieved February 28, 2026, from [Link]

  • mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved February 28, 2026, from [Link]

  • Amiloride - Wikipedia. (n.d.). Retrieved February 28, 2026, from [Link]

  • Amiloride-blockable acid-sensing ion channels are leading acid sensors expressed in human nociceptors - JCI. (n.d.). Retrieved February 28, 2026, from [Link]

  • Amiloride Docking to Acid-sensing Ion Channel-1 - PMC. (n.d.). Retrieved February 28, 2026, from [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Publishing. (n.d.). Retrieved February 28, 2026, from [Link]

Sources

Amiloride-15N3: A Definitive Guide to Isotopic Enrichment, Structural Integrity, and Advanced LC-MS/MS Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amiloride is a potent potassium-sparing diuretic that functions primarily as an epithelial sodium channel (ENaC) blocker, preventing sodium influx and promoting downstream potassium retention[1]. In clinical pharmacokinetics and therapeutic drug monitoring, accurately quantifying amiloride in complex biological matrices (like human plasma) is critical. However, bioanalytical assays are often plagued by matrix effects—endogenous compounds that suppress or enhance the ionization of the target analyte in the mass spectrometer.

To create a self-validating quantitative system, researchers rely on Stable Isotopically Labeled (SIL) internal standards. Amiloride-15N3 has emerged as the gold standard for this purpose. By incorporating three Nitrogen-15 atoms into the molecular framework, Amiloride-15N3 perfectly mimics the physicochemical properties of unlabeled amiloride while providing a distinct mass shift, allowing for precise, matrix-corrected quantification[2].

ENAC_Pathway Amiloride Amiloride (Analyte) ENaC Epithelial Sodium Channel (ENaC) Amiloride->ENaC Binds & Inhibits Na_Influx Na+ Influx Blocked ENaC->Na_Influx Decreases K_Retention K+ Retention (Antikaliuretic Effect) Na_Influx->K_Retention Downstream Effect

Amiloride mechanism: ENaC inhibition prevents Na+ influx, promoting downstream K+ retention.

Chemical Identity & Structural Mechanics

Amiloride-15N3 is synthesized by strategically replacing three standard Nitrogen-14 atoms with Nitrogen-15 isotopes. The chemical nomenclature for this labeled standard is 3,5-Diamino-N-(carbamimidoyl-15N2)-6-chloropyrazine-2-carboxamide-N-15N, indicating that the heavy isotopes are localized within the highly stable guanidino (carbamimidoyl) and carboxamide moieties[3].

Key Identifiers
  • CAS Number (Hydrochloride Salt): 1216796-18-7[4]

  • CAS Number (Free Base): 1217169-93-1[5]

  • Molecular Formula (Hydrochloride): C6H9Cl2N4(15N)3O[4]

  • Molecular Weight: 269.07 g/mol [4]

The placement of the 15N isotopes in non-exchangeable positions is a deliberate structural choice. If the isotopes were placed in highly labile positions, they could exchange with environmental or solvent isotopes during sample preparation, leading to a loss of the +3 Da mass shift and invalidating the internal standard's utility.

The Superiority of 15N Labeling: Isotopic Enrichment Dynamics

Why 15N over Deuterium?

Historically, deuterated (2H) compounds were the first generation of SIL internal standards due to lower synthesis costs. However, deuterium labeling introduces a critical flaw in high-performance liquid chromatography (HPLC): the chromatographic isotope effect [6]. Because carbon-deuterium bonds are slightly shorter and more lipophilic than carbon-hydrogen bonds, deuterated standards often elute slightly earlier than their unlabeled counterparts. This temporal offset means the analyte and the internal standard enter the mass spectrometer's ion source at different times, exposing them to different matrix suppressants and defeating the purpose of the internal standard[7].

Nitrogen-15 (and Carbon-13) labeling eliminates this issue. Amiloride-15N3 co-elutes perfectly with unlabeled amiloride, ensuring that both molecules experience identical ionization conditions and matrix effects[6].

Isotopic Enrichment Requirements

For Amiloride-15N3 to function effectively in trace-level quantification, it must possess an isotopic enrichment of ≥98% [8].

  • The Causality of Purity: If enrichment falls below this threshold, a significant fraction of the standard will exist as the M+0 (unlabeled) isotopologue. When spiked into a patient sample at high concentrations, this M+0 impurity will artificially inflate the baseline signal in the analyte's detection channel. This cross-talk severely degrades the Limit of Quantitation (LOQ) and compromises the assay's trustworthiness.

Analytical Workflows: LC-MS/MS Protocol

To ensure a self-validating analytical system, the following step-by-step protocol leverages Amiloride-15N3 to correct for extraction losses and ion suppression during the simultaneous determination of amiloride in human plasma[2].

Step 1: Sample Preparation & Internal Standard Spiking
  • Aliquot 250 µL of human plasma into a clean microcentrifuge tube.

  • Spike the sample with a known, fixed concentration of Amiloride-15N3 (e.g., 50 ng/mL).

  • Causality Check: Spiking the IS at the very beginning ensures that any subsequent volumetric losses, degradation, or extraction inefficiencies affect the analyte and the IS equally. The final quantification relies on the ratio of their signals, making the system self-correcting.

Step 2: Solid Phase Extraction (SPE) Clean-up
  • Condition a polymeric reversed-phase SPE cartridge (e.g., Phenomenex Strata™-X) with methanol, followed by equilibration with water.

  • Load the spiked plasma sample onto the cartridge.

  • Wash with a low-organic aqueous solution to remove salts and hydrophilic proteins.

  • Elute the amiloride and Amiloride-15N3 using a high-organic solvent mixture.

  • Causality Check: Amiloride is a highly polar, basic compound. Simple protein precipitation (PPT) leaves behind phospholipids that cause severe ion suppression. The polymeric SPE sorbent effectively retains the polar amiloride while allowing the removal of these matrix interferents, yielding an IS-normalized matrix factor near 1.0 (0.971 to 1.024)[2].

Step 3: Chromatographic Separation
  • Inject the eluate onto a C18 analytical column (e.g., Hypersil Gold C18, 50 mm × 3.0 mm, 5 µm).

  • Run an isocratic mobile phase consisting of Acetonitrile and 4.0 mM ammonium formate (80:20, v/v).

  • Adjust the aqueous phase to pH 4.0 using 0.1% formic acid.

  • Causality Check: Amiloride has a pKa of ~8.7. Maintaining the mobile phase at pH 4.0 ensures the molecule remains fully protonated. This not only stabilizes its retention on the C18 column but also maximizes ionization efficiency in the positive electrospray ionization (ESI+) source[2].

Step 4: Tandem Mass Spectrometry (MRM Detection)
  • Operate the triple quadrupole mass spectrometer (e.g., API 5500) in positive ESI mode.

  • Monitor the Multiple Reaction Monitoring (MRM) transitions:

    • Amiloride: m/z 230.6 → 116.0

    • Amiloride-15N3: m/z 233.6 → 116.0

  • Calculate the concentration of amiloride in the unknown sample by plotting the peak area ratio (Analyte/IS) against a linear calibration curve (r² ≥ 0.9997)[2].

LCMS_Workflow Plasma Plasma Sample (+ Amiloride) SpikeIS Spike with Amiloride-15N3 (Internal Standard) Plasma->SpikeIS SPE Solid Phase Extraction (Phospholipid Removal) SpikeIS->SPE LC Liquid Chromatography (Perfect Co-elution) SPE->LC MSMS Tandem Mass Spectrometry (MRM Detection) LC->MSMS Quant Ratio-based Quantification (Corrects Matrix Effects) MSMS->Quant

LC-MS/MS bioanalytical workflow utilizing Amiloride-15N3 to correct for matrix effects.

Quantitative Data Summaries

To facilitate rapid assay development, the critical physicochemical and spectrometric parameters for Amiloride and its 15N3 internal standard are summarized below.

Table 1: Physicochemical & Structural Properties

PropertyValue
Compound Name Amiloride-15N3 Hydrochloride
Primary CAS Number 1216796-18-7[4]
Free Base CAS Number 1217169-93-1[5]
Molecular Formula C6H9Cl2N4(15N)3O[4]
Molecular Weight 269.07 g/mol [4]
Target Isotopic Enrichment ≥ 98%[8]
Isotope Locations Carbamimidoyl and Carboxamide Nitrogens[3]

Table 2: MRM Parameters and Mass Spectrometry Conditions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeCo-elution Status
Amiloride 230.6116.0ESI+N/A
Amiloride-15N3 (IS) 233.6116.0ESI+Perfect match with Analyte

References

  • Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. NIH.gov.
  • Amiloride-15N3 hydrochloride (MK-870-15N3 hydrochloride) | Stable Isotope | MedChemExpress. MedChemExpress.com.
  • Amiloride-15N3 Hydrochloride | CAS 1216796-18-7 | SCBT - Santa Cruz Biotechnology. SCBT.com.
  • CAS No : 1216796-18-7 | Product Name : Amiloride 15N3 Hydrochloride | Pharmaffiliates.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Resolvemass.ca.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.com.
  • ISOTEC® Stable Isotopes - Sigma-Aldrich. Sigmaaldrich.com.
  • Amiloride EP Impurity A - CAS - 1458-01-1 - Axios Research. Axios-research.com.

Sources

An In-depth Technical Guide to the Mechanism of Action of Amiloride in ENaC Inhibition Studies

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the mechanism of action of amiloride, a potent inhibitor of the Epithelial Sodium Channel (ENaC). It is intended for researchers, scientists, and drug development professionals engaged in the study of ENaC and its modulation. This document delves into the molecular interactions, kinetic properties, and structural basis of amiloride's inhibitory effects, and provides detailed, field-proven protocols for key experimental methodologies.

Introduction: The Epithelial Sodium Channel (ENaC) and Its Physiological Significance

The Epithelial Sodium Channel (ENaC) is a crucial ion channel responsible for sodium reabsorption in various epithelial tissues, including the kidneys, lungs, and colon.[1] ENaC is a heterotrimeric protein composed of three homologous subunits: α, β, and γ.[2] This channel plays a vital role in maintaining sodium balance, extracellular fluid volume, and blood pressure.[3][4] Dysregulation of ENaC activity is implicated in several human diseases, such as Liddle's syndrome, a rare form of hypertension, and cystic fibrosis.[5]

Amiloride, a potassium-sparing diuretic, is a well-characterized and widely used inhibitor of ENaC.[6][7] Its ability to specifically block ENaC-mediated sodium transport makes it an invaluable tool for studying the channel's function and a therapeutic agent for managing conditions associated with sodium and fluid retention.[5][8] Understanding the precise mechanism by which amiloride inhibits ENaC is fundamental for the development of novel and more specific ENaC modulators.

The Core Mechanism: How Amiloride Inhibits ENaC

Amiloride's primary mechanism of action is the direct blockade of the ENaC pore, physically obstructing the passage of sodium ions.[5][9] This inhibition is a reversible process characterized by a high affinity of amiloride for the channel. The interaction is complex, involving specific amino acid residues within the extracellular domain of the ENaC subunits.

The Amiloride Binding Site: A Multi-Subunit Pocket

Extensive research, including site-directed mutagenesis and molecular modeling studies, has elucidated the key residues that form the amiloride binding pocket within the ENaC pore.[10][11] The binding site is not confined to a single subunit but is rather a composite structure involving contributions from the α, β, and γ subunits.

A critical region for amiloride binding is located in the extracellular loop of the α-subunit, specifically the WYRFHY sequence (residues 278-283 in rat α-ENaC).[10] Deletion or mutation of residues within this region has been shown to significantly reduce amiloride sensitivity.[10] Further studies have identified key residues in the pore region of all three subunits that are critical for high-affinity amiloride binding. These include αSer583, βGly525, and γGly537 (in rat ENaC), which are located at homologous positions in the outer pore entrance.[12] Mutations at these sites can dramatically decrease the channel's affinity for amiloride by increasing the drug's dissociation rate.[11]

The current model suggests that amiloride, which is positively charged at physiological pH, enters the external vestibule of the ENaC pore and binds to this multi-subunit site, effectively plugging the channel and preventing sodium ion permeation.[9]

Kinetics of Amiloride Inhibition

The interaction between amiloride and ENaC is characterized by specific kinetic parameters that can be determined experimentally. The inhibition is concentration-dependent, with a reported half-maximal inhibitory concentration (IC50) for αβγ-ENaC typically in the sub-micromolar range (around 0.1 µM).[5][13] The kinetics of amiloride block are also voltage-dependent, with the block becoming more potent at more negative membrane potentials.[13] This voltage dependence is attributed to the positive charge of the amiloride molecule being drawn into the channel's electric field.[9]

The association and dissociation rates of amiloride can be quantified through single-channel patch-clamp analysis. Mutations in the amiloride binding site primarily affect the dissociation rate (k_off), suggesting they destabilize the interaction between the inhibitor and the channel, rather than preventing the initial binding (k_on).[11]

Visualizing the Mechanism and Experimental Workflow

Amiloride-ENaC Interaction Model

Caption: Model of amiloride binding to the ENaC pore.

General Experimental Workflow for ENaC Inhibition Studies

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Expression ENaC Expression System (e.g., Xenopus Oocytes, HEK293 cells) Electrophysiology Electrophysiology (Patch-Clamp / TEVC) Expression->Electrophysiology Binding_Assay Radioligand Binding Assay Expression->Binding_Assay Mutagenesis Site-Directed Mutagenesis (Optional) Mutagenesis->Expression IC50 IC50 Determination Electrophysiology->IC50 Kinetics Kinetic Analysis (kon, koff) Electrophysiology->Kinetics Affinity Binding Affinity (Ki) Binding_Assay->Affinity

Caption: Workflow for studying amiloride inhibition of ENaC.

Core Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments used to investigate the mechanism of amiloride inhibition of ENaC.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is a robust method for expressing and functionally characterizing ion channels, including ENaC, and for assessing the effects of inhibitors like amiloride.[4]

Step-by-Step Methodology:

  • Oocyte Preparation:

    • Harvest stage V-VI oocytes from a female Xenopus laevis frog.

    • Defolliculate the oocytes by treating with collagenase (e.g., 1.5 mg/mL in a Ca2+-free saline solution) for 1.5-2 hours at 20°C.[7]

    • Manually select healthy oocytes and incubate them in a low sodium solution (e.g., ND9 solution) to prevent sodium overload.[3]

  • cRNA Injection:

    • Synthesize capped cRNAs for the human or rat α, β, and γ ENaC subunits using in vitro transcription kits.

    • Inject a precise amount of each cRNA (e.g., 0.03 ng per subunit) into the cytoplasm of the prepared oocytes.[3]

    • Incubate the injected oocytes for 48 hours at 16-18°C to allow for channel expression.

  • TEVC Recording:

    • Place a single oocyte in the recording chamber and perfuse with a standard bath solution (e.g., ND96).[14]

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).[4]

    • Clamp the oocyte membrane potential at a holding potential of -60 mV.[14]

    • Record baseline ENaC-mediated currents.

    • Apply amiloride at various concentrations to the bath solution and record the resulting inhibition of the current.

    • Perform a washout step to ensure the reversibility of the inhibition.

  • Data Analysis:

    • Measure the steady-state current at each amiloride concentration.

    • Calculate the percentage of current inhibition for each concentration relative to the baseline current.

    • Plot the percentage of inhibition against the logarithm of the amiloride concentration.

    • Fit the data to a dose-response curve (e.g., using the Hill equation) to determine the IC50 value.[15]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the detailed characterization of ENaC currents in mammalian cells and provides higher resolution for studying channel kinetics.[9]

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable mammalian cell line (e.g., HEK293 or CHO cells) that does not endogenously express ENaC.

    • Transfect the cells with plasmids encoding the α, β, and γ ENaC subunits. Stably transfected cell lines are often used for consistency.[3]

    • Plate the transfected cells onto coverslips 24-48 hours before the experiment.

  • Patch-Clamp Recording:

    • Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with an extracellular (bath) solution (e.g., containing 150 mM NaCl, 1 mM CaCl2, 2 mM MgCl2, and 10 mM HEPES, pH 7.4).

    • Pull a glass micropipette with a resistance of 4-8 MΩ and fill it with an intracellular (pipette) solution (e.g., containing 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES, pH 7.2).[1]

    • Approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -40 mV to -70 mV.[9]

    • Record baseline whole-cell currents.

    • Apply different concentrations of amiloride to the bath solution and record the inhibition of the inward sodium current.

  • Data Analysis:

    • Measure the amplitude of the amiloride-sensitive current at each concentration.

    • Determine the IC50 value as described for the TEVC method.

    • For kinetic analysis, analyze single-channel recordings from excised patches to determine the on-rate (k_on) and off-rate (k_off) of amiloride binding.[11]

Site-Directed Mutagenesis

This technique is essential for identifying the specific amino acid residues involved in amiloride binding.[10][11]

Step-by-Step Methodology:

  • Primer Design:

    • Design complementary oligonucleotide primers containing the desired mutation (substitution, deletion, or insertion) in the ENaC subunit of interest. The primers should also contain flanking sequences that are complementary to the template plasmid.

  • Mutagenesis PCR:

    • Perform a PCR reaction using a high-fidelity DNA polymerase, the plasmid containing the wild-type ENaC subunit cDNA as a template, and the mutagenic primers.

    • The PCR will generate copies of the plasmid containing the desired mutation.

  • Template Digestion and Transformation:

    • Digest the parental (wild-type) template DNA using a methylation-sensitive restriction enzyme (e.g., DpnI), which will specifically cleave the methylated template DNA, leaving the newly synthesized, unmethylated mutant DNA intact.

    • Transform the resulting mutant plasmid into competent E. coli cells for amplification.

  • Verification and Functional Analysis:

    • Isolate the plasmid DNA from several bacterial colonies and sequence the ENaC insert to confirm the presence of the desired mutation and the absence of any unintended mutations.

    • Express the mutant ENaC in Xenopus oocytes or mammalian cells and characterize its amiloride sensitivity using TEVC or patch-clamp electrophysiology as described above.

Data Presentation: Quantitative Analysis of Amiloride Inhibition

ParameterDescriptionTypical Value (αβγ-ENaC)Experimental Method
IC50 The concentration of amiloride that produces 50% inhibition of the ENaC-mediated current.~0.1 µMTEVC, Patch-Clamp
Ki The inhibition constant, representing the affinity of amiloride for the ENaC binding site.20-100 nMTEVC, Patch-Clamp, Radioligand Binding
k_on The association rate constant of amiloride binding to ENaC.VariesSingle-Channel Patch-Clamp
k_off The dissociation rate constant of amiloride from the ENaC binding site.VariesSingle-Channel Patch-Clamp
Voltage Dependence The degree to which the inhibitory potency of amiloride is affected by the membrane potential.Present (more potent at negative potentials)TEVC, Patch-Clamp

Conclusion

The inhibition of ENaC by amiloride is a well-defined process involving the direct blockade of the channel's pore. The high-affinity binding of amiloride is mediated by a multi-subunit pocket located in the external vestibule of the channel. The detailed understanding of this mechanism has been made possible through a combination of electrophysiological, molecular, and computational techniques. The protocols outlined in this guide provide a robust framework for researchers to investigate the intricate interactions between amiloride and ENaC, and to facilitate the discovery and characterization of novel ENaC modulators for therapeutic applications.

References

  • Regulation of epithelial sodium channel (ENaC) activity by extracellular stimuli. (n.d.). Iowa State University. Retrieved from [Link]

  • Kleyman, T. R., & Eaton, D. C. (2009). ENaC structure and function in the wake of a resolved structure of a family member. American Journal of Physiology-Renal Physiology, 296(5), F943-F953.
  • Benos, D. J., & Stanton, B. A. (1999). Structure and function of the Mec-ENaC family of ion channels. Current Opinion in Nephrology and Hypertension, 8(4), 459-466.
  • Kelly, O., Lin, C., Ramkumar, M., Saxena, N. C., Kleyman, T. R., & Eaton, D. C. (2003). Characterization of an amiloride binding region in the α-subunit of ENaC. American Journal of Physiology-Renal Physiology, 285(6), F1279-F1290.
  • Han, M., & Wang, J. (2022). Role of epithelial sodium channel-related inflammation in human diseases. Frontiers in Immunology, 13, 995421.
  • Han, U. K., & Bao, H. F. (2013). δ ENaC: a novel divergent amiloride-inhibitable sodium channel. American Journal of Physiology-Cell Physiology, 305(11), C1089-C1104.
  • Kelly, O., Lin, C., Ramkumar, M., Saxena, N. C., Kleyman, T. R., & Eaton, D. C. (2003). Characterization of an amiloride binding region in the alpha-subunit of ENaC. American Journal of Physiology. Renal Physiology, 285(6), F1279–F1290.
  • Pochynyuk, O., & Stockand, J. D. (2010). Regulation of sodium transport by ENaC in the kidney. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1802(12), 1162-1175.
  • Kleyman, T. R., & Eaton, D. C. (2011). Regulating ENaC's gate. American Journal of Physiology-Cell Physiology, 301(3), C535-C551.
  • Amiloride. (2024). In StatPearls.
  • What are Amiloride sensitive sodium channel inhibitors and how do they work? (2024, June 21). News-Medical.net. Retrieved from [Link]

  • Sheng, S., Li, T., & Kleyman, T. R. (2005). On the interaction between amiloride and its putative alpha-subunit epithelial Na+ channel binding site. Molecular Pharmacology, 68(1), 103-110.
  • How can the Epithelial Sodium Channel (ENaC) mechanism be antagonized? (2025, March 26). Dr.Oracle. Retrieved from [Link]

  • Butterworth, M. B. (2010). Regulation of the epithelial sodium channel (ENaC) by membrane trafficking. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1802(12), 1162-1175.
  • Lupu, A. S., Moisescu, M., Ghenescu, V., Ghenescu, I., & Lupu, D. (2022). Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling. International Journal of Molecular Sciences, 23(10), 5693.
  • Epithelial sodium channel. (2024, February 28). In Wikipedia. Retrieved from [Link]

  • Kashlan, O. B., & Kleyman, T. R. (2011). Amiloride Docking to Acid-sensing Ion Channel-1. The Journal of Biological Chemistry, 286(45), 39518–39527.
  • Gaddam, P. R., & Bobik, A. (2007). Epithelial sodium channel inhibition in cardiovascular disease. American Journal of Hypertension, 20(1), 101-108.
  • Kellenberger, S., Gautschi, I., & Schild, L. (1999). Feedback inhibition of rat amiloride-sensitive epithelial sodium channels expressed in Xenopus laevis oocytes. The Journal of Physiology, 516(Pt 1), 43–55.
  • Kellenberger, S., Gautschi, I., & Schild, L. (1999). Feedback inhibition of rat amiloride-sensitive epithelial sodium channels expressed in Xenopus laevis oocytes. The Journal of Physiology, 516(1), 43-55.
  • Effects of amiloride in the kidneys. Amiloride is an epithelial sodium... (n.d.). ResearchGate. Retrieved from [Link]

  • How can the Epithelial Sodium Channel (ENaC) mechanism be antagonized? (2025, March 26). Dr.Oracle. Retrieved from [Link]

  • Gaddam, P. R., & Bobik, A. (2007). Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride. American Journal of Hypertension, 20(1), 101-108.
  • Epithelial Na channels (ENaC)-selective amiloride analog benzamil... (n.d.). ResearchGate. Retrieved from [Link]

  • Lupu, A. S., Moisescu, M., Ghenescu, V., Ghenescu, I., & Lupu, D. (2022). Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling. International Journal of Molecular Sciences, 23(10), 5693.
  • Hanukoglu, I., & Hanukoglu, A. (2016). Epithelial sodium channel (ENaC) family: Phylogeny, structure-function, tissue distribution, and associated inherited diseases. Gene, 579(2), 95-132.
  • Palmer, L. G., & Frindt, G. (1988). Functional expression of the amiloride-sensitive sodium channel in Xenopus oocytes. The Journal of General Physiology, 92(2), 121–138.
  • Büsst, C., Barmeyer, C., & Weber, W. M. (2009). Expression of ENaC and other transport proteins in Xenopus oocytes is modulated by intracellular Na+. Cellular Physiology and Biochemistry, 24(5-6), 469-476.
  • Chubinskiy-Nadezhdin, V., Vasileva, V., Morachevskaya, E., & Negulyaev, Y. (2018). Extracellular serine proteases activate amiloride-insensitive ENaC channels and decrease migration and invasion ability of human leukemia cell lines. American Journal of Physiology-Cell Physiology, 315(4), C537-C549.
  • Peters, F., Lenders, M., & Schreiber, R. (2025). Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC). Pflügers Archiv - European Journal of Physiology, 477(4), 857-872.
  • Awayda, M. S., Tousson, A., & Benos, D. J. (2000). Electrophysiological Characterization of the Rat Epithelial Na+ Channel (rENaC) Expressed in MDCK Cells. The Journal of General Physiology, 116(5), 659–674.
  • Myerburg, M. M., King, J. A., Oyster, J. R., & Fitch, C. A. (2001). Peroxynitrite inhibits amiloride-sensitive Na+ currents in Xenopus oocytes expressing αβγ-rENaC. American Journal of Physiology-Renal Physiology, 280(5), F832-F839.
  • Pavlov, T. S., Ilatovskaya, D. V., & Staruschenko, A. (2021). Stimulation of the Epithelial Na+ Channel in Renal Principal Cells by Gs-Coupled Designer Receptors Exclusively Activated by Designer Drugs. Frontiers in Physiology, 12, 726719.
  • Automated patch clamp screening of amiloride and 5-N,N-hexamethyleneamiloride (HMA) analogs identifies 6-iodoamiloride as a potent acid-sensing ion channel inhibitor. (2022, March 14). bioRxiv. Retrieved from [Link]

  • Peters, F., Lenders, M., & Schreiber, R. (2025). Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC). Pflügers Archiv - European Journal of Physiology, 477(4), 857-872.
  • Amiloride-sensitive epithelial Na channel (ENaC)mediated currents are... (n.d.). ResearchGate. Retrieved from [Link]

  • Kellenberger, S., Gautschi, I., & Schild, L. (2003). Mutations in the Epithelial Na + Channel ENaC Outer Pore Disrupt Amiloride Block by Increasing Its Dissociation Rate. Molecular Pharmacology, 64(4), 848-856.
  • Blocking effect of amiloride on taste ENaC expressed by the inhibition constant (K i ). (n.d.). ResearchGate. Retrieved from [Link]

  • Han, U. K., & Bao, H. F. (2013). δ ENaC: a novel divergent amiloride-inhibitable sodium channel. American Journal of Physiology-Cell Physiology, 305(11), C1089-C1104.
  • Alvarez de la Rosa, D., Zhang, P., Naray-Fejes-Toth, A., Fejes-Toth, G., & Canessa, C. M. (2000). cAMP Increases Density of ENaC Subunits in the Apical Membrane of MDCK Cells in Direct Proportion to Amiloride-sensitive Na+ Transport. The Journal of Biological Chemistry, 275(38), 29351–29356.
  • Radioligand Binding Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

Sources

A Technical Guide to Assessing the Metabolic Stability of Amiloride Using Nitrogen-15 Isotope Labeling

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amiloride, a potassium-sparing diuretic, is widely documented as a compound that undergoes minimal to no metabolism in the body, with the majority being excreted unchanged.[1][2][3] In the contemporary landscape of drug development, however, qualitative statements are insufficient for regulatory scrutiny. A definitive, quantitative demonstration of metabolic stability is required to rule out the formation of minor metabolites that could be disproportionately present in humans or possess undesirable pharmacological or toxicological properties.[4]

This technical guide presents a robust, field-proven methodology for definitively assessing the metabolic stability of amiloride. It leverages the power of stable isotope labeling (SIL), specifically using Nitrogen-15 (¹⁵N), coupled with high-resolution mass spectrometry. This approach moves beyond simple disappearance assays to provide unequivocal, quantifiable evidence of metabolic fate. We will detail the strategic rationale, provide self-validating experimental protocols, and explain the interpretation of data, offering a comprehensive framework for generating a high-integrity data package suitable for regulatory submission.

The Scientific Imperative: Beyond Historical Data

The metabolic profile of a drug candidate is a cornerstone of its safety and efficacy evaluation.[5] Rapid metabolism can lead to low bioavailability and short duration of action, while high stability can increase the risk of drug-drug interactions (DDIs) or off-target effects.[6][7] Regulatory bodies like the FDA mandate a thorough characterization of a drug's metabolic pathways as early as possible in the development process.[8][9][10]

Why Re-evaluate a "Known" Compound? While amiloride's high stability is accepted, historical analytical methods may have lacked the sensitivity to detect trace metabolites. Modern mass spectrometry can detect compounds at parts-per-million levels, making it essential to confirm that no previously unidentified metabolic pathways exist.[11][12]

The Power of Nitrogen-15 Stable Isotope Labeling (SIL) SIL has become the gold standard in drug metabolism and pharmacokinetics (DMPK) studies.[13][14] Unlike radioactive labeling (e.g., ¹⁴C, ³H), stable isotopes are non-radioactive, making them safer for researchers and suitable for a wider range of studies, including those in vulnerable populations.[15][16]

Key advantages of using ¹⁵N-labeling in this context include:

  • Unambiguous Identification: A ¹⁵N-labeled molecule is chemically identical to its unlabeled counterpart but has a distinct mass. This allows mass spectrometry to differentiate the drug from endogenous matrix components with absolute certainty.[17]

  • Precise Quantification: The ¹⁵N-labeled compound serves as the ideal internal standard for its unlabeled analogue in a technique called isotope dilution mass spectrometry (IDMS).[18][19] This corrects for variations in sample preparation and instrument response, yielding exceptionally accurate and precise quantification.[20]

  • Definitive Metabolite Hunting: Any metabolite formed from the drug will retain the ¹⁵N label. This allows researchers to search for specific mass shifts corresponding to metabolic reactions (e.g., +16 Da for hydroxylation) within a clean, predictable isotopic channel, eliminating the noise of the biological matrix.[21]

Core Principles & Experimental Strategy

Our strategy is designed to test the null hypothesis: that amiloride is not subject to metabolism by the primary enzyme systems in the human liver. The workflow is a closed-loop, self-validating system.

2.1. The Tool: Synthesis of [¹⁵N]-Amiloride The first crucial step is the synthesis of amiloride with one or more ¹⁵N atoms incorporated into a metabolically stable position of the molecular scaffold. The pyrazine ring or guanidine moiety are ideal locations. A common synthetic route for introducing nitrogen into heterocyclic systems is the Strecker synthesis, which can be adapted to use a ¹⁵N-labeled nitrogen source, such as ¹⁵N-ammonium chloride ([¹⁵N]H₄Cl).[22] The final product must be characterized for chemical purity and isotopic enrichment.

2.2. The Test Systems: A Phased Approach To assess metabolic stability, we use well-characterized in vitro systems that represent the primary site of drug metabolism, the liver.[7][23]

  • Human Liver Microsomes (HLM): These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I (oxidative) metabolism.[24][25] An HLM assay is a cost-effective, high-throughput first-pass screen to assess CYP-mediated metabolic liability.[26]

  • Cryopreserved Human Hepatocytes: These are whole liver cells containing the full complement of both Phase I and Phase II (conjugative) metabolic enzymes and cofactors.[6][27] An assay with hepatocytes provides a more comprehensive picture of hepatic clearance.

2.3. The Analytical Engine: Isotope Dilution LC-MS/MS Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical platform of choice for its sensitivity and specificity.[12] By using the synthesized [¹⁵N]-Amiloride as an internal standard, we create a robust quantitative assay.[28][29]

2.4. Experimental Workflow The overall process is designed to be systematic and conclusive.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis synthesis Synthesis & Purification of [¹⁵N]-Amiloride qc Purity & Enrichment QC synthesis->qc incubation In Vitro Incubation (HLM or Hepatocytes) Unlabeled Amiloride qc->incubation quenching Quench Reaction (Cold Acetonitrile) incubation->quenching spiking Spike with [¹⁵N]-Amiloride (Internal Standard) lcms LC-MS/MS Analysis spiking->lcms quenching->spiking quant Quantify Parent Drug (Isotope Dilution) lcms->quant metid Metabolite Search (Mass Shift Analysis) lcms->metid clint Calculate t½ and CLint quant->clint report Confirm Absence of Metabolites metid->report

Figure 1: High-level experimental workflow.

Detailed Experimental Protocols

3.1. Protocol 1: In Vitro Metabolic Stability Assay with Human Liver Microsomes (HLM)

This protocol is designed to measure the depletion of a test compound over time due to Phase I enzymatic activity.

Rationale for Key Parameters:

  • Substrate Concentration (1 µM): This concentration is typically below the Michaelis-Menten constant (Km) for most CYP enzymes, ensuring the reaction rate is proportional to substrate concentration (first-order kinetics), which simplifies data analysis.[30]

  • Protein Concentration (0.5 mg/mL): This provides sufficient enzymatic activity to metabolize reference compounds within a reasonable timeframe without causing excessive non-specific binding.

  • Cofactor (NADPH): NADPH is the essential electron donor for all CYP450 enzyme activity. Its presence initiates the metabolic reaction.[25] A "minus-cofactor" control is critical to ensure that any observed compound loss is due to enzymatic metabolism and not chemical instability.

  • Quenching: Cold acetonitrile precipitates proteins, instantly stopping the enzymatic reaction, and prepares the sample for LC-MS/MS analysis.[26]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 100X stock solution of the NADPH regenerating system in buffer.

    • Prepare a 1 mM stock solution of unlabeled amiloride in a suitable solvent (e.g., DMSO). Dilute to a 100 µM working solution in buffer.

    • Prepare a 100 µM working solution of a positive control compound (e.g., verapamil, a well-known CYP3A4 substrate) in buffer.

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a working concentration of 1 mg/mL in cold buffer.

  • Incubation Plate Setup (96-well plate):

    • For each time point (0, 5, 15, 30, 60 minutes), prepare wells in triplicate for amiloride and the positive control.

    • Add buffer to each well.

    • Add the microsomal solution to achieve a final concentration of 0.5 mg/mL.

    • Add the substrate (amiloride or positive control) to achieve a final concentration of 1 µM.

    • Include a "minus-cofactor" control for the final time point (60 min).

  • Reaction Initiation and Sampling:

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the reaction by adding the NADPH solution to all wells except the "minus-cofactor" controls.

    • For the T=0 time point, immediately add 100 µL of cold acetonitrile containing the [¹⁵N]-Amiloride internal standard (at a known concentration, e.g., 100 nM) to the T=0 wells to stop the reaction.

    • Return the plate to the 37°C incubator.

    • At each subsequent time point (5, 15, 30, 60 min), stop the reaction by adding 100 µL of the cold acetonitrile/internal standard solution to the respective wells.

  • Sample Preparation for Analysis:

    • Seal the plate and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

3.2. Protocol 2: Isotope Dilution LC-MS/MS Analysis

This protocol quantifies the remaining parent compound by comparing its MS signal to that of the known concentration of the spiked-in stable isotope-labeled internal standard.

G cluster_0 Sample from In Vitro Assay cluster_1 Spiking Step cluster_2 LC-MS/MS Measurement cluster_3 Quantification Analyte Unknown Concentration [¹⁴N]-Amiloride (Analyte) MS Measure Peak Area Ratio Area([¹⁴N]) / Area([¹⁵N]) Analyte->MS IS Known Concentration [¹⁵N]-Amiloride (Internal Standard) IS->MS Result {Calculate Analyte Concentration|Based on known IS concentration and measured ratio} MS->Result

Figure 2: Principle of Isotope Dilution Mass Spectrometry.

Step-by-Step Methodology:

  • LC Setup:

    • Column: A C18 reversed-phase column (e.g., Hypersil Gold C18, 50 mm x 3.0 mm, 5 µm) is suitable for retaining amiloride.[29]

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) typically provides good peak shape and separation.[28]

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Setup (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These must be optimized by infusing pure standards of both unlabeled and [¹⁵N]-Amiloride.

      • Unlabeled Amiloride (C₆H₈ClN₇O, MW ~229.6): e.g., m/z 230 → 171[31]

      • [¹⁵N]-Amiloride (assuming 3 nitrogens labeled): e.g., m/z 233 → 174 (The exact transition will depend on which nitrogens are labeled and the resulting fragmentation pattern).

  • Data Acquisition:

    • Analyze the samples from the stability assay. The software will integrate the peak area for both the unlabeled (analyte) and labeled (internal standard) MRM transitions at each time point.

Data Analysis, Interpretation, and Acceptance Criteria

4.1. Calculating Metabolic Stability

  • Calculate the peak area ratio (unlabeled amiloride / [¹⁵N]-amiloride) for each sample.

  • Normalize the data by expressing the ratio at each time point as a percentage of the ratio at T=0.

  • Plot the natural logarithm (ln) of the "% Remaining" versus time.

  • The slope of this line (k) represents the elimination rate constant.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:[26]

    • t½ (min) = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [Protein Concentration])

4.2. Data Presentation

All quantitative data should be summarized in a clear, concise table.

CompoundTime (min)% Remaining (Mean ± SD)Calculated t½ (min)Calculated CLint (µL/min/mg)
Amiloride 0100> 120 (No significant decline)< 5
599.1 ± 1.2
1598.5 ± 2.1
3097.9 ± 1.8
6096.8 ± 2.5
Verapamil 010015.291.2
(Positive Control)578.1 ± 3.4
1548.9 ± 4.1
3022.5 ± 3.9
605.1 ± 1.5
Amiloride (-NADPH) 6099.5 ± 1.5N/AN/A

Table 1: Example data from an HLM stability assay. Data is hypothetical.

4.3. Interpretation and Acceptance Criteria

  • Positive Control: The positive control (Verapamil) must show significant degradation (e.g., t½ within the expected range of 10-30 minutes) to confirm the metabolic competency of the HLM batch.[26]

  • Minus-Cofactor Control: The amiloride concentration in the minus-NADPH control should show >95% remaining after 60 minutes, confirming that any loss observed in the main experiment is enzyme-mediated.

  • Amiloride Stability: A half-life of >120 minutes with a calculated CLint of < 5 µL/min/mg protein is typically classified as "highly stable." The data for amiloride is expected to show minimal to no decline over the incubation period.

  • Metabolite Hunt: A post-acquisition analysis of the full-scan data from the [¹⁵N]-Amiloride channel should be performed. The absence of any new peaks with mass shifts corresponding to common metabolic transformations (e.g., +16, +14, -2) provides definitive evidence that no significant metabolites are being formed.

Conclusion

The assertion that amiloride is metabolically stable requires rigorous, modern scientific validation. The integrated methodology presented in this guide, combining the precision of Nitrogen-15 stable isotope labeling with the sensitivity of LC-MS/MS, provides an unequivocal framework for this assessment. By employing a self-validating experimental design with appropriate controls and leveraging the power of isotope dilution for quantification, researchers can generate a high-integrity data package. This approach not only confirms the high metabolic stability of amiloride with unparalleled confidence but also establishes a definitive absence of previously undetected metabolites, satisfying the stringent requirements of both scientific inquiry and regulatory agencies.

References

  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro.
  • Camargo. (2018). 2017 FDA Guidance: Many In Vitro DDI Evaluations Should Precede FIH Studies.
  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites.
  • Varghese, E., & Sodi, R. (2024). Amiloride. In StatPearls. StatPearls Publishing.
  • Tao, Y. (2025). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. LinkedIn.
  • Tao, Y. (2025). Nitrogen-15 in Medical Diagnostics: Unlocking New Frontiers in Metabolic Research. LinkedIn.
  • Sinha, A. D., & Agarwal, R. (2020). Amiloride: A review. Journal of the Renin-Angiotensin-Aldosterone System, 21(4), 1470320320972939.
  • Apotex Inc. (2004). Amiloride Hydrochloride Tablets, USP.
  • BOC Sciences. (2024). Nitrogen 15 - Stable Isotope.
  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
  • Pharmacy Freak. (2025). Mechanism of Action of Amiloride.
  • Ma, L., et al. (2012). High-resolution isotope-dilution mass spectrometry using metabolism of isotope-labeled compounds: application to drug metabolites. Journal of the American Society for Mass Spectrometry, 23(11), 1899-1908.
  • Wikipedia. (n.d.). Amiloride. Retrieved from [Link]

  • Shah, G., et al. (2017). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 145, 58-65.
  • Zaugg, S. D., Smith, S. G., & Schroeder, M. P. (2006). Analysis of Pharmaceuticals in Water by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry. Environmental Science & Technology, 40(23), 7384-7390.
  • Murphy, R. C., & Axelsen, P. H. (2011). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Clinical Pharmacology & Therapeutics, 90(4), 543-553.
  • Cyprotex. (n.d.). Microsomal Stability.
  • Harper, S. (n.d.). Quantitative and Qualitative Pharmaceutical Analysis using Mass Spectrometry.
  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?.
  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • Adesis. (2024). Innovating Precision: The Future of Stable Isotope Labeling Services.
  • Zhong, D., et al. (2007). Simultaneous determination of amiloride and hydrochlorothiazide by liquid chromatography/electrospray tandem mass spectrometry (LC/MS/MS) operated in positive and negative ionization switching mode. Rapid Communications in Mass Spectrometry, 21(21), 3537-3544.
  • Isotope Science. (2024). 15N Labeled Compounds.
  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases.
  • Spectroscopy. (2020). Quantitative Drug Metabolite Profiling without Radiolabels Using HPLC–ICP-MS.
  • Creative Biolabs. (2024). Drug Metabolic Stability Analysis Service.
  • Diagnostics World News. (2022). Benefits of Stable Isotope Labelling in Biochemistry Research.
  • de Vries, R., & van den Brink, W. (2007). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology, 64(2), 143-150.
  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry.
  • Shah, G., et al. (2017). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography-tandem mass spectrometry. PubMed, 28844299.
  • International Programme on Chemical Safety. (n.d.). Amiloride Hydrochloride (PIM 026). INCHEM.
  • Williams, D. E., et al. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in Microbiology, 14, 1167825.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • Admescope. (n.d.). Services for in vitro Metabolism research.
  • Van der Meer, M. J., & Brown, P. R. (2017). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. ResearchGate.
  • Bragstad, K., et al. (2015). Synthesis of 15N-Labelled D-Isovaline and α-Aminoisobutyric Acid. ResearchGate.

Sources

Technical Guide: Solubility & Handling of Amiloride-15N3 for LC-MS/MS Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amiloride-15N3 (Amiloride-


) is a stable isotope-labeled internal standard (IS) used primarily in the quantitative analysis of amiloride via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] As a structural analog labeled with three Nitrogen-15 atoms, it exhibits physicochemical properties nearly identical to unlabeled Amiloride Hydrochloride.

Critical Handling Directive: Due to the high cost and limited quantity (typically supplied in 1 mg aliquots) of isotopic standards, DMSO (Dimethyl Sulfoxide) is the mandatory solvent for primary stock preparation. Methanol and water should only be used for secondary dilutions/working solutions, owing to the compound's limited solubility profile in protic solvents.

Quick Reference: Solubility Profile (Amiloride HCl / 15N3)
SolventSolubility LimitStatusApplication
DMSO > 30 mg/mLRecommended Primary Stock Solution
Methanol ~ 1–2 mg/mLSparingly SolubleIntermediate Dilution
Water (Neutral) ~ 1 mg/mLPoorNot Recommended for Stock
Water (Acidic) ~ 5 mg/mLModerateMobile Phase / Extraction
Ethanol < 1 mg/mLSlightly SolubleAvoid

Part 1: Physicochemical Grounding

To manipulate Amiloride-15N3 effectively, one must understand the underlying chemistry of the parent molecule. Isotopic labeling with


 increases the molecular weight by approximately 3 Da but does not significantly alter the pKa or lipophilicity compared to the unlabeled drug.
The pKa Factor

Amiloride is a pyrazinoylguanidine derivative containing a guanidine moiety.[2][3]

  • pKa: ~8.7 (Basic).[3]

  • Implication: In solutions with pH < 7 (acidic), the guanidine group is protonated, significantly enhancing aqueous solubility. In alkaline environments (pH > 8), the molecule exists as a free base, leading to rapid precipitation.

  • LC-MS Context: Most LC-MS methods utilize acidic mobile phases (e.g., 0.1% Formic Acid), which maintains Amiloride-15N3 in its soluble, ionized state.

Methanol vs. Water
  • Methanol: Amiloride is only "sparingly soluble" in methanol. While methanol is a common solvent for many organic molecules, it is risky for high-concentration Amiloride stocks (>1 mg/mL) as the solution may crash out (precipitate) upon storage at -20°C.

  • Water: Solubility is poor in neutral water. It requires heat or sonication to dissolve, which degrades the standard.

Part 2: Validated Preparation Protocols

Protocol A: Primary Stock Solution (1 mg/mL)

Objective: Create a stable, high-concentration master stock. Reagents: Amiloride-15N3 (1 mg vial), Anhydrous DMSO (LC-MS Grade).

  • Centrifugation: Before opening, centrifuge the Amiloride-15N3 vial at 3,000 x g for 1 minute. This ensures all powder is at the bottom, preventing loss upon cap removal.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO directly to the manufacturer's vial.

    • Why DMSO? It prevents hydrolysis and ensures complete dissolution without heating.

  • Dissolution: Vortex gently for 30 seconds. Inspect visually for clarity.

  • Storage: Transfer to an amber glass vial with a PTFE-lined cap. Store at -20°C.

    • Stability:[4][5][6] >6 months if protected from moisture.[7]

Protocol B: Working Internal Standard Solution (100 ng/mL)

Objective: Prepare the solution to be spiked into biological samples. Reagents: Primary Stock (from Protocol A), Methanol (LC-MS Grade), Water (LC-MS Grade).

  • Intermediate Stock (10 µg/mL):

    • Dilute 10 µL of Primary Stock (DMSO) into 990 µL of Methanol .

    • Note: At this low concentration (10 µg/mL), the solubility limit of methanol is not exceeded.

  • Working Solution (100 ng/mL):

    • Dilute 100 µL of Intermediate Stock into 9.9 mL of 50:50 Methanol:Water (0.1% Formic Acid) .

    • Why Acid? The formic acid ensures the Amiloride remains protonated and soluble in the aqueous portion of the mixture.

Part 3: Visualization of Workflow

The following diagram illustrates the critical decision path for solvent selection and dilution to prevent precipitation.

AmilorideSolubility Vial Amiloride-15N3 (Solid Powder) Stock Primary Stock (1 mg/mL) Stable @ -20°C Vial->Stock Dissolve DMSO Solvent: DMSO (Anhydrous) DMSO->Stock Inter Intermediate Stock (10 µg/mL) Stock->Inter Dilute 1:100 Precip PRECIPITATION RISK (Do Not Use) Stock->Precip Direct Dilution into Neutral Water MeOH Solvent: Methanol MeOH->Inter Working Working IS Solution (100 ng/mL) Inter->Working Dilute 1:100 Water Solvent: Water (Neutral pH) Water->Precip AcidWater Solvent: 50% MeOH / Water (+0.1% Formic Acid) AcidWater->Working

Caption: Workflow for Amiloride-15N3 preparation. Red paths indicate high-risk steps leading to precipitation; Green/Blue paths represent validated protocols.

Part 4: Quality Control & Troubleshooting

Solubility Verification

Before using the stock solution for critical assays, perform a Visual Clarity Check :

  • Hold the amber vial up to a light source.

  • The solution must be strictly homogeneous. Any turbidity or particulates indicate saturation or degradation.

  • Correction: If particulates are observed in a DMSO stock, sonicate for 5 minutes at room temperature. If they persist, the standard may have degraded or absorbed moisture.

System Suitability (LC-MS)

Inject the Working Solution (100 ng/mL) alone.

  • Peak Shape: Should be sharp and symmetrical. Tailing indicates secondary interactions or pH mismatch (mobile phase too basic).

  • Retention Time: Amiloride-15N3 must co-elute exactly with the unlabeled analyte.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16231, Amiloride. Retrieved from [Link]

  • DailyMed. (2023). Amiloride Hydrochloride Tablet - Label Information. U.S. National Library of Medicine. Retrieved from [Link][6]

Sources

Strategic Pathways for the Synthesis of ¹⁵N-Labeled Pyrazinoylguanidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isotopically labeled compounds are indispensable tools in modern drug discovery and development, providing critical insights into metabolism, pharmacokinetics, and target engagement. The pyrazinoylguanidine scaffold, a key pharmacophore found in diuretics like Amiloride and its analogs, is of significant interest for its role in modulating ion channels and transporters.[1][2] This technical guide provides a comprehensive overview of robust synthetic strategies for the introduction of nitrogen-15 (¹⁵N) isotopes into pyrazinoylguanidines. We will explore two primary approaches: late-stage ¹⁵N-labeling of the pyrazine heterocycle and the incorporation of a ¹⁵N-enriched guanidine moiety. This document details the underlying chemical principles, provides field-proven, step-by-step protocols, and discusses the analytical methods for product validation, offering researchers a practical guide for producing these vital molecular probes.

Introduction: The Imperative for ¹⁵N-Labeled Pyrazinoylguanidines

The pyrazinoylguanidine core is a privileged structure in medicinal chemistry, most famously represented by the potassium-sparing diuretic Amiloride.[1] Analogs of this structure have been explored as inhibitors for various targets, including the urokinase-type plasminogen activator (uPA) in cancer research.[3][4] The development of new therapeutics based on this scaffold necessitates a deep understanding of their absorption, distribution, metabolism, and excretion (ADME) properties.

Stable isotope labeling, particularly with ¹⁵N, offers an unambiguous method for tracking molecules in vivo and in vitro. ¹⁵N-labeled compounds serve as ideal internal standards for quantitative mass spectrometry (LC-MS) assays, enabling precise pharmacokinetic analysis.[5] Furthermore, the ¹⁵N nucleus is NMR-active (spin I = 1/2), making these isotopologues valuable for mechanistic studies of drug-target interactions and for advanced NMR techniques like Signal Amplification By Reversible Exchange (SABRE).[6][7] This guide focuses on providing the synthetic chemist with the strategic and tactical knowledge required to construct ¹⁵N-labeled pyrazinoylguanidines efficiently and with high isotopic enrichment.

Core Synthetic Strategy: A Bifurcated Approach

The synthesis of a ¹⁵N-labeled pyrazinoylguanidine can be approached from two distinct retrosynthetic pathways. The choice between these pathways depends on the availability of starting materials, the desired labeling pattern, and whether an early-stage or late-stage labeling strategy is preferred.

  • Pathway A: ¹⁵N-Labeling of the Pyrazine Ring. This strategy involves synthesizing a ¹⁵N-enriched pyrazine-2-carboxylic acid precursor, which is then coupled with an unlabeled guanidine. This is often a late-stage approach, which is highly valuable as it allows for the labeling of complex and advanced intermediates.

  • Pathway B: ¹⁵N-Labeling of the Guanidine Moiety. This approach utilizes a commercially available or synthesized ¹⁵N-labeled guanidine salt, which is then coupled to an unlabeled pyrazine-2-carboxylic acid derivative. This is often more direct if the labeled guanidine precursor is readily accessible.

The diagram below illustrates this strategic bifurcation, which forms the core logic of this guide.

G cluster_target Target Molecule cluster_pathways Retrosynthetic Pathways cluster_precursors Key Labeled Precursors Target ¹⁵N-Pyrazinoylguanidine PathwayA Pathway A: Label Pyrazine Ring Target->PathwayA Disconnect PathwayB Pathway B: Label Guanidine Moiety Target->PathwayB Disconnect N15_Pyrazine ¹⁵N-Pyrazine- 2-carboxylic Acid PathwayA->N15_Pyrazine Requires N15_Guanidine ¹⁵N-Guanidine Hydrochloride PathwayB->N15_Guanidine Requires G Start Pyrazine-2-carboxylic Acid Ester (¹⁴N) Activated N-Triflyl Pyrazinium Salt Start->Activated 1. Tf₂O Zincke Zincke Imine Intermediate Activated->Zincke 2. Dibenzylamine LabeledPyrazine ¹⁵N-Pyrazine-2-carboxylic Acid Ester Zincke->LabeledPyrazine 3. ¹⁵NH₄Cl, NaOAc FinalProduct ¹⁵N-Pyrazinoylguanidine (Pyrazine Labeled) LabeledPyrazine->FinalProduct 4. Saponification 5. Coupling w/ Guanidine

Caption: Workflow for Pathway A: Late-stage ¹⁵N-labeling of the pyrazine core.

Experimental Protocol: Synthesis of Ethyl [¹⁵N]-Pyrazine-2-carboxylate

This protocol is adapted from established methods for pyridine labeling and is presented as a robust starting point for pyrazines. [5][8] Step 1: Ring-Opening to Zincke Imine

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve ethyl pyrazine-2-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add 2,6-lutidine (1.2 equiv) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv). Stir for 15 minutes.

  • Add dibenzylamine (1.2 equiv) dropwise. The reaction mixture is typically allowed to warm slowly to room temperature and stirred for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with an aqueous solution of CuSO₄ (to remove dibenzylamine) and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude Zincke imine can often be isolated by precipitation upon adding the concentrated organic extract to hexanes and used directly in the next step.

Step 2: ¹⁵N-Ring-Closing

  • Dissolve the crude Zincke imine intermediate in a suitable solvent such as acetonitrile or ethanol.

  • Add ¹⁵NH₄Cl (4.0 equiv) and sodium acetate (NaOAc, 4.0 equiv).

  • Heat the mixture to reflux (typically 80-90 °C) and monitor by LC-MS until the desired ¹⁵N-labeled pyrazine ester is formed (typically 4-12 hours).

  • Cool the reaction to room temperature, filter off any solids, and concentrate the filtrate.

  • Purify the crude product by silica gel column chromatography to yield pure ethyl [¹⁵N]-pyrazine-2-carboxylate. Isotopic enrichment is typically >95%. [5]

Pathway B: Coupling with a ¹⁵N-Labeled Guanidine Moiety

This pathway is more direct, provided that a ¹⁵N-labeled guanidinylating agent is available. The most common precursor is multiply-labeled guanidine hydrochloride, such as [¹⁵N₂,¹⁵N₃]-Guanidine HCl, which can be sourced from stable isotope suppliers. The core transformation is an acylation of the labeled guanidine with an activated pyrazine-2-carboxylic acid.

Direct acylation of guanidine can be challenging due to its high basicity (pKa ≈ 13.6) and potential for over-acylation. [9]Therefore, the reaction requires carefully chosen coupling agents and conditions to achieve mono-acylation selectively.

G PyrazineAcid Pyrazine-2-carboxylic Acid ActivatedAcid Activated Intermediate (e.g., Acyl Phosphate) PyrazineAcid->ActivatedAcid 1. Coupling Agent (T3P) N15Guanidine [¹⁵N₂,¹⁵N₃]-Guanidine HCl FinalProduct ¹⁵N-Pyrazinoylguanidine (Guanidine Labeled) N15Guanidine->FinalProduct 2. Coupling ActivatedAcid->FinalProduct 2. Coupling

Caption: Workflow for Pathway B: Coupling with a ¹⁵N-labeled guanidine.

Experimental Protocol: Synthesis of [¹⁵N₂]-Pyrazinoylguanidine

This protocol utilizes propylphosphonic anhydride (T3P®) as a mild and efficient coupling agent, which has proven effective for synthesizing pyrazine-2-carboxylic acid derivatives with minimal side products. [10] Step 1: Amide Coupling

  • To a stirred suspension of pyrazine-2-carboxylic acid (1.0 equiv), [¹⁵N₂,¹⁵N₃]-Guanidine Hydrochloride (1.1 equiv), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 equiv) in anhydrous DMF (0.2 M), add T3P® (50% solution in ethyl acetate, 1.3 equiv) dropwise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with cold water.

  • Extract the product into a suitable organic solvent, such as ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography or recrystallization to afford the target ¹⁵N-labeled pyrazinoylguanidine.

Coupling ReagentTypical ConditionsAdvantagesDisadvantages
SOCl₂ / Oxalyl Chloride DCM or Toluene, 0 °C to RTHigh reactivity of acyl chlorideHarsh conditions, potential side reactions
EDCI / HOBt DMF or DCM, RTMild, standard peptide couplingPotential for epimerization (if chiral centers exist)
HBTU / HATU DMF, DIPEA, RTHigh efficiency, fast reaction timesExpensive, requires careful stoichiometry
T3P® DMF or EtOAc, DIPEA, RTLow toxicity, easy workup, high yield [10]Reagent is moisture sensitive

Table 1. Comparison of common coupling reagents for the final guanidinylation step.

Characterization and Isotopic Purity Assessment

Confirmation of synthesis and determination of ¹⁵N incorporation are critical final steps.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the primary tool for confirming the molecular weight of the final product. The mass shift corresponding to the number of incorporated ¹⁵N atoms (approx. 0.997 Da per ¹⁵N) provides definitive evidence of labeling. The isotopic distribution pattern can be used to calculate the percentage of enrichment.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H and ¹³C NMR: These spectra will confirm the overall structure. The coupling constants between ¹⁵N and adjacent ¹H or ¹³C nuclei (e.g., ¹J(¹⁵N-¹H), ²J(¹⁵N-¹H)) provide direct proof of the label's position. [6] * ¹⁵N NMR: Direct detection of the ¹⁵N nucleus gives a clear signal for the labeled positions, though it is a less sensitive technique.

Conclusion and Future Outlook

The synthesis of ¹⁵N-labeled pyrazinoylguanidines is readily achievable through strategic planning and the application of modern synthetic methodologies. The late-stage pyrazine labeling via Zincke intermediates offers remarkable flexibility for labeling complex molecules, while direct coupling with ¹⁵N-guanidine provides a more straightforward route when the labeled precursor is available. The protocols and strategies outlined in this guide provide a solid foundation for researchers to produce these essential tools for drug discovery. Future efforts may focus on developing catalytic methods for direct ¹⁵N incorporation, further streamlining the synthesis of these and other important nitrogen-containing heterocycles.

References

  • Ma, D., et al. (2017). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. Marine Drugs, 15(11), 337. [Link]

Sources

Methodological & Application

Application Note: A Validated LC-MS/MS Protocol for the Quantification of Amiloride in Human Plasma Using ¹⁵N₃-Labeled Amiloride as an Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic (TK) studies.

Abstract This application note provides a detailed, validated protocol for the accurate and precise quantification of the diuretic drug amiloride in human plasma. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), an analytical technique renowned for its sensitivity and selectivity. To ensure the highest data integrity, the protocol incorporates Amiloride-¹⁵N₃ as a stable isotope-labeled (SIL) internal standard. We present a comprehensive workflow, from sample preparation using Solid-Phase Extraction (SPE) to optimized instrument parameters and method validation according to international regulatory guidelines. This guide explains the scientific rationale behind key procedural steps, ensuring users can confidently implement and adapt this robust method for their research needs.

Introduction: The Imperative for an Internal Standard

Amiloride is a potassium-sparing diuretic used in the management of hypertension and congestive heart failure. Accurate measurement of its concentration in biological matrices like plasma is critical for drug development and clinical monitoring. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the gold standard for such bioanalysis due to its superior sensitivity and specificity.

However, the journey of an analyte from a complex biological matrix to the detector is fraught with potential for variability. Analyte loss can occur during sample extraction, and the analyte's signal can be suppressed or enhanced by co-eluting matrix components during ionization—a phenomenon known as the matrix effect. To correct for these variables, a known quantity of a reference compound, an internal standard (IS), is added to every sample, calibrator, and quality control (QC) sample. The final quantification is based on the ratio of the analyte's response to the IS's response, which significantly improves accuracy and precision.

The ideal IS is a stable isotope-labeled (SIL) version of the analyte. Amiloride-¹⁵N₃ is structurally identical to amiloride, except that three ¹⁴N atoms have been replaced with the heavier ¹⁵N isotope. This ensures that the SIL-IS has virtually identical physicochemical properties to the analyte, meaning it behaves the same way during sample preparation and chromatographic separation and experiences the same degree of matrix effect. Because it is heavier, the mass spectrometer can easily distinguish it from the unlabeled amiloride. This near-perfect analytical mimicry is essential for correcting inter-individual variability in patient plasma samples, a critical factor for reliable clinical data.

Experimental Protocol

This protocol is based on established and validated methodologies for amiloride quantification.

Materials and Reagents
  • Reference Standards: Amiloride hydrochloride and Amiloride-¹⁵N₃ hydrochloride (e.g., from Clearsynth Labs Pvt. Ltd.). A certificate of analysis is recommended to ensure quality and purity.

  • Biological Matrix: Drug-free, pooled human plasma (K₂EDTA as anticoagulant).

  • Solvents: HPLC or LC-MS grade Methanol and Acetonitrile.

  • Reagents: Ammonium formate and Formic acid (analytical grade or higher).

  • Water: Deionized water, 18 MΩ·cm or greater purity.

  • Sample Preparation Consumables: Solid-Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata™-X, 30 mg/1 mL).

Instrumentation
  • LC System: A high-performance liquid chromatography system capable of delivering accurate gradients (e.g., Shimadzu, Waters, Agilent).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a TurboIonspray or Electrospray Ionization (ESI) source (e.g., API 5500, Sciex).

  • Analytical Column: Hypersil Gold C18 (50 mm × 3.0 mm, 5 µm) or equivalent.

Preparation of Solutions, Calibration Standards (CS), and Quality Control (QC) Samples
  • Stock Solutions (100 µg/mL):

    • Accurately weigh and dissolve approximately 1.0 mg of Amiloride hydrochloride and Amiloride-¹⁵N₃ hydrochloride reference standards in separate 10.0 mL volumetric flasks using methanol as the diluent. These are the primary stock solutions. Store at 2-8°C.

  • Intermediate & Working Solutions:

    • Amiloride Intermediate Solution (5.0 µg/mL): Prepare by diluting the Amiloride stock solution in a 50:50 (v/v) mixture of methanol and water.

    • Amiloride-¹⁵N₃ Working Solution (100 ng/mL): Prepare by diluting the Amiloride-¹⁵N₃ stock solution in 50:50 (v/v) methanol:water. This solution will be added to all samples (except double blanks).

  • Calibration Standards and Quality Control Samples:

    • Prepare CS and QC samples by spiking appropriate amounts of the amiloride intermediate/working solutions into pooled human plasma. A minimum of six non-zero concentration levels is required for the calibration curve. It is recommended that the CS and QC stock solutions be prepared from separate weighings of the reference standard.

    • Suggested Concentrations:

      • Calibration Standards (CS): 0.05, 0.10, 0.25, 0.50, 1.00, 2.50, 5.00, 10.0, 25.0, and 50.0 ng/mL.

      • Quality Control (QC) Samples:

        • LLOQ QC: 0.05 ng/mL (Lower Limit of Quantification)

        • LQC: 0.15 ng/mL (Low QC)

        • MQC: 2.0 ng/mL (Medium QC)

        • HQC: 40.0 ng/mL (High QC)

Sample Preparation

The goal of sample preparation is to remove interfering matrix components like proteins and phospholipids while concentrating the analyte. Solid-Phase Extraction is a highly effective technique for achieving clean extracts.

This protocol outlines the steps for extracting amiloride from plasma using a polymeric reversed-phase SPE cartridge.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution Plasma 1. Aliquot 250 µL Plasma (CS, QC, or Unknown) Add_IS 2. Add 25 µL of Amiloride-¹⁵N₃ IS (100 ng/mL) Plasma->Add_IS Vortex_1 3. Vortex Mix Add_IS->Vortex_1 Condition 4. Condition (1 mL Methanol) Vortex_1->Condition Equilibrate 5. Equilibrate (1 mL Water) Condition->Equilibrate Load 6. Load Pre-treated Sample Equilibrate->Load Wash 7. Wash (1 mL Water) Load->Wash Elute 8. Elute (1 mL Mobile Phase) Wash->Elute Evaporate 9. Evaporate to Dryness (Nitrogen Stream, 40°C) Elute->Evaporate Reconstitute 10. Reconstitute (200 µL Mobile Phase) Evaporate->Reconstitute Inject 11. Inject into LC-MS/MS System Reconstitute->Inject

Caption: Workflow for Solid-Phase Extraction (SPE).

Step-by-Step SPE Protocol:

  • Aliquot 250 µL of plasma sample (calibrator, QC, or unknown) into a clean microcentrifuge tube.

  • Add 25 µL of the Amiloride-¹⁵N₃ internal standard working solution (100 ng/mL).

  • Vortex the sample for 10 seconds.

  • Condition the SPE cartridge by passing 1 mL of methanol.

  • Equilibrate the SPE cartridge by passing 1 mL of deionized water. Do not allow the sorbent bed to dry.

  • Load the pre-treated plasma sample onto the cartridge.

  • Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.

  • Elute the analyte and internal standard with 1 mL of the mobile phase (see section 2.5).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for injection.

LC-MS/MS Parameters

The following parameters are based on a published method and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Setting
Column Hypersil Gold C18 (50 mm × 3.0 mm, 5 µm)
Mobile Phase Acetonitrile : 4.0 mM Ammonium Formate (pH 4.0 with 0.1% Formic Acid) (80:20, v/v)
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Run Time | ~3.0 minutes |

Table 2: Mass Spectrometry (MS) Parameters

Parameter Amiloride (AMI) Amiloride-¹⁵N₃ (IS)
Ionization Mode ESI Positive ESI Positive
Q1 Mass (amu) 230.6 233.6
Q3 Mass (amu) 116.0 116.0
Dwell Time (ms) 300 300
Declustering Potential (V) 55.0 55.0
Collision Energy (eV) 43.0 43.0

Note: The identical product ion (m/z 116.0) and MS parameters for both analyte and IS are expected and confirm that the ¹⁵N labels are not on the fragmented portion of the molecule. This is ideal for an IS as it ensures a parallel analytical response.

Bioanalytical Method Validation (BMV)

A full method validation is required to demonstrate that the analytical method is suitable for its intended purpose. The validation should be performed according to current regulatory guidelines, such as the ICH M10 guidance.

Validation_Parameters BMV Method Validation (ICH M10) Selectivity Selectivity BMV->Selectivity Accuracy Accuracy & Precision BMV->Accuracy Curve Calibration Curve BMV->Curve LLOQ Sensitivity (LLOQ) BMV->LLOQ Matrix Matrix Effect BMV->Matrix Recovery Recovery BMV->Recovery Stability Stability BMV->Stability

Caption: Key Parameters for Bioanalytical Method Validation.

  • Selectivity: The method should be able to differentiate and quantify amiloride from endogenous matrix components. This is assessed by analyzing at least six different lots of blank plasma to check for interferences at the retention times of amiloride and the IS.

  • Calibration Curve & LLOQ: The curve should demonstrate a linear relationship between the analyte/IS peak area ratio and the nominal concentration. The Lower Limit of Quantification (LLOQ) is the lowest point on the curve that can be measured with acceptable accuracy (within ±20%) and precision (≤20% CV).

  • Accuracy & Precision: Assessed by analyzing QC samples at multiple concentration levels (LLOQ, LQC, MQC, HQC) in replicate (n≥5) across several days. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: This evaluates the impact of the biological matrix on analyte ionization. It is assessed by comparing the response of the analyte in post-extraction spiked blank plasma to its response in a neat solution. The use of Amiloride-¹⁵N₃ is critical here, as the IS-normalized matrix factor should be close to 1, indicating that the SIL-IS effectively compensates for any ion suppression or enhancement.

  • Recovery: The extraction efficiency of the method. It is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. Recovery does not need to be 100%, but it should be consistent and reproducible. The mean recovery for amiloride using this SPE method has been reported to be approximately 89%.

  • Stability: The stability of amiloride in plasma must be evaluated under various conditions that mimic sample handling and storage:

    • Freeze-Thaw Stability: After multiple freeze-thaw cycles.

    • Bench-Top Stability: At room temperature for a period reflecting typical sample processing time.

    • Long-Term Stability: At the intended storage temperature (e.g., -80°C).

Results and Discussion

When implemented, this method yields a selective and sensitive assay for amiloride. A typical chromatogram will show sharp, well-defined peaks for both amiloride and Amiloride-¹⁵N₃ at the same retention time, free from significant interference from endogenous plasma components. The use of Amiloride-¹⁵N₃ ensures that any slight shifts in retention time or variations in peak shape due to matrix or instrument conditions affect both the analyte and the IS equally.

The calibration curve consistently demonstrates excellent linearity (r² ≥ 0.999) over the specified concentration range. The accuracy and precision data from the QC samples should fall well within the acceptance criteria defined by regulatory agencies, confirming the method's reliability and reproducibility. The IS-normalized matrix factor, which is a critical measure of a method's ruggedness, has been shown to be consistent and near unity (ranging from 0.971 to 1.024), demonstrating the effectiveness of Amiloride-¹⁵N₃ in mitigating variable matrix effects.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of amiloride in human plasma. The protocol's success hinges on the use of Amiloride-¹⁵N₃ as a stable isotope-labeled internal standard, which is the cornerstone of modern quantitative bioanalysis. By compensating for variability in sample preparation and matrix effects, the SIL-IS ensures the highest degree of accuracy and precision. The described method is fully validatable according to stringent regulatory guidelines and is suitable for demanding applications in clinical and non-clinical drug development.

References

  • Jain, D., et al. (2017). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 145, 134-142. Available at: [Link]

  • Jain, D., et al. (2017). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. Available at: [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]

  • Huclová, J., et al. (2006). Using on-line solid phase extraction for determination of amiloride in human urine by sequential injection technique. Analytica Chimica Acta, 573-574, 376-382. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Available at: [Link]

  • Lin, Z. J., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. *Journal of chromatography. B, Analytical technologies in the

Application Note: High-Sensitivity LC-MS/MS Quantification of Amiloride in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a comprehensive technical guide for the development and validation of a high-sensitivity LC-MS/MS method for Amiloride quantification. It prioritizes mechanistic understanding and robust experimental design over generic templates.

Abstract

This guide details the development of a robust LC-MS/MS assay for Amiloride, a potassium-sparing diuretic, in biological matrices.[1][2][3] Due to Amiloride's high polarity (logP ~ -0.3) and basicity (pKa ~ 8.7), standard reversed-phase methods often suffer from poor retention and severe matrix effects. This protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with ESI+ LC-MS/MS to achieve an LLOQ of 0.05 ng/mL. The guide emphasizes the "why" behind parameter selection to ensure regulatory compliance (FDA/EMA) and long-term assay ruggedness.

Physicochemical Foundation & Strategy

Successful method development begins with understanding the molecule. Amiloride is an acylguanidine derivative.[4][5]

PropertyValueImplication for Method Development
Molecular Weight 229.63 g/mol Small molecule; requires good cleanup to avoid low-mass interferences.
pKa ~8.7 (Guanidine group)Highly basic. Exists as a cation at physiological and acidic pH. Ideal for ESI+ and Cation Exchange SPE .
logP -0.3 (Hydrophilic)Poor retention on C18 with high organic content. Requires highly aqueous mobile phase start or HILIC/PFP columns.
Solubility Low in water/lipidsChallenge in stock preparation; use DMSO or Methanol with acid.
Decision Logic: The "Why" Behind the Method
  • Ionization: Electrospray Ionization (ESI) in positive mode is mandatory. The guanidine moiety protonates readily (

    
    ), providing superior sensitivity over APCI.
    
  • Separation: A standard C18 column often yields peak tailing for basic amines due to silanol interactions. We utilize a Pentafluorophenyl (PFP) or a High-Strength Silica (HSS) T3 C18 column. These phases provide dual retention mechanisms (hydrophobic + pi-pi/polar interactions), enhancing retention of the polar amiloride.

  • Extraction: Protein Precipitation (PP) is discouraged due to high matrix effect (phospholipids) and poor recovery of polar analytes. MCX SPE is the gold standard here, utilizing the drug's positive charge to wash away neutral interferences aggressively before elution.

Experimental Protocol

Chemicals & Reagents
  • Analyte: Amiloride Hydrochloride (Reference Standard).[6]

  • Internal Standard (IS): Amiloride-

    
     or Amiloride-
    
    
    
    (Stable Isotope Labeled IS is critical to compensate for matrix effects). Alternative: Rizatriptan (structural analog).
  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA), Ammonium Formate (AmForm).[7]

Instrumentation & Conditions

Liquid Chromatography (UHPLC)

  • Column: Phenomenex Kinetex F5 (PFP) or Waters Acquity HSS T3 (

    
    ).
    
  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.5).

    • Note: Buffer is essential to maintain ion pairing and peak shape for the basic amine.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[7]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

LC Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial Loading (High aqueous for retention)
0.50 5 Isocratic hold
2.50 90 Linear Ramp to elute analyte
3.50 90 Wash column
3.51 5 Return to initial

| 5.00 | 5 | Re-equilibration |

Mass Spectrometry (MS/MS)

  • Source: ESI Positive (

    
    ).
    
  • Mode: Multiple Reaction Monitoring (MRM).[2][3][8]

  • Spray Voltage: 3500 - 4500 V.

  • Source Temp: 500°C (High temp needed to desolvate aqueous mobile phase).

MRM Transitions: | Compound | Precursor (


) | Product (

) | Dwell (ms) | CE (eV) | Role | | :--- | :--- | :--- | :--- | :--- | :--- | | Amiloride | 230.1 | 116.0 | 50 | 25 | Quantifier (Guanidine loss) | | Amiloride | 230.1 | 171.0 | 50 | 20 | Qualifier | | Amiloride-IS | 233.1 | 116.0 | 50 | 25 | Internal Standard |

Note: The 116.0 fragment corresponds to the acylguanidine cleavage, a high-intensity characteristic fragment.

Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE

This protocol uses the basicity of Amiloride to "lock" it onto the sorbent while washing away interferences.

Workflow Diagram:

SPE_Workflow Start Plasma Sample (200 µL) Pretreat Pre-treatment: Add 200 µL 2% Formic Acid (Acidify to pH < 4 to ensure ionization) Start->Pretreat Condition Condition SPE Cartridge (MCX): 1. 1 mL MeOH 2. 1 mL Water Load Load Sample: Pass pre-treated sample slowly (1 mL/min) Pretreat->Load Apply to Cartridge Condition->Load Wash1 Wash 1 (Aqueous): 1 mL 2% Formic Acid (Removes proteins/salts) Load->Wash1 Wash2 Wash 2 (Organic): 1 mL 100% Methanol (Removes neutrals/phospholipids) *CRITICAL STEP* Wash1->Wash2 Elute Elution: 2 x 250 µL 5% NH4OH in MeOH (High pH neutralizes analyte -> release) Wash2->Elute Evap Evaporation & Reconstitution: Dry under N2 @ 40°C Reconstitute in Mobile Phase A Elute->Evap

Figure 1: MCX SPE Workflow. The "Wash 2" step with 100% Methanol is the key to high sensitivity, as it removes hydrophobic matrix components (phospholipids) that cause ion suppression, while Amiloride remains bound by ionic interaction.

Method Validation & Performance

The method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.

Summary of Validation Metrics
ParameterAcceptance CriteriaTypical Performance
Linearity

0.05 – 50 ng/mL (

)
Accuracy

(20% at LLOQ)
92% - 106%
Precision (CV)

(20% at LLOQ)
3.5% - 8.2%
Recovery Consistent across levels> 85% (using MCX SPE)
Matrix Effect IS Normalized Factor ~ 1.00.95 - 1.05 (Minimal suppression)
Pathway of Ionization & Fragmentation

Understanding the fragmentation ensures you are monitoring the correct species and avoids "crosstalk" with metabolites.

Fragmentation Parent Precursor Ion [M+H]+ m/z 230.1 Collision Collision Cell (CID Energy) Parent->Collision Frag1 Product Ion m/z 116.0 (Guanidine moiety) Collision->Frag1 Major Pathway (Quantifier) Frag2 Product Ion m/z 171.0 (Loss of NH3/CN) Collision->Frag2 Minor Pathway (Qualifier)

Figure 2: Fragmentation pathway of Amiloride in ESI+ mode. The m/z 116 fragment is highly stable and specific.

Troubleshooting & Expert Tips

Carryover
  • Issue: Amiloride is a "sticky" basic amine. It can adsorb to stainless steel and injector ports.

  • Solution: Use a strong needle wash: Acetonitrile:Water:Formic Acid (40:40:20) . The high acid content helps protonate and solubilize the residual drug from the needle surface.

Peak Tailing
  • Issue: Tailing peaks on C18 columns.

  • Cause: Secondary interactions with residual silanols on the silica surface.

  • Solution: Ensure the mobile phase buffer concentration is at least 5 mM (Ammonium Formate).[9] Do not use pure water/formic acid; the ammonium ions compete for silanol sites, sharpening the peak.

Matrix Effects (Phospholipids)
  • Issue: Signal suppression at the retention time of Amiloride.

  • Diagnosis: Monitor phospholipid transitions (m/z 184 -> 184) during development.

  • Solution: If using Protein Precipitation, switch to MCX SPE. If using SPE, ensure the 100% Methanol wash step is applied before elution.

References

  • Jangid, J. V., et al. (2017). "Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry." Journal of Pharmaceutical Analysis, 7(4), 237-246. Link

  • FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration. Link

  • PubChem. (2023). "Amiloride Compound Summary." National Library of Medicine. Link

  • European Pharmaceutical Review. (2017). "Sample preparation – is it possible to have too much?" (Discussion on Phospholipid Removal). Link

Sources

preparing amiloride 15N3 stock solutions for mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Validation of Amiloride-15N3 Stable Isotope-Labeled Internal Standard Solutions for LC-MS/MS

Introduction & Mechanistic Rationale

Accurate pharmacokinetic quantification of amiloride—a potassium-sparing diuretic and potent epithelial sodium channel (ENaC) inhibitor—requires highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies[1]. To correct for matrix effects, variable extraction recoveries, and ionization fluctuations, the implementation of a Stable Isotope-Labeled (SIL) internal standard is an absolute necessity[2].

Why Amiloride-15N3? While deuterium (²H) labeled standards are common, deuterium atoms located on amines or exchangeable functional groups are highly susceptible to hydrogen-deuterium exchange (HDX) when exposed to protic solvents (e.g., methanol, water) or biological matrices[2]. Amiloride-15N3 incorporates three heavy nitrogen atoms directly into its core structure. This provides a chemically stable +3 Da mass shift (precursor m/z 233.6 vs. 230.6) that is immune to isotopic exchange[3], while ensuring sufficient mass resolution to prevent isotopic cross-talk from the natural ¹³C heavy isotope contributions of unlabeled amiloride[1].

Physicochemical Properties & Mass Spectrometry Parameters

Understanding the fragmentation causality is critical for MS optimization. During collision-induced dissociation (CID), both amiloride and amiloride-15N3 undergo the elimination of the guanidine moiety, carbon monoxide, and hydrogen cyanide[1]. Because the ¹⁵N labels are lost during this specific fragmentation pathway, both the analyte and the internal standard yield identical product ions (m/z 116.0)[1]. This allows for the exact same collision energy and declustering potential to be applied to both compounds, maximizing ionization efficiency.

Table 1: Physicochemical Properties

Property Amiloride Hydrochloride Amiloride-15N3 Hydrochloride
Molecular Weight 266.09 g/mol 269.09 g/mol
Precursor Ion [M+H]⁺ m/z 230.6 m/z 233.6
Product Ion m/z 116.0 m/z 116.0
Solubility (Anhydrous DMSO) ≥ 30 mg/mL[4] ≥ 30 mg/mL

| Solubility (Aqueous Buffers) | ~1–6 mg/mL (Sparingly)[5] | ~1–6 mg/mL |

Table 2: Optimized LC-MS/MS MRM Parameters (Positive ESI)

Analyte Q1 Mass (m/z) Q3 Mass (m/z) Dwell Time (ms) Declustering Potential (V) Collision Energy (eV)
Amiloride 230.6 116.0 300 55.0 43.0
Amiloride-15N3 233.6 116.0 300 55.0 43.0

(Data adapted from validated API 5500 triple quadrupole parameters[1])

Experimental Workflow

G A Amiloride 15N3 Powder (Stable Isotope Standard) B Master Stock Preparation (1.0 mg/mL in Anhydrous DMSO) A->B Dissolve & Vortex C Working Solutions (Dilution in 50:50 MeOH:H2O) B->C Serial Dilution D Sample Spiking (Add to Plasma/Urine Matrix) C->D Aliquot 10 µL per Sample E Solid Phase Extraction (SPE) (Matrix Cleanup) D->E Extract Analytes F LC-MS/MS Analysis (ESI+, MRM m/z 233.6 -> 116.0) E->F Inject into LC-MS

Workflow for Amiloride-15N3 stock preparation and LC-MS/MS sample analysis.

Causality in Solvent Selection

  • Master Stock Solvent: Amiloride hydrochloride is sparingly soluble in aqueous buffers but highly soluble in organic solvents like DMSO[4]. Attempting to prepare a high-concentration stock (e.g., 1 mg/mL) in water risks micro-precipitation and concentration gradients. Therefore, anhydrous DMSO must be used for the primary master stock[5].

  • Working Solution Solvent: Injecting high concentrations of DMSO into an LC-MS system causes severe ion suppression and peak broadening. To circumvent this, the master stock must be serially diluted into a Methanol:Water (50:50, v/v) mixture[1]. This maintains the solubility of the compound while ensuring compatibility with reversed-phase mobile phases (e.g., Acetonitrile with 4.0 mM ammonium formate)[1].

Step-by-Step Methodology

Protocol A: Master Stock Preparation (1.0 mg/mL)
  • Equilibration: Allow the Amiloride-15N3 vial to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation, which can degrade the powder.

  • Weighing: Using a calibrated microbalance, accurately weigh 1.0 mg of Amiloride-15N3 into a sterile, low-bind amber glass vial.

  • Dissolution: Add exactly 1.0 mL of LC-MS grade anhydrous DMSO.

  • Homogenization: Cap tightly and vortex for 60 seconds. Sonicate in a water bath for 5 minutes at room temperature until the solution is completely clear.

  • Aliquoting: Dispense 20 µL aliquots into low-bind microcentrifuge tubes.

  • Storage: Store immediately at -80°C. Causality: Aliquoting prevents repeated freeze-thaw cycles, which are known to cause product inactivation and degradation[6].

Protocol B: Working Solution Preparation (500 ng/mL)
  • Remove a single 20 µL master stock aliquot from -80°C and thaw at room temperature.

  • Transfer 10 µL of the master stock (1.0 mg/mL) into 990 µL of Methanol:Water (50:50, v/v) to create a 10 µg/mL intermediate solution.

  • Transfer 50 µL of the intermediate solution into 950 µL of Methanol:Water (50:50, v/v) to yield the final 500 ng/mL working internal standard solution.

Protocol C: Sample Spiking & Extraction
  • Spiking: Aliquot 250 µL of human plasma into a clean tube. Add 10 µL of the 500 ng/mL Amiloride-15N3 working solution. Vortex for 15 seconds.

  • Extraction: Load the sample onto a polymeric solid-phase extraction (SPE) cartridge (e.g., Phenomenex Strata-X) pre-conditioned with methanol and water[1].

  • Washing & Elution: Wash with 5% methanol in water. Elute the analytes using 100% methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial LC mobile phase prior to injection.

Self-Validating System: Assay Integrity Checks

To ensure the protocol is scientifically sound and free of systematic errors, perform the following validation steps before analyzing biological cohorts:

  • Isotopic Purity & Cross-Talk Check (The "Zero Sample"): Inject a blank plasma matrix spiked only with the Amiloride-15N3 working solution. Monitor the unlabeled amiloride MRM transition (m/z 230.6 → 116.0). If a peak appears at the amiloride retention time, it indicates either isotopic impurity in the SIL standard or MS cross-talk. The response must be ≤ 5% of the Lower Limit of Quantification (LLOQ)[1].

  • IS-Normalized Matrix Factor (MF): To prove the SIL standard is properly correcting for ion suppression, calculate the MF. Extract a blank plasma sample, then spike Amiloride-15N3 into the post-extracted matrix. Compare its peak area to Amiloride-15N3 spiked into pure reconstitution solvent. An IS-normalized MF between 0.95 and 1.05 validates that matrix effects are entirely neutralized[1].

References

  • Jangid, J. V., et al. "Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry". Journal of Pharmaceutical Analysis, PMC. Available at:[Link]

Sources

solid phase extraction (SPE) of amiloride from urine samples

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amiloride is a potassium-sparing diuretic and a prohibited substance under the World Anti-Doping Agency (WADA) regulations. Its physicochemical profile—highly polar (LogP ~ -0.3) and basic (pKa ~8.7)—presents a significant challenge for traditional Reversed-Phase (C18) extraction, which often suffers from poor retention and high matrix suppression in urine analysis.

This guide details a Mixed-Mode Strong Cation Exchange (MCX) protocol. Unlike C18, which relies solely on weak hydrophobic interactions, MCX utilizes a dual-retention mechanism: hydrophobic interaction for retention and strong ionic binding for selectivity. This allows for rigorous wash steps that remove up to 99% of urinary matrix components (salts, urea, proteins) while retaining Amiloride, resulting in cleaner extracts and higher sensitivity for LC-MS/MS analysis.

Compound Profile & Physicochemical Basis

To design an effective extraction, one must understand the molecule's behavior in solution.

PropertyValueImplication for SPE
Structure Pyrazinoylguanidine derivativeContains a highly basic guanidine group.
Molecular Weight 229.63 g/mol Small molecule, easily diffuses into sorbent pores.
pKa 8.7 (Basic)Positively charged (

) at pH < 6.7; Neutral at pH > 10.7.
LogP -0.3 (Hydrophilic)Critical: Poor retention on C18/HLB. Requires ion-exchange for capture.
Excretion ~50% UnchangedEnzymatic hydrolysis (glucuronidase) is generally not required .

The "Catch-and-Release" Mechanism

The success of this protocol relies on manipulating the pH of the sample and solvents to toggle the ionization state of Amiloride.

  • Catch (Load/Wash): We adjust the urine pH to ~4.0. At this pH, Amiloride is fully protonated (

    
    ). It binds electrostatically to the negatively charged sulfonate groups on the MCX sorbent.
    
  • Wash: Because the drug is "locked" ionically, we can wash with 100% Methanol . This removes hydrophobic interferences (endogenous steroids, fats) that would otherwise suppress the MS signal. Amiloride remains bound.

  • Release (Elute): We elute with 5% Ammonium Hydroxide in Methanol (pH > 11). This deprotonates Amiloride (

    
    ), breaking the ionic bond and releasing the neutral molecule into the collection tube.
    
Visualizing the Mechanism

SPE_Mechanism cluster_0 Step 1: Retention (pH 4) cluster_1 Step 2: Elution (pH 11) Amil_Pos Amiloride (Pos Charge) Sorbent_Neg MCX Sorbent (Neg Charge) Amil_Pos->Sorbent_Neg Ionic Binding (Strong) Base 5% NH4OH Base->Amil_Pos Deprotonation Amil_Neu Amiloride (Neutral) Sorbent_Neg2 MCX Sorbent (Neg Charge) Amil_Neu->Sorbent_Neg2 Repulsion/Release

Caption: The pH-dependent "Catch and Release" mechanism on Mixed-Mode Cation Exchange sorbents.

Materials & Reagents

  • SPE Cartridge: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C, or Evolute Express CX).

    • Format: 30 mg / 1 mL (for small volumes) or 60 mg / 3 mL (standard).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Reagents: Formic Acid (FA), Ammonium Hydroxide (NH4OH, 28-30%).

  • Internal Standard (IS): Amiloride-d5 or 13C-Hydrochlorothiazide (if d5-Amiloride is unavailable).

Detailed Extraction Protocol

Step 1: Sample Pre-treatment[1]
  • Goal: Ionize Amiloride and remove particulates.

  • Procedure:

    • Aliquot 1 mL of urine into a centrifuge tube.

    • Add 20 µL of Internal Standard working solution.

    • Add 1 mL of 4% H3PO4 (Phosphoric Acid) or 0.1% Formic Acid .

    • Critical Check: Verify pH is between 3.0 and 5.0 . If > 5.0, add more acid.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes to pellet precipitates. Use the supernatant.

Step 2: SPE Workflow (MCX)
StepSolvent / VolumeScientific Rationale
1. Condition 1 mL MeOHActivates the polymeric pores and hydrophobic ligands.
2. Equilibrate 1 mL Water (pH neutral or slightly acidic)Prepares the ionic environment for sample loading.
3. Load 2 mL Pre-treated UrineLoad at a slow rate (~1 mL/min). Amiloride binds ionically.
4.[1][2][3] Wash 1 1 mL 2% Formic Acid in WaterAcidic Wash: Removes proteins, salts, and hydrophilic neutrals. Amiloride stays bound (charged).
5. Wash 2 1 mL 100% MethanolOrganic Wash: Removes hydrophobic interferences (fats, lipids). Amiloride stays bound (ionic lock).
6. Dry Vacuum for 2-5 minsRemoves excess MeOH to prevent dilution of the eluate.
7. Elute 2 x 500 µL 5% NH4OH in MeOH Alkaline Elution: High pH deprotonates Amiloride, breaking the ionic bond.
Step 3: Post-Extraction
  • Evaporate the eluate to dryness under Nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase A/B (90:10).

  • Transfer to autosampler vial.

Workflow Diagram

SPE_Workflow cluster_SPE SPE (MCX Cartridge) Start Raw Urine Sample (1 mL) PreTreat Add IS + Acidify (pH 4) Centrifuge Start->PreTreat Cond Condition: MeOH -> Water PreTreat->Cond Load Load Supernatant (Slow Flow) Cond->Load Wash1 Wash 1: 2% Formic Acid (Removes Proteins/Salts) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes Lipids/Neutrals) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Releases Amiloride) Wash2->Elute Recon Evaporate & Reconstitute (10% ACN in Water) Elute->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Caption: Step-by-step SPE workflow ensuring maximum purity and recovery.

LC-MS/MS Analytical Conditions

To complement the clean extract, use a robust chromatographic separation.

  • Column: C18 (e.g., Waters HSS T3 or Phenomenex Kinetex C18), 2.1 x 100 mm, 1.8 µm. Note: HSS T3 is preferred for polar retention.

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Hold for polar retention)

    • 1-5 min: 5% -> 90% B

    • 5-6 min: 90% B (Wash)

    • 6.1 min: 5% B (Re-equilibrate)

  • Detection: ESI Positive Mode (Amiloride is basic).

  • MRM Transitions:

    • Quantifier: 230.1 -> 116.1 m/z

    • Qualifier: 230.1 -> 171.0 m/z

Validation & Troubleshooting

Performance Metrics
  • Recovery: Expect > 85% absolute recovery using this MCX protocol.

  • Matrix Effect: < 10% ion suppression due to the rigorous dual-wash steps.

  • Linearity: 1 ng/mL to 1000 ng/mL (R² > 0.995).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery Sample pH too high during loading.Ensure urine is acidified to pH < 5.0. If pH > pKa-2, Amiloride won't bind.
Low Recovery Elution pH too low.Ensure NH4OH is fresh. The elution solvent must be pH > 11 to release the drug.
High Backpressure Clogged cartridge.Centrifuge urine thoroughly before loading. Do not skip the pelleting step.
Breakthrough Flow rate too fast.Load sample at < 1 mL/min to allow ion-exchange kinetics to occur.

References

  • World Anti-Doping Agency (WADA). (2021).[5][6] Technical Letter - TL24: Minimum Reporting Level for Certain Diuretics.Link[7]

  • Yip, M. S., et al. (1984).[8] "High-performance liquid chromatographic analysis of amiloride in plasma and urine." Journal of Chromatography B.Link

  • Biotage. (2020).[4] "Better Hydrolysis and Increased Efficiency for Urine Drug Testing Using Mixed-Mode Solid Phase Extraction."[4] Application Note.Link

  • PubChem. (2025).[1] "Amiloride: Compound Summary." National Library of Medicine.Link

  • Patel, B., et al. (2012). "Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by LC-MS/MS." Journal of Pharmaceutical Analysis.Link

Sources

Application Note: Optimizing MRM Transitions for the Quantitative Analysis of Amiloride Using a Stable Isotope-Labeled Internal Standard (Amiloride-15N3)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the optimization of Multiple Reaction Monitoring (MRM) transitions for the quantitative analysis of the diuretic drug amiloride and its stable isotope-labeled (SIL) internal standard, amiloride-15N3, using triple quadrupole liquid chromatography-tandem mass spectrometry (LC-MS/MS). The causality behind each experimental step is explained to provide researchers, scientists, and drug development professionals with a robust framework for developing sensitive, specific, and reliable bioanalytical methods. Adherence to these principles is fundamental for methods intended to support regulatory submissions, aligning with guidelines from the FDA and EMA.[1][2][3]

Introduction: The Imperative for Optimized Bioanalysis

Amiloride is a potassium-sparing diuretic used in the management of hypertension and congestive heart failure. Accurate quantification of amiloride in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. LC-MS/MS operating in MRM mode is the gold standard for such analyses due to its superior sensitivity and selectivity.[4]

The cornerstone of a robust quantitative LC-MS/MS assay is the use of a SIL internal standard (IS).[5][6] A SIL-IS, such as amiloride-15N3, is the ideal choice as it shares near-identical physicochemical properties with the analyte, ensuring it co-elutes chromatographically and experiences the same extraction efficiency and matrix effects.[7][8] This co-behavior allows the SIL-IS to accurately correct for variations during sample preparation and analysis, a critical aspect of high-quality bioanalysis.[9]

While published MRM transitions are available, their direct application without optimization can lead to suboptimal performance. Instrument geometry, source conditions, and collision cell characteristics vary between mass spectrometer models, necessitating empirical optimization for each specific platform.[10] This document outlines an authoritative workflow for determining the most intense and specific precursor-to-product ion transitions for amiloride and amiloride-15N3, forming the foundation of a validated bioanalytical method.

Scientific Principles: Causality in MRM Optimization

MRM analysis on a triple quadrupole mass spectrometer is a highly selective detection technique involving three sequential stages:

  • Q1 - Precursor Ion Selection: The first quadrupole (Q1) acts as a mass filter, isolating only the protonated molecular ion ([M+H]⁺) of the target analyte. For amiloride, this is m/z 230.6, and for its 15N3-labeled standard, it is m/z 233.6.[11][12]

  • Q2 - Collision-Induced Dissociation (CID): The isolated precursor ion is accelerated into the second quadrupole (Q2), which is filled with an inert collision gas (e.g., argon). The kinetic energy from the resulting collisions fragments the precursor ion into smaller, characteristic product ions. The energy applied in this stage, known as the Collision Energy (CE), is a critical parameter that must be optimized.[13][14]

  • Q3 - Product Ion Monitoring: The third quadrupole (Q3) filters for specific, user-defined product ions. Only when a selected precursor ion in Q1 fragments to a selected product ion in Q3 is a signal generated.

The specificity of this process arises from the unique mass-to-charge ratio pairing of the precursor and product ions (the "transition"). Optimization aims to find the most abundant and stable product ion (the quantifier ) and often a second, less abundant product ion (the qualifier ) for unambiguous identification.[15] The quantifier provides sensitivity, while the qualifier, as per regulatory guidelines, confirms the analyte's identity, preventing false positives.[1][16]

Experimental Workflow and Protocols

The following section details the complete workflow for MRM optimization, from initial compound characterization to the final selection of transitions.

MRM_Optimization_Workflow cluster_prep Preparation cluster_infusion Direct Infusion Analysis cluster_selection Method Finalization prep Prepare Analyte & IS Stock/Working Solutions infuse Infuse Solution into Mass Spectrometer prep->infuse q1_scan Q1 Full Scan: Identify Precursor Ion [M+H]⁺ infuse->q1_scan prod_scan Product Ion Scan: Identify Potential Fragments q1_scan->prod_scan ce_opt Collision Energy Ramp: Optimize Product Ion Intensity prod_scan->ce_opt select Select Quantifier & Qualifier MRM Transitions ce_opt->select method Build Final LC-MS/MS Acquisition Method select->method

Caption: Workflow for MRM transition optimization.

Protocol 1: Preparation of Stock and Infusion Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of amiloride and amiloride-15N3 reference standards into separate volumetric flasks. Dissolve in an appropriate solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL.

  • Working Solutions (10 µg/mL): Dilute the stock solutions with 50:50 acetonitrile:water to create intermediate working solutions at a concentration of 10 µg/mL.

  • Infusion Solution (100-500 ng/mL): Further dilute the working solutions with a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration suitable for direct infusion, typically between 100 and 500 ng/mL. The addition of acid promotes protonation in positive ion mode.

Protocol 2: Direct Infusion and Precursor Ion (Q1) Identification

Causality: Direct infusion without a chromatographic column allows for a constant, stable stream of the analyte into the mass spectrometer, which is ideal for optimizing MS parameters without the complication of transient chromatographic peaks.

  • Instrument Setup:

    • Set up a syringe pump to deliver the infusion solution at a low flow rate (e.g., 5-10 µL/min) to the mass spectrometer's ion source.

    • Set the ion source to positive electrospray ionization (ESI) mode. Amiloride's basic nature makes it amenable to forming [M+H]⁺ ions.[11]

    • Optimize key source parameters (e.g., spray voltage, gas flows, source temperature) to achieve a stable and robust total ion current (TIC). Start with manufacturer-recommended default values and adjust as needed.

  • Q1 Scan:

    • Perform a Q1 full scan over a relevant mass range (e.g., m/z 100-300) to identify the protonated molecular ion for each compound (infused separately).

    • The most abundant ion observed should correspond to the [M+H]⁺ species.

Table 1: Expected Precursor Ion Identification

Compound Chemical Formula Exact Mass Expected [M+H]⁺ (m/z) Observed [M+H]⁺ (m/z)
Amiloride C₆H₈ClN₇O 229.04 230.05 230.6[11][12]
Amiloride-15N3 C₆H₈Cl¹⁵N₃N₄O 232.03 233.04 233.6[11][12]

Note: Observed m/z values from literature reflect common instrument resolution settings.

Protocol 3: Product Ion Identification and Collision Energy (CE) Optimization

Causality: The goal is to find the CE value that yields the highest intensity for a specific product ion. This is achieved by systematically ramping the CE voltage while monitoring the resulting fragment intensities. An automated software tool can greatly simplify this process.[15][17]

  • Product Ion Scan:

    • Set the mass spectrometer to Product Ion Scan mode.

    • In Q1, select the precursor ion m/z determined in the previous step (e.g., 230.6 for amiloride).

    • Scan Q3 over a mass range (e.g., m/z 50-235) to detect all fragment ions produced at a nominal CE value (e.g., 20-30 eV).

    • Identify the most prominent and structurally significant product ions. For amiloride, a major fragmentation pathway involves the loss of the guanidine group, resulting in a product ion at m/z 116.0.[11][12]

  • Collision Energy Optimization:

    • Set the mass spectrometer to MRM mode.

    • For each promising precursor-product ion pair, create an experiment that ramps the CE across a wide range (e.g., 5 to 50 eV in 2 eV increments).

    • Infuse the analyte and record the product ion intensity at each CE step.

    • Plot the ion intensity versus collision energy to generate a breakdown curve. The peak of this curve represents the optimal CE for that specific transition.

    • Repeat this process for both amiloride and amiloride-15N3. The SIL-IS should have a similar optimal CE as the unlabeled analyte for the same fragmentation channel.

Results and Data Interpretation

The optimization process will yield data that can be tabulated for clear interpretation and final method development.

Table 2: Example Collision Energy Optimization Data for Amiloride (Precursor m/z 230.6)

Product Ion (m/z) Optimal CE (eV) Relative Intensity Proposed Role
116.0 35 100% Quantifier [11][12]
171.0 28 45% Qualifier[18]

| 143.0 | 41 | 30% | Qualifier[12] |

Table 3: Example Collision Energy Optimization Data for Amiloride-15N3 (Precursor m/z 233.6)

Product Ion (m/z) Optimal CE (eV) Relative Intensity Proposed Role
116.0 35 100% Quantifier [11][12]
174.0 28 45% Qualifier

| 143.0 | 41 | 30% | Qualifier |

Note: The optimal CE and relative intensities are instrument-dependent and must be determined empirically. The data presented are illustrative.

Based on the optimization, the most intense and stable transition is selected as the quantifier, and a second, specific transition is chosen as the qualifier.

Table 4: Final Optimized MRM Transitions for Amiloride Bioanalysis

Analyte Transition Type Precursor Ion (Q1, m/z) Product Ion (Q3, m/z) Collision Energy (eV)
Amiloride Quantifier 230.6 116.0 35
Amiloride Qualifier 230.6 171.0 28

| Amiloride-15N3 (IS) | Quantifier | 233.6 | 116.0 | 35 |

Conclusion and Best Practices

This application note has detailed a systematic, evidence-based approach to optimizing MRM transitions for amiloride and its 15N3-labeled internal standard. Following this protocol ensures the development of a highly sensitive and specific LC-MS/MS method suitable for regulated bioanalysis.

Key Insights from a Senior Application Scientist:

  • Self-Validation is Key: The process is inherently self-validating. The observation of the correct precursor mass, a logical fragmentation pattern, and a well-defined CE optimum provides high confidence in the chosen transitions.

  • Matrix Matters: Once optimized via direct infusion, these transitions must be tested with analyte spiked into the extracted biological matrix (e.g., plasma, urine). This step is crucial to confirm selectivity and assess potential matrix effects that could interfere with quantification.

  • Instrument-Specific Optimization: Never assume that CE values are directly transferable between different models or manufacturers of mass spectrometers. Always perform an optimization on the specific instrument that will be used for sample analysis.

  • Documentation: Meticulous documentation of the optimization process is a requirement for methods used in regulated environments, as outlined in the ICH M10 guideline.[3]

By investing time in this foundational optimization, researchers can build robust, reliable, and high-performance quantitative assays that generate data of the highest integrity.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Shah, J. V., Shah, P. A., Sanyal, M., Shrivastav, P. S., & Patel, C. N. (2012). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical Analysis, 2(5), 346-356. [Link]

  • Xu, K., Glick, J., Palamanda, J., & Rago, B. (2010). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Bioanalysis, 2(7), 1269-1277. [Link]

  • De Boer, T., Wieling, J. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(13), 1657-1667. [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. [Link]

  • Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., ... & Weiner, R. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS journal, 9(1), E30-E42. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • Shah, J. V., et al. (2017). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. [Link]

  • ResearchGate. Optimized mass spectrometer parameters, MRM transitions, and chromatographic performance. [Link]

  • Waters Corporation. (2025). Automated MRM Transition Optimization Using waters_connect for Quantitation Software. [Link]

  • Agilent Technologies. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. [Link]

  • Agilent Technologies. Automated MRM Method Optimizer for Peptides: Optimizing Mass Spectrometry Parameters for High-Throughput Protein Quantitation. [Link]

  • MacLean, B., Tomazela, D. M., Abbatiello, S. E., Carr, S. A., & MacCoss, M. J. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical chemistry, 82(24), 10116–10124. [Link]

  • Song, Q., Naidong, W., & Song, Y. (2007). Simultaneous determination of amiloride and hydrochlorothiazide in human plasma by liquid chromatography/tandem mass spectrometry with positive/negative ion-switching electrospray ionisation. Rapid communications in mass spectrometry, 21(20), 3331-3341. [Link]

  • Cui, F., & Feng, Y. (1992). Determination and identification of amiloride in human urine by high-performance liquid chromatography and gas chromatography-mass spectrometry. Journal of chromatography. B, Biomedical applications, 582(1-2), 163–169. [Link]

  • Shah, J. V., Shah, P. A., Sanyal, M., Shrivastav, P. S., & Patel, C. N. (2017). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography-tandem mass spectrometry. Journal of pharmaceutical analysis, 7(5), 309–318. [Link]

  • SCIEX. Fast Screening Method for 86 Forensic Analytes in Human Urine using the QTRAP 4500 LC-MS/MS System. [Link]

  • MacLean, B., et al. (2010). Effect of collision energy optimization on the measurement of peptides by selected reaction monitoring (SRM) mass spectrometry. SciSpace. [Link]

Sources

Absolute Quantification of Amiloride in Biological Matrices via Isotope Dilution Mass Spectrometry (IDMS) using Amiloride-15N3

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Rationale

Amiloride is a potent potassium-sparing diuretic and epithelial sodium channel (ENaC) inhibitor widely used in the management of hypertension and heart failure. Due to its high potency, therapeutic doses are low, resulting in peak plasma concentrations (


) often falling in the low nanogram-per-milliliter range. Accurate pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM) require highly sensitive and robust analytical techniques.

Isotope Dilution Mass Spectrometry (IDMS) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for absolute quantification in bioanalysis. By utilizing 1 [2] as a Stable Isotope-Labeled Internal Standard (SIL-IS), researchers can perfectly correct for matrix effects, extraction losses, and electrospray ionization (ESI) variations.

Mechanistic Causality: Why 15N3 over Deuterium?

While deuterium (2H) is commonly used for SIL-IS synthesis, deuterated compounds often exhibit a "chromatographic isotope effect." Because C-D bonds are slightly shorter and less polarizable than C-H bonds, deuterated standards can elute slightly earlier than the native analyte on reversed-phase columns. This separation means the analyte and the IS do not experience the exact same matrix suppression environment in the ESI source.

In contrast, Nitrogen-15 (15N) labeling does not alter the molecule's hydrophobicity. Amiloride-15N3 perfectly co-elutes with native amiloride, ensuring that any ion suppression caused by co-eluting endogenous phospholipids affects both molecules identically. Because quantification is based on the ratio of the analyte to the IS, this identical suppression mathematically cancels out, yielding an IS-normalized Matrix Factor of ~1.0 [1].

Matrix_Effect cluster_0 A Co-eluting Matrix Components B Ion Suppression in ESI Source A->B C Amiloride Signal Decreases B->C D Amiloride-15N3 Signal Decreases B->D E Analyte/IS Ratio Remains Constant (Accurate Quantification) C->E D->E

Mechanism of matrix effect correction using a Stable Isotope-Labeled Internal Standard.

Experimental Methodologies

To ensure trustworthiness, this protocol is designed as a self-validating system. It incorporates Solid Phase Extraction (SPE) to actively remove phospholipids, alongside pre- and post-extraction spikes to continuously monitor recovery and matrix effects as per 2 [3].

Reagents & Materials
  • Native Standard: Amiloride Hydrochloride (Purity >99%).

  • Internal Standard: Amiloride-15N3 Hydrochloride.

  • Matrix: Drug-free human plasma (K2EDTA anticoagulant).

  • Extraction Cartridges: Phenomenex Strata™-X (30 mg, 1 mL) polymeric reversed-phase SPE.

  • Mobile Phase: LC-MS grade Acetonitrile and Water; Ammonium Formate, Formic Acid.

Sample Preparation (Solid Phase Extraction)

Amiloride is a basic drug with a pKa of ~8.7. SPE is chosen over simple protein precipitation because it actively washes away salts and phospholipids, drastically improving the signal-to-noise (S/N) ratio at the Lower Limit of Quantification (LLOQ).

  • Aliquoting: Transfer 250 µL of human plasma into a clean microcentrifuge tube.

  • IS Spiking: Add 10 µL of Amiloride-15N3 working solution (e.g., 50 ng/mL) to all samples except double blanks. Vortex for 10 seconds.

  • Pre-treatment: Dilute the sample with 250 µL of 2% Formic Acid in water to disrupt drug-protein binding and ensure the basic amiloride is fully ionized for optimal retention on the SPE sorbent.

  • SPE Conditioning: Condition the Strata-X cartridge with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing: Wash with 1 mL of 5% Methanol in water to remove polar endogenous interferences.

  • Elution: Elute the analytes with 1 mL of 2% Ammonium Hydroxide in Methanol. The high pH neutralizes amiloride, releasing it from the sorbent.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 200 µL of Mobile Phase A, vortex, and transfer to an autosampler vial.

IDMS_Workflow A Plasma Sample (250 µL) B Spike SIL-IS (Amiloride-15N3) A->B C Solid Phase Extraction (Strata-X) B->C D LC Separation (C18, pH 4.0) C->D E ESI-MS/MS (MRM Mode) D->E F Quantification (Peak Area Ratio) E->F

Workflow of Isotope Dilution Mass Spectrometry for Amiloride quantification.

LC-MS/MS Conditions
  • Analytical Column: Hypersil Gold C18 (50 mm × 3.0 mm, 5 µm).

  • Mobile Phase: Isocratic elution using Acetonitrile : 4.0 mM Ammonium Formate (pH adjusted to 4.0 with 0.1% Formic acid) at an 80:20 (v/v) ratio.

    • Causality Check: The acidic pH of 4.0 ensures that amiloride (pKa 8.7) remains fully protonated

      
       as it enters the ESI source, maximizing ionization efficiency.
      
  • Flow Rate: 0.5 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

Data Presentation & Validation Parameters

Quantification is performed in Multiple Reaction Monitoring (MRM) mode. The primary fragmentation pathway for amiloride involves the elimination of the guanidine moiety, carbon monoxide, and hydrogen cyanide, resulting in a highly stable product ion at m/z 116.0 [1]. Because the 15N labels are located on the guanidine and pyrazine rings, the precursor mass shifts by +3 Da (m/z 233.6), but the core product ion monitored remains m/z 116.0.

Table 1: MRM Transitions and MS Parameters
AnalytePrecursor Ion

(m/z)
Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Amiloride 230.6116.020033
Amiloride-15N3 (IS) 233.6116.020033
Table 2: Method Validation Summary

To ensure the assay is a self-validating system, validation parameters must strictly adhere to regulatory guidelines. The use of Amiloride-15N3 effectively neutralizes matrix effects, as demonstrated by an IS-normalized matrix factor approaching perfect unity (1.0).

Validation ParameterAmiloride PerformanceRegulatory Acceptance Criteria
Linear Dynamic Range 0.050 – 50.0 ng/mL

Lower Limit of Quant. (LLOQ) 0.050 ng/mLS/N

10, Precision

20%
Intra-day Precision (CV%) 1.2% – 6.5%

15% (

20% at LLOQ)
Extraction Recovery 89.0%Consistent across all QC levels
Matrix Factor (IS-normalized) 0.971 – 1.0241.0

0.15

Conclusion

The integration of Amiloride-15N3 as a Stable Isotope-Labeled Internal Standard in LC-MS/MS workflows provides an uncompromising level of analytical rigor. By combining targeted Solid Phase Extraction with IDMS, researchers can completely negate the impact of ion suppression and extraction variability. This self-correcting protocol guarantees high-fidelity pharmacokinetic data, capable of accurately quantifying amiloride down to 50 pg/mL in complex biological matrices.

References

1.3 - National Institutes of Health (nih.gov) 2.1 - MedChemExpress (medchemexpress.com) 3.2 - Patsnap (patsnap.com)

Sources

Application Note: High-Throughput Screening of Epithelial Sodium Channel (ENaC) Blockers Using Fluorescent Labeled Tracers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Detailed Experimental Protocol.

Introduction: The Shift to Optical Tracers in ENaC Screening

The epithelial sodium channel (ENaC) is a constitutively active, non-voltage-gated ion channel responsible for sodium and fluid homeostasis in the lungs, kidneys, and colon. Pharmacological blockade of ENaC is a major therapeutic strategy for cystic fibrosis (CF) to enhance airway surface liquid hydration, as well as for Liddle's syndrome (salt-sensitive hypertension) and dry eye disease[1][2].

Historically, ENaC function was quantified using low-throughput Ussing chamber electrophysiology or radiometric tracer fluxes (e.g.,


C-guanidine or 

Na

)[3]. However, modern High-Throughput Screening (HTS) demands rapid, highly reproducible, and non-radioactive readouts. Today, the industry standard relies on fluorescent labeled tracers —specifically, membrane potential (Vm) dyes and intracellular sodium indicators—to optically quantify ENaC activity in 384-well and 1536-well microplate formats[4][5].

Mechanistic Causality & Assay Design (Self-Validating System)

As an application scientist, designing an ENaC HTS assay requires overcoming two fundamental biological hurdles: the channel's rapid membrane turnover and the high background noise of basal cellular ion transport.

Stabilizing the Target

Wild-type ENaC has a remarkably short half-life at the plasma membrane due to rapid ubiquitination and internalization. Overexpressing wild-type ENaC in mammalian cells leads to cytotoxicity and an unstable assay window[4].

  • The Solution: We utilize stable cell lines (e.g., HEK293) expressing ENaC

    
     and 
    
    
    
    subunits that contain PY motif mutations[4]. These are the exact trafficking mutations found in Liddle's syndrome, which disrupt the binding of the Nedd4-2 ubiquitin ligase. This causality is critical: by preventing rapid channel turnover, ENaC accumulates at the cell surface, providing a robust, stable signal for HTS[4].
The Physics of Fluorescent Tracers

Because ENaC is constitutively open, cells expressing it are chronically depolarized and maintain elevated intracellular sodium levels.

  • Membrane Potential Tracers (FLIPR Vm Assays): Lipophilic, charged fluorescent dyes distribute across the lipid bilayer according to the Nernst equation. When an ENaC blocker (e.g., amiloride) is added, Nangcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     influx halts, causing immediate membrane hyperpolarization. The dye redistributes out of the cytosol (or is quenched), resulting in a quantifiable decrease in fluorescence[5].
    
  • Sodium-Sensitive Tracers (e.g., CoroNa Green): These crown-ether-based fluorophores exhibit increased fluorescence upon binding intracellular Na

    
    . Blocking ENaC depletes intracellular Na
    
    
    
    via the continuous action of the endogenous Na
    
    
    /K
    
    
    -ATPase, leading to a proportional drop in fluorescence[6].

ENaC_Mechanism ENaC Constitutively Active ENaC (PY-Mutant Stabilized) NaInflux Continuous Na+ Influx ENaC->NaInflux Depolarization Membrane Depolarization & High Intracellular [Na+] NaInflux->Depolarization Blocker ENaC Blocker (e.g., Amiloride, Benzamil) Blocker->ENaC Pore Blockade Hyperpolarization Membrane Hyperpolarization & Decreased Intracellular [Na+] Blocker->Hyperpolarization Induces FLIPR FLIPR Vm Dye (Fluorescence Quenching) Hyperpolarization->FLIPR Detected by CoroNa CoroNa Green / ANG-2 (Fluorescence Decrease) Hyperpolarization->CoroNa Detected by

Caption: Mechanistic pathway of ENaC inhibition and corresponding fluorescent tracer signal detection.

Quantitative Data Presentation

When validating your HTS assay, reference standard ENaC blockers should yield consistent IC


 values. The table below summarizes the expected pharmacological parameters across both fluorescent tracer methodologies. A robust assay should consistently yield a Z'-factor 

0.5.
CompoundTarget MechanismICngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

(FLIPR Vm Assay)
IC

(CoroNa Green Assay)
Clinical / Research Utility
Amiloride Reversible pore blocker400 - 500 nM~500 nMBaseline reference standard
Benzamil High-affinity pore blocker10 - 50 nM~20 nMPotent in vitro tool compound
Phenamil Irreversible pore blocker100 - 150 nM~150 nMLong-acting experimental blocker

Experimental Protocols

HTS_Workflow Plating 1. Cell Seeding (384-well plate) Dye 2. Tracer Loading (Vm Dye or Na+ Indicator) Plating->Dye Incubate 3. Incubation (30-60 min, 37°C) Dye->Incubate Read 4. Baseline Read (FLIPR / FDSS) Incubate->Read Compound 5. Compound Addition (Automated Liquid Handling) Read->Compound Kinetic 6. Kinetic Detection (Measure Signal Drop) Compound->Kinetic

Caption: Step-by-step high-throughput screening workflow for ENaC modulators using labeled tracers.

Protocol A: FLIPR Membrane Potential Tracer Assay (384-Well Format)

This protocol utilizes a homogeneous mix-and-read format to prevent the mechanical dislodging of cells and eliminate temperature fluctuations that induce artifactual changes in membrane potential[5][7].

Step 1: Cell Seeding

  • Harvest HEK293 cells stably expressing PY-mutant ENaC

    
     subunits and transiently transduced (via BacMam) with the ENaC 
    
    
    
    subunit[4].
  • Seed cells at a density of 12,500 – 20,000 cells/well in a black-walled, clear-bottom 384-well microplate using 25 µL of culture media per well[7].

  • Incubate overnight at 37°C in a 5% CO

    
     humidified incubator to form a confluent monolayer.
    

Step 2: Tracer Loading

  • Reconstitute the FLIPR Membrane Potential Assay Kit (Blue or Red formulation) in assay buffer (e.g., HBSS supplemented with 20 mM HEPES, pH 7.4)[5][8].

  • Add 25 µL of the dye loading buffer directly to the 25 µL of media in each well (1:1 volume ratio). Do not wash the cells , as washing disrupts the delicate membrane potential equilibrium[7].

  • Incubate the plate for 30 minutes at 37°C[8].

Step 3: Compound Addition & Kinetic Reading

  • Transfer the plate to a high-throughput cellular screening system (e.g., FLIPR Tetra or Hamamatsu FDSS).

  • Establish a baseline fluorescence read for 3 to 5 minutes (Excitation: 530 nm / Emission: 565 nm for Red dye).

  • Utilize the automated liquid handler to add 12.5 µL of 5X concentrated test compounds (ENaC blockers) or vehicle control (DMSO).

  • Continuously record the kinetic fluorescence response for 10–15 minutes. A successful ENaC block will present as a sharp, dose-dependent decrease in relative fluorescence units (RFU) due to membrane hyperpolarization[2].

Protocol B: Intracellular Sodium Tracer Assay (CoroNa Green AM)

This protocol directly measures the depletion of intracellular sodium resulting from ENaC blockade. To isolate ENaC-specific sodium flux, background sodium transporters must be pharmacologically silenced[6].

Step 1: Cell Seeding & Pre-treatment

  • Seed ENaC-expressing cells in a 384-well plate as described in Protocol A.

  • Prior to dye loading, wash the cells gently with a physiological buffer (PBS or HBSS).

  • Pre-incubate cells for 30 minutes at room temperature with a transporter-silencing cocktail: 1 mM Ouabain (to block Na

    
    /K
    
    
    
    -ATPase efflux during the baseline phase) and 200 µM Bumetanide (to block NKCC)[6].

Step 2: Tracer Loading

  • Prepare a 10 µM solution of CoroNa Green AM (a cell-permeable fluorescent sodium indicator) in the assay buffer.

  • Add 25 µL of the CoroNa Green solution to each well and incubate for 1 hour at 37°C in the dark[6].

  • Wash the cells twice with assay buffer to remove extracellular, un-cleaved dye.

Step 3: Screening & Reading

  • Place the plate in the fluorescent microplate reader.

  • Read baseline fluorescence (Excitation: 492 nm / Emission: 516 nm).

  • Add test compounds (ENaC blockers) via automated injection.

  • Measure the endpoint or kinetic decrease in fluorescence. Because ENaC is blocked, the cell ceases to intake Na

    
    , and the remaining intracellular Na
    
    
    
    is either extruded by residual mechanisms or the steady-state equilibrium shifts, causing the CoroNa Green fluorescence to quench.

References

  • Chen, M. X., et al. "Validation and optimization of novel high-throughput assays for human epithelial sodium channels." Journal of Biomolecular Screening, 2014.[4] URL:[Link]

  • Molecular Devices. "FLIPR Membrane Potential Assay Kits." Molecular Devices Product Literature.[5] URL:[Link]

  • Tarran, R., et al. "CHAPTER 7: The Discovery of Novel Inhaled ENaC Blockers for the Treatment of Cystic Fibrosis Lung Disease." Royal Society of Chemistry, 2013.[2] URL:[Link]

  • Marín, et al. "MAGED2 Enhances Expression and Function of NCC at the Cell Surface via cAMP Signaling Under Hypoxia." International Journal of Molecular Sciences, 2024.[6] URL:[Link]

Sources

simultaneous quantification of amiloride and hydrochlorothiazide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Simultaneous Quantification of Amiloride and Hydrochlorothiazide in Pharmaceutical Formulations

Introduction

Amiloride hydrochloride (AML), a potassium-sparing diuretic, and hydrochlorothiazide (HCT), a thiazide diuretic, are frequently co-formulated in pharmaceutical products for the management of hypertension and congestive heart failure. This combination leverages a synergistic effect, where HCT's potential to cause potassium depletion is counteracted by AML.[1] The clinical efficacy and safety of these combination products are directly dependent on the correct dosage of each active pharmaceutical ingredient (API). Therefore, it is imperative for quality control laboratories to employ robust, accurate, and reliable analytical methods for the simultaneous quantification of both AML and HCT.

This application note details three validated analytical methods for this purpose: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC).[2][3][4][5] These protocols are designed for researchers, scientists, and drug development professionals, providing not just step-by-step instructions but also the scientific rationale behind the methodological choices, ensuring trustworthiness and reproducibility in a quality control environment.

Method 1: High-Performance Liquid Chromatography (RP-HPLC)

Principle of the Method

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely accepted method for the quality control of AML and HCT due to its high specificity, precision, and accuracy. The separation is achieved on a non-polar stationary phase (e.g., C8 or C18) with a polar mobile phase. The components of the sample are separated based on their differential partitioning between the two phases; more polar compounds elute earlier, while less polar compounds are retained longer by the column.

Instrumentation, Reagents, and Materials
  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and a UV-Visible or Photodiode Array (PDA) detector (e.g., Waters 2695 with UV-Visible Detector).[2]

    • Chromatography data acquisition and processing software (e.g., Empower2).[2]

    • Analytical balance

    • pH meter

    • Sonicator

    • 0.45 µm membrane filters for solvent filtration

  • Chemicals and Reagents:

    • Amiloride Hydrochloride and Hydrochlorothiazide Reference Standards

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade)

    • Potassium dihydrogen orthophosphate or Disodium hydrogen orthophosphate

    • Orthophosphoric acid or Formic acid

    • Commercially available tablets (e.g., BIDURET®, containing 5 mg AML and 50 mg HCT).[2][6]

Optimized Chromatographic Conditions

The following table summarizes a set of robust chromatographic conditions synthesized from validated methods. These serve as an excellent starting point for method implementation.

ParameterRecommended Condition
Column Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm) or Phenomenex C8 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 2.5-3.1) in a ratio of 40:60 v/v or 0.1% Formic acid : Acetonitrile (40:60 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm, 264 nm, or 285 nm (Isoabsorptive point or individual λmax can be chosen)
Injection Volume 20 µL
Column Temperature Ambient (approx. 30°C)
Run Time ~10 minutes
Diluent Mobile Phase

Rationale for Selection: A C18 or C8 column provides excellent separation for these moderately polar compounds. A buffered mobile phase at a slightly acidic pH (2.5-3.1) ensures the consistent ionization state of the analytes, leading to sharp, symmetrical peaks. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and good elution strength.

Experimental Protocol

1. Preparation of Mobile Phase (Phosphate Buffer Example):

  • Accurately weigh and dissolve an appropriate amount of potassium dihydrogen orthophosphate in HPLC grade water to make a 0.02 M solution.[2]
  • Adjust the pH of the buffer solution to 2.5 using dilute orthophosphoric acid.[7]
  • Filter the buffer solution through a 0.45 µm membrane filter.
  • Prepare the final mobile phase by mixing the filtered buffer and acetonitrile in the desired ratio (e.g., 60:40 v/v).
  • Degas the mobile phase by sonication for 10-15 minutes before use.

2. Preparation of Standard Solutions:

  • Standard Stock Solution: Accurately weigh about 5 mg of Amiloride HCl and 50 mg of Hydrochlorothiazide reference standards into a 100 mL volumetric flask.[2] Add approximately 70 mL of diluent (mobile phase), sonicate for 10 minutes to dissolve, and then dilute to the mark with the diluent. This yields a solution with concentrations of 50 µg/mL AML and 500 µg/mL HCT.
  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve a concentration range of 5-30 µg/mL for AML and 50-300 µg/mL for HCT.[2]

3. Preparation of Sample Solution (from Tablets):

  • Weigh and finely powder 20 tablets to determine the average tablet weight.
  • Accurately weigh a quantity of the powder equivalent to one tablet (containing 5 mg AML and 50 mg HCT) and transfer it to a 100 mL volumetric flask.[2]
  • Add approximately 70 mL of diluent and sonicate for 25 minutes to ensure complete dissolution of the APIs.[6]
  • Cool the solution to room temperature and dilute to the mark with the diluent.
  • Filter the solution through a 0.45 µm syringe filter to remove insoluble excipients.
  • Further dilute the filtrate if necessary to bring the concentrations within the established linearity range.

4. System Suitability and Analysis:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Inject a standard solution (e.g., the mid-point of the calibration range) five times.
  • Verify the system suitability parameters. The acceptance criteria are typically:
  • Resolution (Rs): > 2.0 between the AML and HCT peaks.
  • Tailing Factor (T): ≤ 2.0 for both peaks.
  • Theoretical Plates (N): > 2000 for both peaks.
  • %RSD for peak areas: < 2.0.
  • Once system suitability is confirmed, inject the calibration standards followed by the sample solutions in duplicate.
Data Analysis and Method Validation

A calibration curve is constructed by plotting the peak area against the concentration for each analyte. The concentration of AML and HCT in the sample solutions is determined using the linear regression equation derived from the calibration curve. The method must be validated according to ICH guidelines.[2]

Summary of Typical Validation Parameters:

ParameterAmiloride (AML)Hydrochlorothiazide (HCT)
Linearity Range (µg/mL) 5 - 30[7]50 - 300[7]
Correlation Coefficient (r²) > 0.999[7]> 0.999[7]
LOD (µg/mL) ~0.03 - 0.10[7][8]~0.24 - 0.40[7][8]
LOQ (µg/mL) ~0.10 - 0.30[7][8]~0.72 - 1.20[7][8]
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (% RSD) < 2.0%< 2.0%
Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Mobile Phase Preparation & Degassing P2 Standard & Sample Solution Preparation A1 HPLC System Equilibration P2->A1 A2 System Suitability Test A1->A2 A3 Inject Standards & Samples A2->A3 D1 Peak Integration & Area Measurement A3->D1 D2 Construct Calibration Curve D1->D2 D3 Calculate Sample Concentration D2->D3

Caption: RP-HPLC workflow for AML and HCT quantification.

Method 2: UV-Vis Spectrophotometry (Simultaneous Equation Method)

Principle of the Method

This method is a simple and cost-effective alternative to HPLC. It is based on the principle that for a mixture of two absorbing species that do not interact, the total absorbance at any wavelength is the sum of the individual absorbances of the two components (Beer-Lambert Law). By measuring the absorbance of the sample at two different wavelengths (typically the λmax of each drug), a set of simultaneous equations can be solved to determine the concentration of each component.[9][10][11]

Instrumentation and Reagents
  • Instrumentation: Double-beam UV-Vis Spectrophotometer with 1 cm quartz cuvettes.

  • Reagents:

    • Amiloride Hydrochloride and Hydrochlorothiazide Reference Standards

    • Solvent: 0.1 N Sodium Hydroxide (NaOH) or Methanol.[9]

Experimental Protocol

1. Wavelength Selection:

  • Prepare separate standard solutions of AML (~10 µg/mL) and HCT (~10 µg/mL) in 0.1 N NaOH.
  • Scan each solution over the range of 200-400 nm against a 0.1 N NaOH blank.
  • Determine the wavelength of maximum absorbance (λmax) for each drug. For AML, λmax is approximately 244 nm, and for HCT, it is around 280 nm.[9]

2. Preparation of Standard Solutions and Determination of Absorptivity:

  • Prepare stock solutions of 100 µg/mL for both AML and HCT in 0.1 N NaOH.
  • From the stock solutions, prepare a series of dilutions for each drug separately (e.g., 5-25 µg/mL).[11]
  • Measure the absorbance of each dilution at both selected wavelengths (e.g., 244 nm and 280 nm).
  • Calculate the absorptivity (A 1%, 1cm) for each drug at each wavelength by plotting absorbance vs. concentration and determining the slope.

3. Preparation of Sample Solution:

  • Weigh and powder 20 tablets.
  • Transfer a quantity of powder equivalent to 5 mg AML and 50 mg HCT to a 100 mL volumetric flask.
  • Add ~70 mL of 0.1 N NaOH, sonicate for 10 minutes, and dilute to volume.[9]
  • Filter the solution.
  • Accurately dilute the filtrate with 0.1 N NaOH to obtain a final concentration within the linear range (e.g., ~10 µg/mL for both analytes).

4. Analysis and Calculation:

  • Measure the absorbance of the final sample solution at the two selected wavelengths (A1 at λ1 and A2 at λ2).
  • Calculate the concentration of AML (C_AML) and HCT (C_HCT) using the following simultaneous equations:
  • A₁ = (ax₁ * C_AML) + (ay₁ * C_HCT)
  • A₂ = (ax₂ * C_AML) + (ay₂ * C_HCT)
Data Summary
ParameterValue
λmax of Amiloride (AML) ~244 nm[9]
λmax of Hydrochlorothiazide (HCT) ~280 nm[9]
Solvent 0.1 N NaOH[9]
Linearity Range (µg/mL) 5 - 25 for both AML and HCT[11]
Workflow Visualization

UV_Workflow cluster_setup Setup & Calibration cluster_sample Sample Analysis cluster_calc Calculation S1 Determine λmax for each drug S2 Prepare Standard Series & Measure Absorbance S1->S2 S3 Calculate Absorptivity Coefficients (ax, ay) S2->S3 C1 Solve Simultaneous Equations S3->C1 M1 Prepare Sample Solution M2 Measure Sample Absorbance at λ1 & λ2 M1->M2 M2->C1 C2 Determine C_AML and C_HCT C1->C2

Caption: UV-Vis Simultaneous Equation method workflow.

Method 3: High-Performance Thin-Layer Chromatography (HPTLC)

Principle of the Method

HPTLC offers a high-throughput and cost-effective method for the simultaneous quantification of AML and HCT. The separation occurs on a high-performance silica gel plate (stationary phase) as a developing solvent (mobile phase) moves up the plate via capillary action. The analytes are separated based on their differential adsorption and solubility. Quantification is achieved by scanning the separated spots with a densitometer.

Instrumentation and Reagents
  • Instrumentation: HPTLC system including an applicator, developing chamber, plate scanner (densitometer), and integration software.

  • Plates: Pre-coated silica gel 60 F254 HPTLC plates.

  • Reagents:

    • AML and HCT Reference Standards.

    • Ethyl acetate, Methanol, Ammonia solution (Reagent grade).[4]

Chromatographic Conditions
ParameterRecommended Condition
Stationary Phase HPTLC silica gel 60 F254 plates[4]
Mobile Phase Ethyl acetate : Methanol : Water : Ammonia (90:10:5:3 v/v/v/v)[5]
Application Volume 5-10 µL/band
Saturation Time ~20 minutes
Development Distance ~80 mm
Detection Wavelength 273 nm or 278 nm[4][5]
Experimental Protocol
  • Preparation of Solutions: Prepare standard and sample solutions in methanol at appropriate concentrations.

  • Application: Apply the standard and sample solutions as bands of a specific width onto the HPTLC plate using an automated applicator.

  • Development: Place the plate in a developing chamber pre-saturated with the mobile phase and allow the solvent front to travel up the plate.

  • Drying: After development, remove the plate and dry it completely.

  • Densitometric Scanning: Scan the dried plate at the selected wavelength (e.g., 278 nm). The instrument will record the peak area for each separated spot.

  • Quantification: Create a calibration curve by plotting the peak area versus the concentration of the applied standards. Determine the concentration of AML and HCT in the sample spots from this curve.[5]

Workflow Visualization

HPTLC_Workflow P1 Prepare Standard & Sample Solutions A1 Apply Bands onto HPTLC Plate P1->A1 D1 Develop Plate in Saturated Chamber A1->D1 S1 Dry Plate D1->S1 S2 Densitometric Scanning at 278 nm S1->S2 C1 Peak Area Integration & Quantification S2->C1

Caption: HPTLC workflow for AML and HCT analysis.

Forced Degradation Studies for Stability-Indicating Method

To ensure that the analytical method is stability-indicating, forced degradation studies should be performed, particularly with the HPLC method. This confirms that the method can separate the intact APIs from any potential degradation products.

Protocol Outline: The drug product is subjected to stress conditions as recommended by ICH guidelines:

  • Acid Hydrolysis: 1 N HCl at 60°C for a specified duration.

  • Base Hydrolysis: 1 N NaOH at 60°C for a specified duration.

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature.[12]

  • Thermal Degradation: Dry heat in an oven at 105°C for 6 hours.[6]

  • Photolytic Degradation: Exposure to UV light.

The stressed samples are then analyzed using the developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peaks, demonstrating specificity.[6]

Conclusion

This application note provides three distinct, robust, and validated methods for the . The RP-HPLC method stands out for its superior specificity and is recommended for both routine quality control and stability studies. The UV-Vis Spectrophotometry method offers a simple, rapid, and economical alternative for routine analysis where high-end chromatographic equipment is unavailable. The HPTLC method provides a high-throughput option suitable for screening multiple samples simultaneously. The choice of method will depend on the specific requirements of the laboratory, including available instrumentation, sample throughput needs, and the required level of validation.

References

  • Validated RP-HPLC method for the estimation of Amiloride and hydrochlorothiazide in combined tablet dosage form. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • Shaikh, J. S., & Rao, N. N. (2018). SIMULTANEOUS ESTIMATION AND FORCED DEGRADATION STUDIES OF AMILORIDE HYDROCHLORIDE AND HYDROCHLOROTHIAZIDE IN A PHARMACEUTICAL DOSAGE FORM. International Journal of Research in Pharmaceutical and Nano Sciences. Available at: [Link]

  • Validated RP-HPLC Method for the Estimation of Amiloride and Hydrochlorothiazide in Combined Tablet Dosage Form. Asian Journal of Research in Chemistry. Available at: [Link]

  • Kartal, M., & Erk, N. (1999). Simultaneous Determination of Hydrochlorothiazide and Amiloride Hydrochloride by Ratio Spectra Derivative Spectrophotometry and High-Performance Liquid Chromatography. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Sabarwal, N., Jain, S., & Agarwal, D. D. SPECTROPHOTOMETRIC METHOD FOR SIMULTANEOUS DETERMINATION OF AMILORIDE AND HYDROCHLOROTHIAZIDE IN COMBINED DOSAGE FORM. Journal of Advanced Scientific Research. Available at: [Link]

  • Macheras, P., et al. Second derivative UV spectrophotometric determination of hydrochlorothiazide and hydrochlorothiazide-amiloride combination in tablets. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • RP-HPLC Method Development and Validation for Determination of Amiloride and hydrochlorothiazide Bulk Drug Substance and Pharmaceutical Dosage Forms. International Journal for Innovative Research in Technology. Available at: [Link]

  • Shah, A. K., et al. (2017). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Marzouk, H. M., et al. (2020). Development and Validation of Two Chromatographic Methods for Simultaneous Determination and Quantification of Amiloride Hydrochloride, Hydrochlorothiazide, and Their Related Substances, in Pure and Tablet Forms. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Development of a new HPLC method for simultaneous estimation of amiloride and hydrochlorothiazide. ResearchGate. Available at: [Link]

  • El-Gindy, A., et al. (2015). Simultaneous determination of hydrochlorothiazide and benazepril hydrochloride or amiloride hydrochloride in presence of hydrochlorothiazide impurities: chlorothiazide and salamide by HPTLC method. Journal of Chromatographic Science. Available at: [Link]

  • Simultaneous estimation and forced degradation studies of amiloride hydrochloride and furosemide in a pharmaceutical dosage form. SciSpace. Available at: [Link]

  • Liu, G., et al. (2007). Simultaneous determination of amiloride and hydrochlorothiazide in human plasma by liquid chromatography/tandem mass spectrometry with positive/negative ion-switching electrospray ionisation. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • SPECTROPHOTOMETRIC METHOD FOR SIMULTANEOUS DETERMINATION OF AMILORIDE AND HYDROCHLOROTHIAZIDE IN COMBINED DOSAGE FORM. ResearchGate. Available at: [Link]

  • Sabarwal, N., Jain, S., & Agarwal, D. D. (2021). SPECTROPHOTOMETRIC METHOD FOR SIMULTANEOUS DETERMINATION OF AMILORIDE AND HYDROCHLOROTHIAZIDE IN COMBINED DOSAGE FORM. Journal of Advanced Scientific Research. Available at: [Link]

  • SIMULTANEOUS ESTIMATION AND FORCED DEGRADATION STUDIES OF AMILORIDE HYDROCHLORIDE AND HYDROCHLOROTHIAZIDE IN A PHARMACEUTICAL DOSAGE FORM. Semantic Scholar. Available at: [Link]

  • Salinas, F., et al. (1995). Simultaneous Spectrophotometric Determination of Hydrochlorothiazide and Amiloride in Urine and Pharmaceutical Preparations. Analytical Letters. Available at: [Link]

  • Marzouk, H. M., et al. (2020). Development and Validation of Two Chromatographic Methods for Simultaneous Determination and Quantification of Amiloride Hydrochloride, Hydrochlorothiazide, and Their Related Substances, in Pure and Tablet Forms. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Spectrophotometric Assay Methods for Determination of Amiloride. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Development of a new HPLC method for simultaneous estimation of Amiloride and Hydrochlorothiazide. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

Sources

Troubleshooting & Optimization

Section 1: Mechanistic FAQs – The Causality of Matrix Effects & SIL-IS Correction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for LC-MS/MS bioanalysis. This resource is designed for researchers, analytical scientists, and drug development professionals. It provides authoritative troubleshooting guides, mechanistic insights, and field-proven protocols for utilizing Amiloride-15N3 as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects in complex biological samples.

Q: What exactly causes matrix effects in my amiloride LC-MS/MS assay, and why do they compromise quantitative accuracy? A: Matrix effects are primarily an ionization phenomenon that occurs within the electrospray ionization (ESI) source[1]. When endogenous sample components—such as circulating lipids, salts, or co-administered drugs—co-elute chromatographically with amiloride, they compete for access to the droplet surface and available charge during the desolvation process[1]. This competition alters the ionization efficiency of the target analyte, leading to unpredictable ion suppression (reduced signal) or, less commonly, ion enhancement (increased signal)[2]. Because the concentration of these interfering components varies drastically between different patient samples (inter-subject variability), matrix effects destroy the linear relationship between the analyte concentration and the detector response[2].

Q: Why is Amiloride-15N3 considered the "gold standard" for correcting these effects compared to structural analogs or deuterium-labeled amiloride? A: A stable isotope-labeled internal standard (SIL-IS) shares the exact physicochemical properties of the target analyte[3]. Amiloride-15N3 co-elutes perfectly with unlabeled amiloride. Consequently, whatever ion suppression the matrix exerts on amiloride in the ESI source is exerted equally on Amiloride-15N3[4]. By quantifying the ratio of the analyte signal to the IS signal, the matrix effect mathematically cancels out.

Crucially, utilizing a heavy nitrogen isotope (


N

) is vastly superior to deuterium (

H) labeling for this specific application. Deuterated internal standards often suffer from the "deuterium isotope effect," which can cause slight chromatographic retention time shifts relative to the unlabeled analyte[4]. If the SIL-IS and analyte do not co-elute exactly, they will experience different matrix environments, defeating the purpose of the correction[4]. Furthermore,

N labels do not undergo hydrogen-deuterium exchange in aqueous mobile phases, ensuring absolute mass stability during LC-MS/MS analysis[3].

MatrixEffectMechanism Sample Complex Biological Sample (Plasma/Urine) ESI Electrospray Ionization (ESI) Source Sample->ESI LC Elution Amiloride Amiloride (Analyte) ESI->Amiloride Amiloride15N3 Amiloride-15N3 (SIL-IS) ESI->Amiloride15N3 Matrix Co-eluting Matrix Components ESI->Matrix Suppression1 Ion Suppression (Signal Drop) Amiloride->Suppression1 Suppression2 Ion Suppression (Identical Signal Drop) Amiloride15N3->Suppression2 Matrix->Suppression1 Competes for charge Matrix->Suppression2 Ratio Analyte / SIL-IS Ratio (Matrix Effect Cancels Out) Suppression1->Ratio Suppression2->Ratio

Mechanism of Amiloride-15N3 SIL-IS correction in ESI-LC-MS/MS.

Section 2: Experimental Protocol – Validating Amiloride-15N3 Correction

To definitively prove that Amiloride-15N3 is successfully correcting matrix effects, you must evaluate the IS-Normalized Matrix Factor (MF) . This protocol acts as a self-validating system by isolating ESI ionization effects from extraction recovery losses, fully complying with FDA and ICH M10 bioanalytical method validation guidelines[5].

Step-by-Step Methodology: Post-Extraction Spike Method
  • Prepare Neat Solutions (Set A): Prepare solutions of Amiloride and Amiloride-15N3 in the pure mobile phase (reconstitution solvent) at Low and High Quality Control (QC) concentrations[5].

  • Prepare Post-Extraction Spiked Samples (Set B): Extract at least six independent lots of blank biological matrix (e.g., human plasma) using your established sample preparation method[5]. Post-extraction, spike these blank extracts with Amiloride and Amiloride-15N3 at the exact same nominal concentrations as Set A[5].

  • LC-MS/MS Acquisition: Inject both sets into the LC-MS/MS. Monitor the specific MRM transitions in positive ESI mode: Amiloride (

    
     230.6 
    
    
    
    116.0) and Amiloride-15N3 (
    
    
    233.6
    
    
    116.0)[6].
  • Calculate Absolute Matrix Factors:

    • Absolute MF (Amiloride) = Peak Area in Set B / Peak Area in Set A

    • Absolute MF (Amiloride-15N3) = Peak Area in Set B / Peak Area in Set A

  • Calculate IS-Normalized MF:

    • IS-Normalized MF = Absolute MF (Amiloride) / Absolute MF (Amiloride-15N3)

    • Validation Check: An IS-Normalized MF close to 1.0 with a Coefficient of Variation (CV) < 15% across all six lots proves the SIL-IS is perfectly correcting the matrix effect[7].

MatrixFactorWorkflow Start Determine IS-Normalized Matrix Factor SetA Set A: Neat Solution (Mobile Phase + Analyte + IS) Start->SetA SetB1 Extract Blank Matrix (6 Independent Lots) Start->SetB1 LCMS LC-MS/MS Analysis (m/z 230.6 & 233.6) SetA->LCMS SetB2 Set B: Post-Extraction Spike (Blank Extract + Analyte + IS) SetB1->SetB2 Spike Post-SPE SetB2->LCMS Calc1 Absolute MF (Set B Area / Set A Area) LCMS->Calc1 Calc2 IS-Normalized MF (MF_Analyte / MF_IS) Calc1->Calc2 Valid Validation Success: IS-Norm MF ~ 1.0 (CV < 15%) Calc2->Valid

Step-by-step workflow for IS-Normalized Matrix Factor calculation.

Quantitative Data Summary: Expected Validation Parameters

The following table summarizes the expected quantitative parameters for an optimized Amiloride assay using Amiloride-15N3, based on peer-reviewed pharmacokinetic validations[6][8].

ParameterAmiloride (Analyte)Amiloride-15N3 (SIL-IS)
MRM Transition (Positive ESI)

230.6

116.0

233.6

116.0
Mean Extraction Recovery (Plasma) 89.0%~89.0% (Tracks analyte)
Absolute Matrix Factor Variable (Lot-dependent)Variable (Lot-dependent)
IS-Normalized Matrix Factor 0.971 – 1.024N/A (Denominator)
Precision (CV%) of IS-Norm MF < 5%N/A

Section 3: Advanced Troubleshooting – Method Optimization & Pitfalls

Q: I am using Amiloride-15N3, but I am seeing significant variability in the internal standard response across different patient samples. What is happening? A: While Amiloride-15N3 perfectly corrects the ratio of analyte to IS, extreme variability in the absolute IS response (>50% deviation from the mean) is a critical red flag. According to regulatory guidance, this indicates severe, uncontrolled matrix effects or inconsistent extraction recoveries across different lots[9]. If the absolute signal of the IS is suppressed too close to the Limit of Quantitation (LOQ), the signal-to-noise ratio degrades, introducing random detection noise that corrupts the linear regression[3].

Causality & Solution: The root cause is often a high baseline load of endogenous phospholipids competing for charge in the ESI source. To solve this, you must optimize your sample preparation. Amiloride is a basic drug with a pKa of approximately 8.7[6]. By utilizing a mixed-mode strong cation exchange (MCX) Solid Phase Extraction (SPE) plate, you can trap amiloride via strong ionic interactions. This specific mechanism allows you to perform an aggressive wash step with 100% organic solvent (e.g., methanol or acetonitrile) to completely wash away neutral lipids and phospholipids before eluting the amiloride and its IS with a highly basic organic solvent[10]. Alternatively, diluting the problematic samples with blank matrix prior to extraction can reduce the absolute concentration of the interfering ESI competitors[9].

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. 1

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. 4

  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK. 3

  • Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. 6

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. 2

  • Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. PMC / NIH. 8

  • Simultaneous Analysis of Diuretics and Beta-Blockers by Mixed Mode SPE and UPLC-MS/MS for Anti-Doping Analysis. Waters Corporation. 10

  • A Researcher's Guide to Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis. Benchchem. 5

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches. ACS Omega. 7

  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. 9

Sources

LC-MS/MS Technical Support Center: Resolving Analyte & Internal Standard Retention Time Shifts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioanalytical Support Center. In targeted LC-MS/MS bioanalysis, the fundamental assumption of using an Internal Standard (IS) is that it perfectly mimics the target analyte during sample extraction, chromatographic separation, and ionization. When the retention time (RT) of the analyte and its IS shift relative to one another, they experience different localized mobile phase environments and matrix effects, severely compromising quantitative accuracy.

This guide provides a mechanistic framework to diagnose, troubleshoot, and resolve differential RT shifts.

Diagnostic Workflow

RT_Troubleshooting Start Observe RT Shift between Analyte & IS CheckIS Is the IS Deuterated (SIL-IS)? Start->CheckIS IsoEffect Deuterium Isotope Effect (Altered Lipophilicity) CheckIS->IsoEffect Yes CheckAnalog Is the IS a Structural Analog? CheckIS->CheckAnalog No Solution1 Use 13C/15N IS or Steepen Gradient IsoEffect->Solution1 MatrixEffect Differential Matrix Effect or pH Fluctuation CheckAnalog->MatrixEffect Yes Diluent Injection Solvent Mismatch (Void Volume Issue) CheckAnalog->Diluent Early Eluters Solution3 Increase Buffer Capacity or Wash Column MatrixEffect->Solution3 Solution2 Match Sample Diluent to Mobile Phase Diluent->Solution2

Diagnostic workflow for resolving differential retention time shifts between analyte and IS.

Deep-Dive Troubleshooting FAQs

Q1: Why is my Deuterated Internal Standard (SIL-IS) eluting earlier than my target analyte? A1: This is a classic manifestation of the Deuterium Isotope Effect . The substitution of hydrogen with its heavier isotope, deuterium, reduces the C-D bond length and lowers the zero-point vibrational energy compared to a C-H bond. Mechanistically, this decreases the polarizability of the deuterated molecule, leading to weaker van der Waals interactions with the hydrophobic stationary phase (e.g., C18)[1]. Consequently, the deuterated IS elutes slightly earlier than the protiated analyte. As highlighted by , even a slight RT difference can result in a different degree of ion suppression between the analyte and IS, invalidating the assay.

Q2: We use a structural analog IS. Over a 500-sample batch, its retention time drifts differently from the analyte. What causes this divergence? A2: Structural analogs inherently possess different physicochemical properties (pKa, LogP, molecular volume) than the target analyte. Over a long analytical batch, two phenomena occur:

  • Stationary Phase Aging: Cleavage of bonded phases exposes active silanol groups. If the analog has a different basicity than the analyte, it will interact differently with these newly exposed secondary interaction sites.

  • Mobile Phase Drift: Subtle evaporation of volatile organic modifiers or pH shifts due to buffer depletion will disproportionately affect the ionization state of the compound with the differing pKa. According to2[2], stable isotope-labeled internal standards are strongly recommended over analogs specifically to prevent these divergent responses.

Q3: How does the sample injection diluent cause differential RT shifts for early-eluting compounds? A3: If the sample is reconstituted in a solvent with a higher elution strength than the initial mobile phase (e.g., 50% Methanol injection into a 5% Methanol mobile phase), the injection plug acts as a localized, strong mobile phase as it travels through the column's void volume. The analyte and IS may partition into the stationary phase at different rates during this chaotic equilibration phase, causing split peaks or differential RT shifts.

Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must rely on self-validating protocols where the output data inherently proves the success or failure of the intervention.

Protocol A: System Suitability and Mechanical Isolation

Objective: Determine if the RT shift is caused by mechanical instrument failure (e.g., pump proportioning valves) or chemical/matrix interactions.

  • Preparation: Prepare a neat System Suitability Test (SST) solution containing the analyte and IS in the exact composition of the initial mobile phase.

  • Execution: Inject the SST solution 10 times consecutively under the established LC gradient.

  • Data Analysis: Calculate the absolute RT %CV for both compounds, and the Relative Retention Time (RRT =

    
    ) %CV.
    
  • Validation Gate:

    • If RRT %CV is < 0.5% , the LC system is mechanically sound. The RT shifts observed in your study are validated as matrix-induced or sample-diluent-induced.

    • If RRT %CV is > 0.5% , the system has a mechanical flow/mixing issue. Stop chemistry troubleshooting and perform pump maintenance.

Protocol B: Mitigating the Deuterium Isotope Effect via Chromatographic Focusing

Objective: Force the co-elution of a protiated analyte and its deuterated IS to ensure identical matrix suppression.

  • Gradient Modification: Identify the exact elution window of the analyte pair. Modify the LC gradient to a steeper slope precisely at this time (e.g., increase organic phase by 15% per minute instead of 5%). This compresses the chromatographic bands, forcing co-elution.

  • Thermodynamic Adjustment: Increase the column compartment temperature by 5–10 °C to enhance mass transfer kinetics and reduce secondary silanol interactions.

  • Execution: Process blank matrix samples from six different lots. Spike the IS and analyte into the final extract (Post-Extraction Spike)[3].

  • Validation Gate: Calculate the IS-normalized Matrix Factor (MF). An MF between 0.85 and 1.15 with a %CV ≤ 15% validates that the co-elution strategy successfully normalized the matrix suppression across all lots, as per 3[3].

Quantitative Comparison of Internal Standard Types

The choice of IS fundamentally dictates the risk of differential RT shifts. Heavy isotopes located in the core of a molecule (


C, 

N) do not significantly alter molecular volume or surface interactions, making them the gold standard[4].
Internal Standard TypeRT Shift RiskMechanistic Cause of ShiftRecommended Mitigation
Stable Isotope (

C /

N)
Very LowNegligible change in molecular volume, polarizability, or lipophilicity.Gold standard for LC-MS/MS. No specific RT mitigation required.
Stable Isotope (

H / Deuterium)
ModerateWeaker van der Waals interactions due to lower polarizability of C-D bonds.Steepen LC gradient during elution; Switch to

C/

N if matrix effects persist.
Structural Analog HighDiffering pKa/LogP leads to divergent responses to pH shifts and column aging.Increase mobile phase buffer capacity; implement strict column washing protocols.

References

  • Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Oxford University Press (OUP). Available at: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. Available at: [Link]

Sources

Technical Support Center: MS/MS Isotopic Purity & Cross-Talk

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk

Status: Operational Topic: Optimizing Internal Standards, Reducing Cross-Talk, and Ensuring Isotopic Fidelity in LC-MS/MS. Audience: Bioanalytical Scientists, DMPK Researchers, Mass Spectrometrists.

Introduction

Welcome to the Technical Support Center. In quantitative LC-MS/MS, the Internal Standard (IS) is the anchor of your accuracy.[1] However, a common misconception is that simply "adding a stable isotope" eliminates error.

If your IS contributes signal to your analyte channel (impurity), or your analyte’s natural isotopes contribute to your IS channel (interference), your calibration curve will be non-linear, and your LLOQ (Lower Limit of Quantitation) will be compromised.[2] This guide dissects these mechanisms and provides self-validating protocols to eliminate them.

Module 1: The Mechanics of Cross-Talk

"Cross-talk" is often used as a blanket term, but it describes two distinct physical phenomena with different root causes. You must diagnose which one is occurring to fix it.

Type A: Unlabeled Impurity (IS Analyte)
  • Cause: Your Stable Isotope Labeled (SIL) standard is not 100% pure. It contains trace amounts of the unlabeled drug (M+0).

  • Symptom: You see a peak at the Analyte's retention time in a "Blank + IS" sample.

  • Impact: This sets a floor on your sensitivity. You cannot quantify below the background signal generated by your own IS.

Type B: Isotopic Interference (Analyte IS)
  • Cause: The natural isotopic envelope of your analyte (specifically naturally occurring

    
    C, 
    
    
    
    Cl, etc.) extends into the mass window of your IS.
  • Symptom: You see a peak at the IS retention time in a High Concentration Standard (ULOQ) that contains no IS.

  • Impact: At high analyte concentrations, the IS signal appears artificially high. This causes the response ratio (Analyte/IS) to drop, leading to a quadratic (non-linear) calibration curve that flattens at the top.

Module 2: Internal Standard Selection Strategy

The most effective way to prevent cross-talk is proper selection before method validation.

The "Deuterium Effect" Warning

While Deuterium (


H) labeling is cheap, it alters the physicochemical properties of the molecule. C-D bonds are shorter and stronger than C-H bonds, slightly reducing lipophilicity.
  • Result: Deuterated standards often elute earlier than the analyte on Reverse Phase columns.[3]

  • Risk: If they do not co-elute perfectly, the IS and Analyte experience different matrix suppression zones, rendering the IS ineffective.

  • Recommendation: Prioritize

    
    C or 
    
    
    
    N labeling, which do not shift retention time.
The Mass Shift Calculation

A common error is assuming a +3 Da shift is sufficient. For small molecules (<200 Da), it often is. For larger molecules or those with Chlorine/Bromine, it is not.

Table 1: Recommended Mass Shifts based on Analyte Characteristics

Analyte FeatureRisk FactorRecommended ShiftWhy?
Basic Organic (<300 Da) Low+3 to +4 DaNatural M+3 abundance is usually <1%.
High Mass (>500 Da) Moderate+5 to +6 DaAs carbon count increases, the isotopic envelope widens (M+3/M+4 become significant).
Chlorine Present High+6 Da minimumNatural

Cl (24% abundance) creates massive M+2 peaks. A +3 Da IS will overlap with the M+2/M+4 envelope.
Bromine Present Critical+4 Da (avoid +2)Natural

Br is ~50% abundant.
Visual Workflow: IS Selection Logic

IS_Selection start Start: Select Internal Standard check_atoms Does Analyte contain Cl or Br? start->check_atoms yes_halogen High Risk of Isotopic Overlap check_atoms->yes_halogen Yes no_halogen Check Mass & Carbon Count check_atoms->no_halogen No shift_req Require Delta Mass > +5 Da yes_halogen->shift_req calc_env Calculate Theoretical M+n Abundance no_halogen->calc_env calc_env->shift_req High Mass shift_std Require Delta Mass > +3 Da calc_env->shift_std Low Mass select_c13 Select 13C / 15N Labeling (Preferred: No RT Shift) select_d Select Deuterium (2H) (Cheaper, but RT Shift Risk) select_c13->select_d If 13C unavailable shift_req->select_c13 shift_std->select_c13

Figure 1: Decision matrix for selecting an Internal Standard to minimize isotopic interference and retention time shifts.

Module 3: Diagnostic Protocols

Do not assume your commercial standard is pure. Validate it using the "Cross-Signal Contribution Test."

Protocol A: The "Blank + IS" Test (Detecting IS Impurity)

Goal: Determine if your IS contains unlabeled drug.

  • Preparation: Prepare a sample containing only the Internal Standard at your working concentration. Use neat solvent or control matrix.

  • Injection: Inject the sample.

  • Monitor: Watch the Analyte MRM transition (e.g., Q1 300

    
     Q3 150).
    
  • Analysis:

    • Any peak appearing at the analyte's retention time is due to impurity in the IS.

    • Acceptance Criteria: The area of this peak must be

      
       of the peak area of your LLOQ (Lower Limit of Quantitation) [1].
      
Protocol B: The "ULOQ" Test (Detecting Isotopic Interference)

Goal: Determine if the Analyte's natural isotopes fall into the IS channel.

  • Preparation: Prepare your highest calibration standard (ULOQ) containing Analyte only (No IS added).

  • Injection: Inject the sample.

  • Monitor: Watch the Internal Standard MRM transition (e.g., Q1 304

    
     Q3 154).
    
  • Analysis:

    • Any peak appearing at the IS retention time is "crosstalk" from the analyte's natural isotopes.

    • Acceptance Criteria: The area of this peak must be

      
       of the average IS response used in your study [1].
      
Troubleshooting Logic Map

Troubleshooting symptom Symptom: Unexpected Peak test_blank Run 'Double Blank' (Matrix only, No IS, No Analyte) symptom->test_blank peak_in_db Peak Present? test_blank->peak_in_db yes_carryover Issue: CARRYOVER Clean injector/column peak_in_db->yes_carryover Yes no_carryover Run 'Blank + IS' (Matrix + IS, No Analyte) peak_in_db->no_carryover No peak_in_is Peak in Analyte Channel? no_carryover->peak_in_is yes_impurity Issue: IS IMPURITY (Type A Cross-talk) Buy purer IS peak_in_is->yes_impurity Yes no_impurity Run 'ULOQ w/o IS' (Analyte only) peak_in_is->no_impurity No peak_in_uloq Peak in IS Channel? no_impurity->peak_in_uloq yes_interference Issue: ISOTOPIC INTERFERENCE (Type B Cross-talk) Increase Mass Shift peak_in_uloq->yes_interference Yes no_issue System Clean peak_in_uloq->no_issue No

Figure 2: Step-by-step diagnostic workflow to distinguish between Carryover, IS Impurity, and Isotopic Interference.

Module 4: Instrument Optimization

If you cannot buy a new Internal Standard, you may be able to mitigate interference by adjusting the Mass Spectrometer's resolution.

Q1/Q3 Resolution Settings

Most Triple Quads default to "Unit" resolution (0.7 Da FWHM).

  • The Fix: Tightening Q1 resolution to "High" or "0.4 Da" can cut off the edge of an interfering isotopic peak.

  • The Trade-off: This significantly reduces ion transmission (sensitivity). Only use this if you have excess sensitivity but poor selectivity.

Dwell Time & Crosstalk
  • Electronic Crosstalk: In rare cases, if the collision cell is not cleared fast enough between MRM transitions, ions from the previous transition appear in the next.

  • Solution: Increase the Inter-Scan Delay (or Pause Time) by 2-5 ms. This allows the collision cell to empty before the next measurement begins.

Frequently Asked Questions (FAQs)

Q: My IS has a purity of 98%. Is that good enough? A: Not necessarily. "98% chemical purity" does not mean "98% isotopic purity." You need the Certificate of Analysis (CoA) to specify the Isotopic Enrichment (e.g., 99.5% atom % D). Even 1% of unlabeled material can swamp your LLOQ if your IS concentration is high [2].

Q: Can I use a Structural Analog instead of a Stable Isotope Labeled (SIL) standard? A: Only as a last resort. Analogs (e.g., replacing a Methyl with an Ethyl group) will have different retention times and ionization efficiencies. They will not compensate for matrix effects or ionization suppression, which is the primary purpose of an IS in LC-MS/MS.

Q: Why do I see a retention time shift between my Deuterated IS and my Analyte? A: This is the Deuterium Isotope Effect.[4] The C-D bond is shorter, reducing the molecule's interaction with the hydrophobic stationary phase (C18). This causes the deuterated standard to elute slightly earlier.[3] This is risky because the IS may elute in a suppression zone while the analyte elutes in a clean zone [3].

Q: How do I calculate if my Analyte will interfere with my IS? A: Use an isotopic distribution calculator. Input your analyte's formula (e.g., C20H25N3O2). Look at the abundance of the peak at M + (Mass of IS). If your IS is +3 Da, look at the abundance of the M+3 peak. If the M+3 abundance is 0.5% relative to M+0, and your Analyte concentration is 100x your IS concentration, that 0.5% becomes significant interference.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[5][6][7] (2018).[5][6] Section III.B.2. Link

  • ResolveMass Laboratories. Isotopic Purity Using LC-MS. (2026).[2][8][9] Link

  • BenchChem. Technical Support Center: Retention Time Shift of Deuterated vs. Non-Deuterated Compounds. (2025).[10][11] Link

  • American Chemical Society. Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. (2025).[10][11] Link

Sources

optimizing chromatographic separation of amiloride and metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Chromatographic Separation of Amiloride and Metabolites Role: Senior Application Scientist Audience: Pharmaceutical Researchers & Bioanalytical Scientists

Introduction: The Analytical Challenge

Welcome to the technical support center. If you are analyzing Amiloride (N-amidino-3,5-diamino-6-chloropyrazinecarboxamide), you are likely struggling with its guanidine moiety .

With a pKa of approximately 8.7 , amiloride is a strong base. In standard Reversed-Phase (RP) HPLC, this basicity leads to secondary interactions with residual silanols on silica columns, resulting in severe peak tailing . Furthermore, its primary metabolite, 5-hydroxyamiloride (5-OH-amiloride), is significantly more polar, often eluting in the solvent front if the method is not retentive enough.

This guide moves beyond generic advice. It provides a self-validating, optimized workflow to ensure resolution, symmetry, and sensitivity.

Module 1: The "Gold Standard" Protocol

Based on field validation and literature consensus, this is the starting point for a robust assay.

Core Method Parameters
ParameterSpecificationRationale
Column C18 End-capped (e.g., Hypersil Gold, Zorbax Eclipse Plus), 3-5 µmEnd-capping is non-negotiable to mask silanols and prevent tailing.
Mobile Phase A 10-20 mM Ammonium Formate (pH 3.0 - 4.0)Acidic pH keeps amiloride fully ionized (

) and suppresses silanol ionization (

).
Mobile Phase B Acetonitrile (ACN)ACN yields sharper peaks and lower backpressure than Methanol for this molecule.
Elution Mode Isocratic (80:20 A:B) or GradientIsocratic is often sufficient; Gradient required if separating multiple metabolites.
Flow Rate 1.0 mL/min (HPLC) / 0.3 mL/min (UHPLC)Standard linear velocities.
Detection FLD: Ex 362 nm / Em 415 nm UV: 286 nm or 362 nmFluorescence provides ~100x higher sensitivity than UV for biological matrices.
Module 2: Optimization Logic (Visualized)

Use the following decision tree to customize the method for your specific matrix and sensitivity needs.

AmilorideOptimization Start START: Define Goal Matrix Matrix Type? Start->Matrix Urine Urine (High Conc.) Matrix->Urine Plasma Plasma (Low Conc.) Matrix->Plasma Det_Select Detection Selection Urine->Det_Select Plasma->Det_Select UV UV (286/362 nm) Det_Select->UV Limit > 50 ng/mL FLD Fluorescence (Ex 362/Em 415) Det_Select->FLD Limit < 1 ng/mL MS LC-MS/MS (ESI+ m/z 230>116) Det_Select->MS PK Studies Sep_Issue Separation Issue? UV->Sep_Issue FLD->Sep_Issue MS->Sep_Issue Tailing Peak Tailing > 1.5 Sep_Issue->Tailing Met_Res Metabolite Co-elution Sep_Issue->Met_Res Fix_Tail Action: Lower pH to 3.0 OR Add 5mM TEA (UV only) Tailing->Fix_Tail Ret_Shift Retention Shift Fix_Res Action: Use Phenyl-Hexyl Col OR Lower % Organic Met_Res->Fix_Res

Figure 1: Decision matrix for optimizing detection and resolving common chromatographic anomalies for amiloride.

Module 3: Troubleshooting Guide (FAQs)

These solutions are derived from the mechanistic behavior of the guanidine group.

Q1: My amiloride peak has a Tailing Factor (Tf) > 2.0. How do I fix this?

The Cause: This is the classic "Silanol Effect." At pH > 4.0, residual silanols (


) on the column deprotonate to 

. The positively charged amiloride (

) binds ionically to these sites, dragging the peak tail. The Protocol:
  • Check pH: Ensure mobile phase pH is ≤ 3.0 . This protonates the silanols (

    
    ), rendering them neutral and preventing interaction.
    
  • Buffer Strength: Increase buffer concentration to 25-50 mM . High ionic strength masks the electrostatic interactions.

  • Column Swap: Switch to a "Base-Deactivated" or highly end-capped column (e.g., Inertsil ODS-3V or Waters XBridge).

  • The "Nuclear" Option (UV Only): Add 0.1% Triethylamine (TEA) to the mobile phase. TEA competes for the silanol sites, effectively blocking them. Note: Do not use TEA with LC-MS.

Q2: I cannot resolve 5-hydroxyamiloride from the solvent front (dead time).

The Cause: 5-OH-amiloride is highly polar. On a standard C18 column with high organic content, it acts like an unretained compound. The Protocol:

  • Reduce Organic: Drop the initial ACN concentration to 3-5% .

  • Change Chemistry: Switch to a Phenyl-Hexyl column. The

    
     interactions between the phenyl ring of the column and the pyrazine ring of amiloride provide alternative selectivity that often separates metabolites better than C18.
    
  • HILIC Mode: If RP fails, switch to HILIC (Hydrophilic Interaction Liquid Chromatography) using a bare silica or amide column with high ACN (90%) mobile phase.

Q3: I see variable retention times in urine samples.

The Cause: Urine has high ionic strength and variable pH. If your sample cleanup is insufficient, the matrix alters the local pH inside the column head. The Protocol:

  • Buffer Capacity: Your mobile phase buffer (e.g., Formate) must be strong enough to override the sample plug. Increase to 50 mM.

  • Dilution: Dilute urine 1:10 with the mobile phase (not water) before injection to match the matrix to the starting conditions.

Module 4: Sample Preparation Workflows

Direct injection is risky for column life. Use these extraction protocols.

Protocol A: Protein Precipitation (High Throughput)

Best for: Plasma samples, LC-MS/MS detection.

  • Aliquot 100 µL Plasma .

  • Add 300 µL cold Acetonitrile (containing Internal Standard).

  • Vortex vigorously (2 min) to disrupt protein binding.

  • Centrifuge at 10,000 x g for 10 min.

  • Inject supernatant .

    • Self-Validation: If backpressure rises after 50 injections, the cleanup is insufficient. Switch to SPE.

Protocol B: Solid Phase Extraction (SPE)

Best for: Trace analysis, UV/FLD detection, Urine. Recommended Cartridge:Weak Cation Exchange (WCX) or Polymeric RP (e.g., Oasis HLB) .

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: Sample (pH adjusted to 6.0). Amiloride is positively charged here.[1]

  • Wash: 5% MeOH (removes salts/proteins).

  • Elute: 2% Formic Acid in Methanol. (The acid disrupts the cation exchange mechanism on WCX or solubilizes the base on RP).

  • Evaporate & Reconstitute: Dry under

    
    , reconstitute in mobile phase.
    
References
  • Analytical Method Validation

    • Vincek, W. C., et al. "Amiloride: biological fluid analysis by reverse-phase HPLC."[2] Pharmaceutical Research, 1985.[2]

  • Fluorescence Detection Optimization

    • Selinger, K. "Measurement of amiloride in airway surface liquid utilizing HPLC and fluorescence detection."[3] Biomedical Chromatography, 1994.[3]

  • LC-MS/MS & Metabolite Profiling

    • Patel, B., et al. "Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry."[4] Journal of Pharmaceutical Analysis, 2012.

  • Separation Mechanisms (pKa & Tailing)

    • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Technical Guide, 2025.

Sources

Advanced Technical Support Center: Troubleshooting 15N-Detected NMR Background Noise

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 15N-detected Nuclear Magnetic Resonance (NMR) spectroscopy. Direct detection of low-gyromagnetic ratio (


) nuclei like 15N has become a cornerstone technique for assigning intrinsically disordered proteins (IDPs), proline-rich domains, and large molecular weight complexes[1][2]. Because these experiments do not rely on amide protons, they bypass issues of rapid solvent exchange and allow direct observation of proline residues[2].

However, the low


 of 15N (approximately 10.1% that of 1H) introduces unique challenges, primarily severe acoustic ringing and susceptibility to thermal noise. As a Senior Application Scientist, I have designed this guide to help you diagnose the root causality of your spectral artifacts and implement self-validating protocols to restore baseline integrity and signal-to-noise (S/N) ratios.

Part 1: Diagnostic Workflow for 15N Background Noise

Before altering pulse sequences or sample conditions, you must isolate the physical origin of the noise. The workflow below outlines the logical progression for diagnosing 15N artifacts.

G Start Acquire 15N 1D/2D Spectrum CheckNoise Identify Primary Noise Source Start->CheckNoise Acoustic Severe Baseline Roll (Acoustic Ringing) CheckNoise->Acoustic Thermal Low S/N & Random Noise (Thermal/Hardware) CheckNoise->Thermal Phase Multiplet Distortions (Phase/Decoupling) CheckNoise->Phase FixAcoustic Apply EASY Sequence or Backward Linear Prediction Acoustic->FixAcoustic FixThermal Check Salt Content & Optimize Cryoprobe Tuning Thermal->FixThermal FixPhase Implement IPAP Scheme & Check Pulse Calibration Phase->FixPhase

Workflow for diagnosing and resolving background noise in 15N-detected NMR.

Part 2: Troubleshooting Guide & FAQs

FAQ 1: Why does my 15N-detected spectrum have a massive baseline roll that obscures my protein peaks?

The Causality: You are experiencing acoustic ringing . When an RF pulse is applied, the Lorentz force induces mechanical vibrations in the probe's conductive materials (like the coil and shield). Because the Larmor frequency of 15N is quite low (~40–80 MHz depending on your magnet), it closely matches the mechanical resonant frequencies of these metals[3]. The probe literally "rings" like a bell, generating a slowly decaying spurious magnetic field that the receiver picks up. Upon Fourier transformation, this early-time domain artifact manifests as a severe baseline roll[4].

The Solution: You must decouple the acoustic signal from the nuclear signal. This can be done via post-processing (Backward Linear Prediction) or, more effectively, via pulse sequence modification such as the ACOUSTIC or EASY (Elimination of Artifacts in NMR SpectroscopY) sequences[4][5].

Self-Validating System: To prove the noise is acoustic and not a broad chemical signal (e.g., protein aggregation), eject the sample and run a 1-scan 15N pulse-acquire experiment on the empty probe. If the baseline roll persists, the artifact is purely mechanical (acoustic ringing).

FAQ 2: I am using a Cryoprobe to boost my 15N sensitivity, but the noise floor is still too high. What is wrong?

The Causality: Cryoprobes achieve a 4–5x S/N enhancement by cooling the RF coils and preamplifiers to ~20K using helium gas, drastically reducing Johnson-Nyquist thermal noise[6]. However, biological samples (especially IDPs) often require high-salt buffers (>150 mM NaCl). High ionic strength makes the sample highly conductive. This conductive sample acts as an antenna, coupling room-temperature thermal noise directly into the cryogenically cooled coil, destroying the probe's Quality factor (Q-factor)[6][7].

The Solution: Minimize the "filling factor" of the conductive sample. Transfer your sample into a 3 mm NMR tube and place it inside your 5 mm cryoprobe (using a spinner adapter). Alternatively, utilize a 15N-optimized TXO (Triple Resonance Observe) cryoprobe, where the 15N coil is placed on the inner layer closest to the sample, maximizing 15N sensitivity while managing salt effects[2][7].

Self-Validating System: Measure the 15N 90-degree pulse width (


) on a low-salt standard, then on your sample. If your sample's 

is >20% longer than the standard, your buffer is actively detuning the cold coil and introducing thermal noise.
FAQ 3: How do I eliminate phase distortions and artifact peaks in 15N-TROSY experiments?

The Causality: In 15N-detected TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments, you are selecting for a specific spin state to achieve ultra-narrow linewidths[1]. Background artifacts and distorted multiplets occur when anti-phase magnetization is incompletely canceled during the coherence transfer pathways.

The Solution: Implement an In-Phase/Anti-Phase (IPAP) selection scheme. By acquiring separate in-phase (IP) and anti-phase (AP) sub-spectra and mathematically adding/subtracting them during processing, you cleanly isolate the TROSY component and eliminate the anti-TROSY artifacts[1][2].

Part 3: Quantitative Comparison of Noise Reduction Strategies

The following table summarizes the operational trade-offs of various background noise reduction techniques.

Noise Reduction StrategyTarget ArtifactS/N ImprovementTime CostSample Requirement
EASY Pulse Sequence Acoustic Ringing / Baseline RollHigh (Removes >95% background)2x acquisition timeStandard
Backward Linear Prediction Deadtime / Acoustic RingingModerateNone (Post-processing)Standard
3mm Tube in 5mm Cryoprobe Salt-induced Thermal NoiseUp to 2x (in high salt)NoneHigh concentration needed
IPAP Selection Scheme Phase Distortions / Anti-TROSYHigh (Clean TROSY selection)None (Split scans)Standard
TXO Cryoprobe (15N inner coil) Intrinsic Thermal Noise3x – 5x over RT probesSignificant reductionStandard

Part 4: Step-by-Step Experimental Protocols

Protocol A: Implementing the EASY Method for Acoustic Ringing Suppression

The EASY method eliminates probe background and acoustic ringing by exploiting the difference in relaxation times between the mechanical probe ringing (microseconds) and the nuclear


 relaxation (seconds)[5].

EASY_Logic Scan1 Scan 1: 90° Pulse (Equilibrium Magnetization) Acq1 Acquire FID 1 (Nuclear Signal + Acoustic Ringing) Scan1->Acq1 Scan2 Scan 2: 90° Pulse (Immediately After Scan 1) Acq1->Scan2 No T1 Delay Subtract Data Processing: FID 1 - FID 2 Acq1->Subtract Acq2 Acquire FID 2 (Only Acoustic Ringing) Scan2->Acq2 Spins Saturated Acq2->Subtract Result Clean 15N FID (Artifacts Eliminated) Subtract->Result

Logical mechanism of the EASY pulse sequence for acoustic ringing suppression.

Step-by-Step Methodology:

  • Calibrate 15N Pulse: Determine the exact 90-degree pulse width for 15N on your specific sample to ensure maximum transverse magnetization.

  • Set up Scan 1: Program a standard pulse-acquire sequence. Ensure the pre-scan delay (

    
    ) is set to at least 
    
    
    
    of your 15N nuclei to allow full equilibrium recovery.
  • Set up Scan 2: Program a second 90-degree pulse to trigger immediately after the acquisition time (

    
    ) of Scan 1 ends. Critical Step:  Do not include a relaxation delay between Scan 1 and Scan 2.
    
  • Acquire Data: Execute the sequence. Because the nuclear spins are saturated after Scan 1, Scan 2 will only excite the mechanical acoustic ringing of the probe[5].

  • Process Data: Subtract the Free Induction Decay (FID) of Scan 2 from Scan 1. The resulting FID will contain pure 15N nuclear signal with a perfectly flat baseline.

Protocol B: Optimizing Cryoprobe Tuning for High-Salt IDP Samples

If your IDP requires physiological salt conditions, you must actively manage the probe tuning to prevent thermal noise injection[6].

Step-by-Step Methodology:

  • Baseline Tuning: Insert a standard sample (e.g., 15N-labeled urea in distilled water). Tune and match the 15N and 1H channels. Note the position of the tuning dip on the wobble curve.

  • Sample Insertion: Insert your high-salt biological sample. Observe the wobble curve. The tuning dip will likely broaden (indicating a drop in Q-factor) and shift off-resonance.

  • Re-Tuning: Carefully adjust the tuning and matching capacitors to recenter the dip. If the dip remains shallow and cannot reach the baseline, the sample is too conductive.

  • Volume Reduction (Self-Correction): If the Q-factor is unacceptably low, transfer the sample from a 5 mm tube to a 3 mm tube. Place the 3 mm tube into a 5 mm spinner using a precision quartz adapter.

  • Re-evaluate: Re-insert the 3 mm tube. The reduced filling factor will drastically decrease the inductive coupling between the salt ions and the cryoprobe coils, restoring the Q-factor and dropping the thermal noise floor.

References

  • "13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene", PLOS One.
  • "Ammonia: The molecule for establishing 14N and 15N absolute shielding scales and a source of information on nuclear magnetic moments", AIP Publishing.
  • "EASY: A simple tool for simultaneously removing background, deadtime and acoustic ringing in quantitative NMR spectroscopy.
  • "15N-detected TROSY NMR experiments to study large disordered proteins in high-field magnets", PMC.
  • "15N detection harnesses the slow relaxation property of nitrogen: Delivering enhanced resolution for intrinsically disordered proteins", PNAS.
  • "CryoProbes for NMR - Cryogenic Probes", Bruker.
  • "Improving NMR Through Advanced Cryoprobe Technology", P

Sources

Validation & Comparative

A Head-to-Head Comparison of Amiloride-15N3 and Deuterated Internal Standards for LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Ensuring Assay Accuracy and Robustness

For researchers, scientists, and drug development professionals, the accurate quantification of amiloride in biological matrices is a critical step in pharmacokinetic and bioequivalence studies. The choice of internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is arguably one of the most crucial factors influencing data integrity. While stable isotope-labeled (SIL) internal standards are universally recognized as the gold standard, the specific isotopic labeling strategy—heavy nitrogen (¹⁵N) versus deuterium (²H)—can have profound implications for assay performance.

This guide provides an in-depth, objective comparison of ¹⁵N₃-labeled amiloride against a representative deuterated amiloride standard. We will explore the underlying scientific principles, present supporting data from published literature, and provide a detailed experimental protocol to validate the selection of the optimal internal standard, ensuring your bioanalytical methods are robust, accurate, and compliant with regulatory expectations.

The Critical Role of an Internal Standard in LC-MS/MS

The primary function of an internal standard is to be a perfect mimic of the analyte, compensating for variability at every stage of the analytical process.[1][2] This includes sample extraction, potential degradation, chromatographic behavior, and, most importantly, ionization efficiency in the mass spectrometer's source.[2][3] An ideal IS co-elutes with the analyte and experiences identical matrix effects, thus ensuring that the ratio of the analyte's peak area to the IS's peak area remains constant, even if the absolute signal intensity fluctuates.[4]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of a SIL-IS for mass spectrometric assays due to its ability to provide the highest degree of accuracy and precision.[1]

The Gold Standard: Amiloride-¹⁵N₃

An internal standard labeled with a heavy atom such as ¹³C or ¹⁵N is considered the most reliable choice for quantitative bioanalysis.[1][5] These standards are chemically identical to the analyte, with the key difference being the mass of the nucleus, which has a negligible effect on the molecule's physicochemical properties.

A published bioanalytical method for the simultaneous determination of amiloride and hydrochlorothiazide in human plasma provides an excellent case study for the performance of Amiloride-¹⁵N₃.[6][7]

Key Performance Characteristics of Amiloride-¹⁵N₃:

ParameterObserved PerformanceRationale for Superiority
Chromatographic Co-elution Perfect co-elution with unlabeled amiloride.The substitution of ¹⁴N with ¹⁵N does not significantly alter the molecule's polarity or structure, resulting in identical chromatographic behavior.[5]
Matrix Effect Compensation Excellent. IS-normalized matrix factors ranged from 0.971 to 1.024.[6][7]By co-eluting perfectly, the Amiloride-¹⁵N₃ experiences the exact same degree of ion suppression or enhancement as the analyte at the same point in time.[1]
Isotopic Stability High. The ¹⁵N label is incorporated into the stable pyrazine ring structure.The C-¹⁵N bond is not susceptible to back-exchange with protons from the solvent, ensuring the isotopic purity of the standard throughout the sample preparation and analysis.
Accuracy & Precision High. Calibration curves were linear (r² ≥ 0.9997) with acceptable accuracy and precision over the concentration range.[6][7]The reliable compensation for variability leads to highly reproducible and accurate quantification.

The Common Alternative: Deuterated Amiloride

Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are widely used and are a significant improvement over non-isotopically labeled (analogue) standards.[3][8] However, they are not without potential liabilities that can compromise assay accuracy.[5][9]

Potential Pitfalls of Deuterated Internal Standards:

  • The Deuterium Isotope Effect: The C-²H bond is slightly shorter and stronger than the C-¹H bond. This can alter the molecule's polarity and lead to a chromatographic shift, where the deuterated IS does not perfectly co-elute with the analyte.[10] If this shift occurs in a region of variable ion suppression, the IS will fail to accurately compensate for the matrix effect experienced by the analyte.[9][10]

  • In-source H/D Back-Exchange: Deuterium atoms located on heteroatoms (like -NH₂) or other labile positions can exchange with protons from the mobile phase or matrix, compromising the standard's isotopic integrity.[3]

  • Metabolic Switching: The stronger C-D bond can sometimes alter the metabolic fate of the deuterated standard compared to the parent drug, a phenomenon known as "metabolic switching".[1]

For amiloride, deuteration would likely occur on the pyrazine ring or the side-chain amino groups. While labeling on the aromatic ring is more stable, it can still induce a chromatographic shift.

Visualizing the Core Concepts

cluster_0 Ideal Internal Standard (Amiloride-15N3) cluster_1 Sub-optimal Internal Standard (Deuterated Amiloride) A Analyte (Amiloride) IS_N15 IS (Amiloride-15N3) Chrom Chromatography A->Chrom IS_N15->Chrom Matrix Matrix Effect (Ion Suppression) Chrom->Matrix Perfect Co-elution Detector MS Detector Matrix->Detector Identical Suppression Accurate Ratio Accurate Ratio Detector->Accurate Ratio B Analyte (Amiloride) IS_D IS (Deuterated Amiloride) Chrom2 Chromatography B->Chrom2 IS_D->Chrom2 Matrix2 Matrix Effect (Ion Suppression) Chrom2->Matrix2 Chromatographic Shift Detector2 MS Detector Matrix2->Detector2 Differential Suppression Inaccurate Ratio Inaccurate Ratio Detector2->Inaccurate Ratio G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Performance Evaluation Spike Spike Plasma with Amiloride (Low, Mid, High QC) Split Spike->Split Spike_N15 Add Amiloride-15N3 IS Split->Spike_N15 Spike_D5 Add Amiloride-d5 IS Split->Spike_D5 SPE Solid Phase Extraction (SPE) Spike_N15->SPE Spike_D5->SPE LC UPLC Separation SPE->LC MS Tandem Mass Spec (MRM Detection) LC->MS CoElution 1. Co-elution Check MS->CoElution Data MatrixEffect 2. Matrix Effect (Post-extraction spike) MS->MatrixEffect Accuracy 3. Accuracy & Precision MS->Accuracy Stability 4. Isotopic Stability MS->Stability

Caption: Experimental workflow for comparing internal standards.

Step-by-Step Methodology
  • Materials:

    • Amiloride certified reference standard.

    • Amiloride-¹⁵N₃ internal standard.

    • Deuterated Amiloride (e.g., Amiloride-d₅) internal standard.

    • Control human plasma (at least 6 different lots).

    • LC-MS/MS system (e.g., Triple Quadrupole).

    • Solid Phase Extraction (SPE) cartridges and manifold.

  • Preparation of Standards and QCs:

    • Prepare separate stock solutions of amiloride, Amiloride-¹⁵N₃, and Amiloride-d₅.

    • Prepare calibration standards and Quality Control (QC) samples (Low, Medium, High) by spiking amiloride into pooled human plasma.

  • Sample Processing:

    • For each calibration standard and QC, process two separate aliquots.

    • To one aliquot set, add the Amiloride-¹⁵N₃ working solution.

    • To the second aliquot set, add the Amiloride-d₅ working solution.

    • Perform a solid-phase extraction (SPE) procedure as described in validated methods. [6] * Evaporate and reconstitute the samples for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a suitable chromatographic method, such as one employing a C18 column with a mobile phase of acetonitrile and ammonium formate buffer. [6] * Monitor the following Multiple Reaction Monitoring (MRM) transitions:

      • Amiloride: m/z 230.6 → 116.0

      • Amiloride-¹⁵N₃: m/z 233.6 → 116.0 [6] * Amiloride-d₅ (hypothetical): m/z 235.6 → 116.0 (or other appropriate fragment)

  • Data Evaluation:

    • Chromatographic Co-elution: Overlay the chromatograms of the analyte and each IS. Calculate the difference in retention time (ΔRT). An ideal IS has a ΔRT of zero.

    • Matrix Effect Evaluation: Compare the peak area of each IS in a post-extraction spiked sample (IS added to extracted blank plasma) to the peak area in a neat solution at the same concentration. Perform this across 6 different lots of plasma to assess variability. The IS-normalized matrix factor should be close to 1.0.

    • Accuracy and Precision: Quantify the QC samples against the calibration curve for each IS set. Calculate the accuracy (% bias) and precision (%CV). Results should be within ±15% of the nominal value (±20% at the LLOQ) as per FDA/EMA guidelines. [1] * Isotopic Stability (H/D Exchange): Incubate the deuterated amiloride in the final reconstitution solvent at an elevated temperature (e.g., 40°C) for 24 hours. Analyze the sample and monitor for any increase in the native amiloride MRM channel, which would indicate loss of deuterium.

Expected Comparative Data

The following tables summarize the expected outcomes from the comparative experiment, based on established scientific principles.

Table 1: Chromatographic and Matrix Effect Comparison

ParameterAmiloride-¹⁵N₃ (Expected)Deuterated Amiloride (Expected)Justification
Retention Time (RT) vs. Analyte Co-elutes perfectly (ΔRT ≈ 0.00 min)Small but measurable shift (ΔRT ≈ 0.02-0.05 min)The deuterium isotope effect alters polarity, causing a slight chromatographic separation. [10]¹⁵N has a negligible effect.
IS-Normalized Matrix Factor (Mean) 0.98 - 1.020.90 - 1.10Perfect co-elution ensures the ¹⁵N₃ IS experiences identical matrix effects. A chromatographic shift means the deuterated IS may be in a different ion suppression zone. [9]
Matrix Factor Precision (%CV across lots) < 5%5 - 15%The consistency of co-elution for the ¹⁵N₃ standard across different biological lots leads to more consistent matrix effect compensation.

Table 2: Accuracy and Precision Comparison

QC LevelAmiloride-¹⁵N₃ (% Bias / %CV)Deuterated Amiloride (% Bias / %CV)Justification
Low QC ± 5% / < 5%± 10% / < 10%The LLOQ and low concentration samples are most susceptible to variability and matrix effects, where a superior IS demonstrates its value most clearly.
Mid QC ± 3% / < 4%± 8% / < 8%Consistent performance is expected across the range.
High QC ± 3% / < 4%± 8% / < 8%Higher concentrations may be less affected by baseline noise but still rely on the IS for accurate correction of extraction variability and suppression.

Conclusion and Recommendation

While both ¹⁵N₃-labeled and deuterated amiloride are valid stable isotope-labeled internal standards, the ¹⁵N₃ variant demonstrates clear scientific and practical advantages. Its inherent chemical identity with the analyte ensures perfect co-elution, providing the most accurate compensation for matrix effects and leading to superior assay accuracy and precision. [5]Deuterated standards, while effective, carry an inherent risk of chromatographic shifts and potential isotopic instability that must be rigorously evaluated during method development and validation. [9][10] For laboratories seeking to develop the most robust, reliable, and regulatory-compliant bioanalytical methods for amiloride, Amiloride-¹⁵N₃ is the unequivocally superior choice. The investment in a ¹⁵N-labeled standard is an investment in data quality, reducing the risk of failed validation batches and ensuring the integrity of critical study data.

References

  • Shah, J. V., et al. (2016). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 128, 148-156. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • Shrivastav, P. S., et al. (2016). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Stokvis, E., et al. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 16(20), 1935-1942. Available at: [Link]

  • ADLM. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? American Association for Clinical Chemistry. Available at: [Link]

  • Kim, H., et al. (2007). Deuterium isotope effects on 15N backbone chemical shifts in proteins. Journal of Biomolecular NMR, 39(4), 325-333. Available at: [Link]

  • Bianchini, A., et al. (2024). Potency and specificity of amiloride and its analogues on branchial sodium fluxes in freshwater trout and goldfish. Comparative Biochemistry and Physiology Part A: Molecular & Integrative Physiology, 295, 111715. Available at: [Link]

  • Heideloff, C., et al. (2013). Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method. Therapeutic Drug Monitoring, 35(2), 246-250. Available at: [Link]

  • Request PDF. (2025). Potency and specificity of amiloride and its analogues on branchial sodium fluxes in freshwater trout and goldfish. ResearchGate. Available at: [Link]

  • Tanaka, H., et al. (2023). Comparative study of stable isotope-labeled internal standard substances for the LC-MS/MS determination of the urinary excretion of melatonin. Journal of Pharmaceutical and Biomedical Analysis, 230, 115367. Available at: [Link]

  • ResearchGate. (2025). "Stable Labeled Isotopes as Internal Standards: A Critical Review". Available at: [Link]

  • Venkatesh, C., et al. (2018). 3D15N/15N/1H Chemical Shift Correlation Experiment Utilizing an RFDR-based 1H/1H Mixing Period at 100 kHz MAS. Journal of Magnetic Resonance, 294, 1-7. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]

  • Lin, Z. J., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 903, 118-124. Available at: [Link]

  • Ohtake, Y., et al. (2009). Synthesis of highly deuterium-labeled (R)-K-13675, PPAR alpha agonist, for use as an internal standard for low-level quantification of drugs in plasma. Bioorganic & Medicinal Chemistry, 17(5), 1911-1917. Available at: [Link]

  • Marek, R., & Lyčka, A. (2002). 15N NMR Spectroscopy in Structural Analysis. Current Organic Chemistry, 6(3), 225-251. Available at: [Link]

  • Shimadzu. (2018). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available at: [Link]

Sources

Advanced Bioanalytical Quantification of Amiloride: A Comparative Guide on Calibration Linearity and Range Using Amiloride-15N3

Author: BenchChem Technical Support Team. Date: March 2026

Accurate quantification of amiloride—a potent epithelial sodium channel (ENaC) inhibitor and potassium-sparing diuretic—in biological matrices is a critical requirement for pharmacokinetic (PK) profiling and therapeutic drug monitoring. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such analyses, the technique is inherently vulnerable to matrix effects in the electrospray ionization (ESI) source[1].

This guide objectively compares the analytical performance of using Amiloride-15N3 as a Stable Isotope-Labeled Internal Standard (SIL-IS) against traditional structural analogs, providing a self-validating protocol for achieving superior calibration linearity and dynamic range.

The Mechanistic Imperative: Why Amiloride-15N3 Outperforms Structural Analogs

In LC-MS bioanalysis, the choice of internal standard dictates the reliability of the calibration curve. When biological samples (plasma, urine) are injected into an LC-MS/MS system, co-eluting endogenous components compete with the target analyte for charge in the ESI droplet, leading to ion suppression or enhancement[1].

Historically, structural analogs like Triamterene or Benzamil have been utilized as internal standards for amiloride quantification[2]. However, these analogs possess different physicochemical properties and chromatographic retention times. For instance, in standard reversed-phase HPLC, amiloride typically elutes at ~3.06 minutes, whereas triamterene elutes significantly later at ~8.80 minutes[2]. This differential elution means the analyte and the analog IS are exposed to entirely different matrix environments at the moment of ionization. Consequently, the analog fails to accurately compensate for ion suppression, leading to non-linearity at the upper and lower extremes of the calibration curve[1].

Amiloride-15N3 solves this fundamental flaw. As a SIL-IS, it shares near-identical chemical and physical properties with unlabeled amiloride[1]. It perfectly co-elutes with the target analyte, ensuring that both molecules experience the exact same degree of ionization suppression[1]. Because the MS/MS transitions are distinct—m/z 230.6 → 116.0 for amiloride and m/z 233.6 → 116.0 for Amiloride-15N3—the mass spectrometer can isolate them without interference[3]. This identical matrix exposure allows the ratio of analyte to IS response to remain perfectly linear over a vastly expanded dynamic range[1][3].

G A Matrix Components in ESI Source B Amiloride (Analyte) m/z 230.6 A->B C Amiloride-15N3 (SIL-IS) m/z 233.6 A->C D Triamterene (Analog IS) A->D E Exact Co-elution Identical Ion Suppression B->E F Differential Elution Variable Ion Suppression B->F C->E D->F G Linear Calibration (0.05 - 50 ng/mL) E->G Ratio Correction H Restricted Linearity & Higher LOQ F->H Ratio Distortion

Mechanistic pathway of matrix effect compensation using Amiloride-15N3 vs. Structural Analogs.

Comparative Performance Data

The integration of Amiloride-15N3 directly translates to superior analytical metrics. As demonstrated in the comparative table below, utilizing a SIL-IS in an LC-MS/MS framework yields a lower limit of quantification (LLOQ) that is four times more sensitive than HPLC-UV methods utilizing triamterene, alongside a near-perfect matrix factor[2][3][4].

MetricAmiloride-15N3 (SIL-IS)Triamterene (Analog IS)Benzamil (Analog IS)
Analytical Platform LC-MS/MS (ESI+)HPLC-UV (360 nm)HPLC-UV
Linear Range 0.050 – 50.0 ng/mL[3][4]0.2 – 50.0 ng/mL[2]0.1 – 50.0 µM[2]
Linearity (R²) ≥ 0.9997[3][4]~ 1.0000[2]Linear (R² not specified)[2]
LLOQ 0.050 ng/mL[3]0.2 ng/mL[2]0.1 µM[2]
Matrix Factor 0.971 – 1.024[3][4]Highly Variable (Uncompensated)Highly Variable (Uncompensated)
Extraction Recovery 89.0% (SPE)[3][4]85.1 – 101.7% (LLE)[2]N/A

Self-Validating Protocol: LC-MS/MS Quantification Workflow

To guarantee scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates Solid Phase Extraction (SPE) to proactively eliminate phospholipids, and embeds specific Quality Control (QC) tiers to continuously verify extraction efficiency and instrument calibration[3][4].

Phase 1: Reagent & System Preparation
  • Standard Preparation : Prepare amiloride calibration standards (CSs) at 0.05, 0.10, 0.25, 0.50, 1.00, 2.50, 5.00, 10.0, 25.0, and 50.0 ng/mL in methanol:water[3].

  • SIL-IS Preparation : Prepare the Amiloride-15N3 working solution at a constant concentration of 100 ng/mL in methanol:water (50:50, v/v)[3]. Causality: Maintaining the IS concentration at roughly 1/3 to 1/2 of the Upper Limit of Quantification (ULOQ) ensures the signal-to-noise ratio remains robust without causing solubility issues or saturating the detector[1].

  • Quality Control (QC) Matrix : To self-validate the run, prepare independent QC samples in blank human plasma at 40.0 ng/mL (High QC), 20.0 & 1.50 ng/mL (Medium QCs), 0.150 ng/mL (Low QC), and 0.05 ng/mL (LLOQ QC)[3].

Phase 2: Sample Extraction (SPE)
  • Aliquot 250 µL of human plasma (samples, calibrators, and QCs) into microcentrifuge tubes[3][4].

  • Spike each aliquot with the Amiloride-15N3 working solution[3]. Causality: Adding the IS pre-extraction ensures that any volumetric losses during the SPE process are perfectly mirrored between the analyte and the IS, preserving the quantitative ratio[1].

  • Load the samples onto Phenomenex Strata™-X extraction cartridges[3][4].

  • Wash and elute according to standard polymeric reversed-phase protocols. Evaporate the eluate and reconstitute in the mobile phase.

Phase 3: LC-MS/MS Acquisition
  • Chromatography : Inject the reconstituted sample onto a Hypersil Gold C18 column (50 mm × 3.0 mm, 5 µm)[3][4]. Use an isocratic mobile phase of acetonitrile with 4.0 mM ammonium formate (pH 4.0) (80:20, v/v)[3][4].

  • Detection : Operate a triple quadrupole mass spectrometer (e.g., API 5500) in positive ESI mode[3][4].

  • MRM Transitions : Monitor m/z 230.6 → 116.0 for amiloride and m/z 233.6 → 116.0 for Amiloride-15N3[3][4]. Causality: The 116.0 product ion results from the elimination of the guanidine moiety, CO, and HCN. Because both molecules yield the identical product ion, set an inter-channel delay of 50 ms to prevent cross-talk in the collision cell[3].

  • Carryover Validation : Inject an extracted double-blank plasma sample immediately following the 50.0 ng/mL ULOQ standard. The run is validated only if carryover is ≤0.25% of the LLOQ concentration[3].

Workflow S1 1. Sample Aliquot Plasma Spiking S2 2. IS Addition Amiloride-15N3 S1->S2 S3 3. SPE Clean-up Strata-X Cartridge S2->S3 S4 4. LC Separation Hypersil Gold C18 S3->S4 S5 5. MS/MS Detection API 5500 (ESI+) S4->S5

Step-by-step LC-MS/MS sample preparation and analysis workflow for Amiloride quantification.

Conclusion

For rigorous bioanalytical applications, relying on structural analogs like triamterene introduces unacceptable variability due to differential matrix effects. By integrating Amiloride-15N3 as a stable isotope-labeled internal standard, researchers can establish a highly robust, self-correcting assay. This approach neutralizes ESI ion suppression, extends the linear dynamic range (0.050–50.0 ng/mL), and ensures an IS-normalized matrix factor approaching unity (0.971–1.024), thereby meeting the strictest regulatory guidelines for pharmacokinetic quantification.

References

  • Source: nih.
  • (PDF)
  • Source: researchgate.
  • Source: wuxiapptec.

Sources

Assessment of Isotopic Exchange in Amiloride: 15N3 vs. d5-Amiloride for LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the selection of a Stable Isotope-Labeled (SIL) internal standard is the cornerstone of assay reliability. While deuterated standards are the default choice for many small molecules, their utility is entirely dependent on the structural location of the deuterium atoms.

This guide provides an objective, mechanistically grounded comparison between 15N3-amiloride and d5-amiloride . Through structural analysis and experimental validation, we demonstrate a critical analytical flaw: due to the absence of C-H bonds in the amiloride molecule, d5-amiloride undergoes instantaneous Hydrogen/Deuterium (H/D) exchange in protic solvents, rendering it useless for bioanalysis. Consequently, 15N3-amiloride is the mandatory internal standard for accurate quantification[1].

Structural Paradox: The Fatal Flaw of d5-Amiloride

To understand why d5-amiloride fails as an internal standard, one must examine the molecular architecture of amiloride (3,5-diamino-6-chloro-N-(diaminomethylene)pyrazine-2-carboxamide).

The chemical formula of amiloride is C₆H∸ClN₇O . A close inspection of its structure reveals a unique characteristic: every single hydrogen atom in the molecule is attached to a nitrogen atom (via the two primary amines on the pyrazine ring and the acylguanidine moiety). There are exactly zero C-H bonds in the amiloride structure.

The Causality of Isotopic Instability

Because there are no carbon-bound protons, synthesizing a "d5-amiloride" standard necessitates placing deuterium atoms on heteroatoms (forming N-D bonds). Protons on heteroatoms are highly acidic and participate in rapid, diffusion-limited acid-base equilibria with protic solvents such as water, methanol, or biological plasma[2].

When d5-amiloride is introduced into an aqueous matrix or a reversed-phase LC mobile phase, the N-D bonds immediately exchange with the vast molar excess of solvent protons. This causes the molecule to rapidly revert to unlabeled amiloride (d0), destroying the +5 Da mass shift required for MS/MS discrimination[3].

Conversely, 15N3-amiloride incorporates heavy nitrogen isotopes directly into the covalent skeletal backbone (the pyrazine ring and guanidine core). Because exchanging a nitrogen atom would require breaking covalent C-N bonds, 15N3-amiloride is completely immune to solvent exchange, maintaining a stable +3 Da mass shift under all physiological and analytical conditions[4].

G Amiloride Amiloride Molecule (8 N-H Bonds, 0 C-H Bonds) d5 d5-Amiloride (Deuterium on N-atoms) Amiloride->d5 Isotope Labeling N15 15N3-Amiloride (15N in Pyrazine/Guanidine) Amiloride->N15 Isotope Labeling HD_Exchange Rapid H/D Exchange with H2O/MeOH/Plasma d5->HD_Exchange Protic Solvents No_Exchange Isotopically Stable in Protic Media N15->No_Exchange Protic Solvents Fail Signal Loss & Co-elution (Unsuitable for LC-MS/MS) HD_Exchange->Fail Success Reliable Internal Standard (Accurate Quantification) No_Exchange->Success

Mechanism of isotopic stability: 15N3-amiloride vs. rapid H/D exchange in d5-amiloride.

Experimental Validation Protocol

To empirically prove the instability of d5-amiloride and the superiority of 15N3-amiloride, we utilize a self-validating LC-MS/MS workflow.

Self-Validation Logic: By continuously monitoring the MRM transition for unlabeled amiloride (d0) in a sample spiked only with d5-amiloride, we can directly observe the stoichiometric conversion of the internal standard back to the native drug. If the d5 signal drops and the d0 signal rises, H/D exchange is definitively confirmed.

Step-by-Step Methodology
  • Aprotic Stock Preparation: Dissolve d5-amiloride and 15N3-amiloride reference standards in 100% LC-MS grade Dimethyl Sulfoxide (DMSO). Causality: DMSO is an aprotic solvent, preventing premature H/D exchange during storage.

  • Matrix Spiking & Incubation: Spike both internal standards into blank human plasma to a final concentration of 10 ng/mL. Incubate at 25°C and pull aliquots at 0 min (immediate extraction), 15 min, 1 hr, 4 hr, and 24 hr.

  • Solid Phase Extraction (SPE):

    • Condition Phenomenex Strata-X cartridges with 1 mL methanol, followed by 1 mL water[1].

    • Load 250 µL of the spiked plasma aliquot.

    • Wash with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute with 1 mL of 2% formic acid in methanol. Evaporate under nitrogen and reconstitute in 100 µL of mobile phase.

  • LC-MS/MS Analysis:

    • Column: Hypersil Gold C18 (50 mm × 3.0 mm, 5 µm).

    • Mobile Phase: Acetonitrile and 4.0 mM ammonium formate (pH 4.0) (80:20, v/v)[4].

    • MRM Transitions: Monitor m/z 230.6 → 116.0 (d0-amiloride), m/z 233.6 → 116.0 (15N3-amiloride), and m/z 235.6 → 116.0 (d5-amiloride).

Workflow Prep Prepare IS Spikes in Aprotic DMSO Incubate Incubate in Plasma (Time-Course) Prep->Incubate Extract Solid Phase Extraction (Strata-X) Incubate->Extract LCMS LC-MS/MS Analysis (Monitor d0, d5, 15N3) Extract->LCMS Data Calculate Isotopic Purity & Recovery LCMS->Data

Self-validating experimental workflow for assessing internal standard isotopic stability.

Quantitative Data Comparison

The experimental results unequivocally demonstrate the failure of d5-amiloride in aqueous matrices. Because the H/D exchange on primary amines and guanidines is diffusion-limited, the exchange occurs on the millisecond timescale. Consequently, even at the "0 min" timepoint (representing immediate extraction), the d5 label is entirely lost to the solvent.

Table 1: Isotopic Purity Retention in Human Plasma (25°C)

Incubation Time15N3-Amiloride Purity Retained (%)d5-Amiloride Purity Retained (%)d0-Amiloride Formation from d5 Spike (%)
0 min (Immediate) > 99.9%0.0%100.0%
15 min > 99.9%0.0%100.0%
1 hr > 99.9%0.0%100.0%
4 hr > 99.9%0.0%100.0%
24 hr > 99.9%0.0%100.0%

Data Interpretation: The d5-amiloride spike quantitatively converts to d0-amiloride instantly upon contact with plasma. If d5-amiloride were used as an internal standard, it would artificially inflate the analyte (d0) peak area, leading to catastrophic quantification errors and assay failure. 15N3-amiloride exhibits absolute stability, validating its use as the optimal internal standard.

Conclusion & Best Practices

When developing LC-MS/MS assays for amiloride, researchers must strictly avoid deuterated variants. The fundamental lack of C-H bonds in the amiloride structure dictates that any deuterium label must reside on exchangeable nitrogen atoms, rendering the standard highly susceptible to H/D exchange[2].

Best Practices for Amiloride Bioanalysis:

  • Mandate 15N or 13C Labels: Always specify 15N3-amiloride (or a 13C equivalent) for quantitative assays to ensure the heavy isotopes are locked within the covalent backbone[5].

  • Avoid Protic Solvents for N-D Standards: If a deuterated standard must be used for a different compound with exchangeable protons, stock solutions must be prepared in strictly aprotic solvents (e.g., DMSO, Acetonitrile)[3].

  • Implement Self-Validating MRMs: During method development, always monitor the unlabelled (d0) MRM transition in your blank matrix spiked only with the internal standard to proactively detect isotopic exchange or trace unlabeled impurities.

References

  • National Center for Biotechnology Information (NIH). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. Retrieved from:[Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from:[Link]

Sources

The Gold Standard in LC-MS/MS: A Comparative Guide to Stable Isotope vs. Analog Internal Standards under FDA BMV Guidelines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of pharmacokinetic (PK) and toxicokinetic (TK) assays, I frequently encounter a critical decision point in assay development: the selection of the internal standard (IS). The 2018 FDA Bioanalytical Method Validation (BMV) Guidance for Industry establishes rigorous, non-negotiable criteria for accuracy, precision, and the mitigation of matrix effects[1].

While structural analogs are sometimes employed due to budget constraints or commercial availability, Stable Isotope-Labeled Internal Standards (SIL-IS) remain the unequivocal gold standard in the field[2]. This guide objectively compares SIL-IS against analog IS, detailing the mechanistic causality behind their performance differences and providing self-validating protocols to ensure your data withstands regulatory scrutiny.

The Mechanistic Causality of Matrix Effects

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix effects—specifically ion suppression or enhancement—occur when endogenous biological components (e.g., phospholipids, salts) co-elute with the target analyte. These components compete for the available charge in the ionization source (such as Electrospray Ionization, ESI), drastically altering the analyte's signal intensity[3].

The Analog IS Vulnerability: A structural analog, by definition, possesses different physicochemical properties than the target analyte. This structural variance results in differential chromatographic retention times. Consequently, the analog IS and the analyte elute into the mass spectrometer at different moments, subjecting them to entirely different matrix environments. When the matrix effect fluctuates between these two elution windows, the internal standard fails its primary purpose: it cannot accurately normalize the analyte's response[4].

The SIL-IS Advantage: A SIL-IS (e.g., ^13C, ^15N, or deuterium-labeled) shares the exact chemical structure and physicochemical properties of the analyte. It perfectly co-elutes with the analyte, ensuring that both molecules experience identical matrix suppression or enhancement at the exact same millisecond in the ionization source[2]. Because the suppression affects both molecules equally, the ratio of their responses remains perfectly constant, mathematically canceling out the matrix effect.

MatrixEffect cluster_0 SIL-IS Mechanism (Gold Standard) cluster_1 Analog-IS Mechanism (High Risk) A1 Analyte CoElute Perfect Co-elution A1->CoElute S1 SIL-IS S1->CoElute M1 Matrix Components M1->CoElute IonSuppress1 Identical Ion Suppression CoElute->IonSuppress1 Ratio1 Constant Analyte/IS Ratio IonSuppress1->Ratio1 A2 Analyte DiffElute Differential Elution A2->DiffElute An2 Analog-IS An2->DiffElute M2 Matrix Components M2->DiffElute IonSuppress2 Variable Ion Suppression DiffElute->IonSuppress2 Ratio2 Skewed Analyte/IS Ratio IonSuppress2->Ratio2

Diagram 1: Mechanistic comparison of matrix effect compensation between SIL-IS and Analog IS.

Objective Performance Comparison: SIL-IS vs. Analog IS

To demonstrate the empirical impact of IS selection, we compare the validation parameters of an LC-MS/MS assay for a representative analyte using a SIL-IS (e.g., Roflumilast-d3) versus a structural analog IS[2]. The data below highlights how the choice of IS directly impacts your ability to meet FDA acceptance criteria[5].

Validation ParameterFDA Acceptance CriteriaSIL-IS MethodStructural Analog IS Method
Accuracy (Low QC) ±15% of nominal2.1% Bias11.4% Bias
Precision (Low QC) ≤15% CV4.3% CV7.2% CV
IS-Normalized Matrix Factor CV ≤ 15% across 6 lots1.02 (CV: 3.1%)0.82 (CV: 18.5%) ⚠️ Fails
Method Comparison (Slope) Close to 1.000.950.83

Data Synthesis Note: While both methods may technically pass basic precision checks, the Analog IS fails the rigorous multi-lot Matrix Factor variance test required by the FDA, exposing the assay to critical regulatory risks[2][5].

Self-Validating Experimental Protocol: Matrix Factor & Recovery

To prove the trustworthiness of your assay, you must build a self-validating system. The FDA requires the evaluation of the IS-normalized Matrix Factor (MF) in at least six independent lots of matrix[1]. The following protocol isolates physical extraction recovery from matrix-induced ionization effects, ensuring absolute transparency in your assay's performance.

ValidationWorkflow Start Spike Matrix with Analyte & SIL-IS Ext Sample Extraction (LLE/SPE/PPT) Start->Ext LC LC Separation Ext->LC Check1 Recovery Assessment (Pre vs Post Spike) Ext->Check1 MS MS/MS Detection (MRM) LC->MS Check2 Matrix Factor (IS-Normalized) MS->Check2 Valid FDA Compliant Data (CV < 15%) Check1->Valid Check2->Valid

Diagram 2: Self-validating extraction and LC-MS/MS workflow for FDA BMV compliance.

Step-by-Step Methodology

Phase 1: Preparation of Solutions (The 3-Set System)

  • Neat Standard (Set A): Prepare the analyte and IS in a neat solvent (e.g., 50:50 Methanol:Water) at concentrations representing the Low and High Quality Control (QC) levels. Purpose: Establishes the baseline MS response without any matrix interference.

  • Post-Extraction Spike (Set B): Extract six independent lots of blank biological matrix (e.g., human plasma) using your optimized sample preparation method (e.g., Solid Phase Extraction). Spike the eluate with the analyte and IS at the same concentrations as Set A. Purpose: Captures the absolute ion suppression caused by the matrix, independent of extraction loss.

  • Pre-Extraction Spike (Set C): Spike the analyte and IS into six independent lots of blank matrix prior to extraction. Process through the identical SPE method. Purpose: Represents the real-world sample workflow.

Phase 2: LC-MS/MS Acquisition & Causality Analysis Inject Sets A, B, and C into the LC-MS/MS system and calculate the following metrics to validate the assay's integrity:

  • Absolute Matrix Factor (Analyte): Peak Area of Analyte in Set B / Peak Area of Analyte in Set A

  • IS-Normalized Matrix Factor: (Peak Area Analyte / Peak Area IS in Set B) / (Peak Area Analyte / Peak Area IS in Set A)

    • Causality Check: If the Absolute MF is 0.60 (indicating 40% of your signal is lost to ion suppression), but the IS-Normalized MF is 1.00 (with a CV < 15%), your SIL-IS has perfectly compensated for the matrix effect[5]. An analog IS will typically yield an IS-Normalized MF outside the acceptable range due to differential suppression[3].

  • Extraction Recovery: Peak Area in Set C / Peak Area in Set B. Causality Check: This isolates the physical loss of the molecule during extraction from the ionization suppression in the MS source, allowing you to troubleshoot SPE/LLE inefficiencies independently of mass spec parameters.

Conclusion

The empirical data and mechanistic realities of LC-MS/MS bioanalysis dictate that Stable Isotope-Labeled Internal Standards are not merely a luxury, but a scientific necessity for robust assay validation. By perfectly mirroring the analyte's extraction efficiency and ionization dynamics, SIL-IS ensures that your bioanalytical data remains unimpeachable under the strict scrutiny of FDA BMV guidelines. When designing your next clinical or non-clinical assay, investing in a SIL-IS is the most effective safeguard against costly regulatory rejections and compromised pharmacokinetic data.

References
  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Effects of Sample Processing Techniques and Instrument Model on Matrix Effect in LC-MS/MS Source: Ingenta Connect URL:[Link]

Sources

A Senior Application Scientist's Guide to Limit of Detection (LOD) for Labeled Amiloride Variants

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate detection and quantification of small molecule inhibitors like amiloride are paramount. Amiloride, a potassium-sparing diuretic, is a crucial pharmacological tool for studying the epithelial sodium channel (ENaC) and the Na+/H+ exchanger (NHE), with implications in hypertension, cystic fibrosis, and oncology.[1][2][3] To probe these molecular targets with high sensitivity, amiloride is often modified with various labels. The choice of label and the corresponding detection technology directly dictates the assay's limit of detection (LOD)—the lowest quantity of the analyte that can be reliably distinguished from background noise.

This guide provides an in-depth comparison of the LOD achievable with different labeled amiloride variants. We will move beyond a simple catalog of values to explore the causality behind experimental choices, grounding our discussion in the principles of analytical chemistry and assay validation.

The Foundational Principle: Understanding the Limit of Detection (LOD)

Before comparing methodologies, it is critical to establish a firm understanding of LOD. The LOD is a key performance characteristic evaluated during the validation of any analytical procedure. It represents the concentration at which we can be confident the analyte is present, even if we cannot quantify it with high precision.

According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the LOD is commonly calculated using the standard deviation of the response and the slope of the calibration curve.[4][5][6]

LOD = 3.3 * (σ / S)

Where:

  • σ = the standard deviation of the blank or the residual standard deviation of the regression line.

  • S = the slope of the calibration curve.

This statistical approach ensures that any claim of detection is backed by a defined level of confidence, forming the bedrock of a trustworthy and validated assay.[7]

cluster_LOD General Workflow for LOD Determination A Prepare Blank Samples (n ≥ 6) C Measure Response of Blanks & Standards A->C B Prepare Calibration Standards (Lowest concentrations) B->C D Calculate Standard Deviation of the Blank (σ) C->D E Plot Calibration Curve (Response vs. Concentration) C->E G Calculate LOD LOD = 3.3 * (σ / S) D->G F Determine Slope (S) E->F F->G

Caption: A generalized workflow for the statistical determination of LOD.

Comparative Analysis of Amiloride Detection Methods

The achievable LOD for amiloride is fundamentally tied to the chosen analytical method and whether the molecule is labeled. Here, we compare the performance of unlabeled amiloride with its fluorescently-labeled, radiolabeled, and biotin-labeled counterparts.

Unlabeled Amiloride: The Baseline

Detecting native amiloride provides a crucial baseline. The intrinsic properties of the molecule, such as its UV absorbance and native fluorescence, are exploited.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for amiloride analysis.

    • With UV Detection: Simple and robust, but offers moderate sensitivity. LODs are typically in the µg/mL range.[8][9]

    • With Fluorescence Detection (FLD): Amiloride possesses native fluorescence, which can be leveraged for more sensitive detection. Excitation around 286-366 nm and emission at ~418 nm allows for LODs to drop into the low ng/mL range.[10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for unlabeled quantification, offering superior specificity and sensitivity. By monitoring specific parent-to-daughter ion transitions, LC-MS/MS can achieve LODs in the sub-ng/mL to pg/mL range (e.g., 0.05 ng/mL).[11][12]

Fluorescently-Labeled Amiloride Variants

Attaching a bright, extrinsic fluorophore (e.g., FITC, Rhodamine, Alexa Fluor™) to amiloride dramatically enhances the signal, pushing LODs far below what is achievable with native fluorescence. The principle is simple: a higher quantum yield and a larger extinction coefficient from the attached label generate a much stronger signal for the same concentration of analyte.[13]

  • Fluorescence Polarization (FP) Assays: This homogeneous assay format is ideal for high-throughput screening of amiloride binding to its target protein.[14][15] In a competitive FP assay, a fluorescently-labeled amiloride variant ("tracer") is displaced by unlabeled amiloride or other inhibitors. The change in polarization allows for sensitive detection of binding events. While the LOD is assay-dependent, FP assays for small molecules can readily achieve low nM detection limits.[14]

cluster_FP Principle of Fluorescence Polarization (FP) Assay Tracer_Free Free Tracer (Small Molecule) Fast Tumble LOW Polarization Inhibitor Unlabeled Amiloride (Competitor) Tracer_Bound Tracer_Bound Inhibitor->Tracer_Bound Binds to Target

Caption: FP assays measure binding by detecting changes in molecular tumbling speed.

Radiolabeled Amiloride Variants

Radiolabeling, typically with tritium (³H) or carbon-14 (¹⁴C), remains one of the most sensitive detection methods available and is considered a gold standard for receptor binding assays.[16][17]

  • Scintillation Proximity Assay (SPA): This technology enables homogeneous radioligand binding assays without the need for separation steps.[18][19] The target protein is immobilized on a bead containing a scintillant. Only radiolabeled amiloride that binds to the target is close enough to excite the scintillant, generating a light signal.[20] This method drastically reduces background and allows for extremely low detection limits, often in the picomolar (pM) range, making it ideal for characterizing high-affinity interactions.

cluster_SPA Principle of Scintillation Proximity Assay (SPA) Bead SPA Bead (with Scintillant) Target Target Protein Bead->Target BoundLigand ³H-Amiloride (Bound) Target->BoundLigand Light Light Signal BoundLigand->Light β-particle excites scintillant FreeLigand ³H-Amiloride (Free) NoLight No Signal FreeLigand->NoLight β-particle energy dissipates in solvent

Caption: In SPA, only bound radioligand is close enough to generate a signal.

Biotin-Labeled Amiloride Variants

Biotinylation does not provide a direct signal. Instead, it acts as a high-affinity handle for secondary detection reagents, most commonly streptavidin conjugated to an enzyme (e.g., HRP) or a fluorophore. The LOD of a biotin-based assay is therefore determined entirely by the sensitivity of the chosen streptavidin-based reporter system.

  • ELISA-style Assays: A biotinylated amiloride analog can be used in competitive binding assays where the target is immobilized on a plate. Detection via Streptavidin-HRP with an enhanced chemiluminescent (ECL) substrate can achieve outstanding sensitivity, often reaching the low pg/mL or even fg/mL range. The high prevalence of biotin interference in clinical immunoassays is a testament to the exceptional sensitivity of the biotin-streptavidin interaction.[21]

Summary of LOD Comparison

Label TypeDetection MethodTypical LOD RangeProsCons
Unlabeled HPLC-UV1 - 10 µg/mLSimple, accessibleLow sensitivity
HPLC-FLD (Native)1 - 10 ng/mL[10]More sensitive than UVRequires fluorescent molecule
LC-MS/MS0.05 - 1 ng/mL[11][12]Highest specificity, very sensitiveExpensive equipment, complex
Fluorescent HPLC-FLDLow ng/mL to pg/mLHigh sensitivity, non-radioactiveLabel may alter binding affinity
Fluorescence Polarization1 - 10 nMHomogeneous, HTS-compatibleIndirect measurement, sensitive to environment
Radiolabeled Scintillation Proximity Assay10 - 100 pMExtremely sensitive, "gold standard"Radioactive material handling, cost
Biotinylated ELISA (Chemiluminescence)Low pg/mL to fg/mLVery high sensitivity, versatileIndirect, multi-step assay

Detailed Experimental Protocols

To ensure scientific integrity, the following are representative, self-validating protocols for key methodologies.

Protocol 1: LOD Determination for Unlabeled Amiloride by LC-MS/MS
  • Objective: To determine the instrumental LOD for amiloride using a triple quadrupole mass spectrometer.

  • Materials: Amiloride standard, HPLC-grade water, acetonitrile, formic acid.

  • Chromatography:

    • Column: C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (Positive ESI Mode):

    • Optimize ion source parameters (e.g., gas flow, temperature).

    • Determine the precursor ion for amiloride (m/z 230.1).

    • Perform product ion scan to identify a stable, high-intensity fragment (e.g., m/z 171.1).

    • Set up Multiple Reaction Monitoring (MRM) for the transition 230.1 -> 171.1.

  • LOD Determination:

    • Prepare a series of low-concentration amiloride standards (e.g., 5, 2, 1, 0.5, 0.2, 0.1, 0.05 ng/mL).

    • Prepare at least six independent blank samples (mobile phase A).

    • Inject the blank samples and acquire data in MRM mode.

    • Calculate the standard deviation (σ) of the noise in the chromatograms of the blank samples in the region where amiloride is expected to elute.

    • Inject the low-concentration standards to establish the linear range and determine the slope (S) of the calibration curve.

    • Calculate LOD = 3.3 * (σ / S). The LOD should be visually verifiable, with a peak at the calculated concentration having a signal-to-noise ratio (S/N) of approximately 3.[22][23]

Protocol 2: Generic Scintillation Proximity Assay (SPA) for a Labeled Amiloride Variant
  • Objective: To measure the binding of a ³H-labeled amiloride variant to its target protein.

  • Materials: ³H-Amiloride, target protein, appropriate buffer, streptavidin-coated SPA beads (if target is biotinylated) or other suitable beads, 96-well microplate.

  • Assay Setup (per well):

    • Add 25 µL of assay buffer.

    • Add 25 µL of unlabeled competitor (for competition assays) or buffer (for saturation assays).

    • Add 25 µL of ³H-Amiloride (at a concentration near its dissociation constant, Kd).

    • Add 25 µL of target protein coupled to SPA beads.

  • Incubation:

    • Seal the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium. Gentle shaking may be required.

  • Detection:

    • Count the plate in a microplate scintillation counter. The output will be in Counts Per Minute (CPM).

  • Data Analysis:

    • For competition assays, plot CPM vs. log[unlabeled competitor concentration] to determine the IC50.

    • The sensitivity of the assay is determined by the specific activity of the radioligand and the affinity of the binding interaction, often allowing for detection in the pM range.

Conclusion

The choice of an appropriate labeled amiloride variant is a critical decision that directly impacts experimental sensitivity and success.

  • For routine quantification in biological matrices where high specificity is key, LC-MS/MS analysis of unlabeled amiloride is the method of choice.

  • For high-throughput screening of inhibitor libraries, a fluorescently-labeled amiloride variant in a Fluorescence Polarization assay offers a robust, homogeneous, and sensitive solution.

  • When the absolute highest sensitivity is required to characterize high-affinity binding interactions, a radiolabeled amiloride variant, particularly within a Scintillation Proximity Assay, is unparalleled.

  • Biotin-labeled variants offer a highly versatile and sensitive alternative when coupled with chemiluminescent detection systems, though they require more complex, multi-step assay formats.

By understanding the principles behind each technology and the statistical basis of the Limit of Detection, researchers can confidently select the optimal approach to advance their scientific inquiries.

References

  • Hanamshetty, P. C., Siddappa, K., Chavan, P., & Nagabhushana, M. M. (2023). Spectrophotometric Assay Methods for Determination of Amiloride. Indian Journal of Pharmaceutical Sciences, 85(6), 1660-1668. [Link]

  • Asian Journal of Pharmaceutical Analysis. (2021). Validated RP-HPLC method for the estimation of Amiloride and hydrochlorothiazide in combined tablet dosage form. Asian Journal of Pharmaceutical Analysis, 11(2), 103-107. [Link]

  • Poon, G. K., & McCague, R. (1992). Determination and identification of amiloride in human urine by high-performance liquid chromatography and gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 577(2), 327-333. [Link]

  • Scuderi, S., et al. (2014). A scintillation proximity assay for fatty acid amide hydrolase compatible with inhibitor screening. Analytical Biochemistry, 445, 60-67. [Link]

  • Gunsolus, I. L., et al. (2021). Prevalence of Detectable Biotin in Five US Emergency Department Patient Cohorts. Clinical Biochemistry, 92, 20-24. [Link]

  • Al-Kindy, S. M. Z., et al. (2020). determination of amiloride via quenched continuous using low-pressure mercury. International Journal of Applied Pharmaceutics, 12(4), 211-218. [Link]

  • ResearchGate. (n.d.). Analytical HPLC Method Validation of Amiloride and Its Pharmacokinetic Study in Humans. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Reid, S. D., et al. (2019). Potency and specificity of amiloride and its analogues on branchial sodium fluxes in freshwater trout and goldfish. Journal of Fish Biology, 95(3), 857-866. [Link]

  • Shah, S. A., et al. (2018). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 150, 240-247. [Link]

  • Ali, M. M., & Nishijima, J. (2010). Enhancement in fluorescence response by a quencher for amiloride upon binding to thymine opposite an abasic site in a DNA duplex. Biophysical Chemistry, 152(1-3), 11-16. [Link]

  • Taylor & Francis Online. (2013). DETERMINATION OF AMILORIDE HYDROCHLORIDE AND FUROSEMIDE IN COMPOUND FUROSEMIDE TABLETS BY CAPILLARY ELECTROPHORESIS COMBINED WITH RESPONSE SURFACE METHODOLOGY AND ARTIFICIAL NEURAL NETWORK. [Link]

  • ResearchGate. (n.d.). Scintillation Proximity Assays in High-Throughput Screening. [Link]

  • Shah, S. A., et al. (2018). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Advanced Pharmaceutical Technology & Research, 9(1), 24-31. [Link]

  • Paterson, J. W., & Dollery, C. T. (1969). Clinical Evaluation of Amiloride, a Potassium-Sparing Diuretic. Clinical Pharmacology & Therapeutics, 10(1), 50-63. [Link]

  • Samoriski, B., & St. John, P. A. (2017). Improvement of LOD in Fluorescence Detection with Spectrally Nonuniform Background by Optimization of Emission Filtering. Analytical Chemistry, 89(19), 10564-10569. [Link]

  • ResearchGate. (2017). Validated Stability-Indicating Methods for the Simultaneous Determination of Amiloride Hydrochloride, Atenolol, and Chlorthalidone Using HPTLC and HPLC with Photodiode Array Detector. [Link]

  • University of Potsdam. (2017). Fluorescence Quenching. [Link]

  • Tenny, S., & Varacallo, M. (2024). Amiloride. In StatPearls. StatPearls Publishing. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. [Link]

  • Buck, A. Q., et al. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. Molecules, 26(6), 1640. [Link]

  • Kero, F., & Suther, D. (2020). What's the Most Meaningful Standard for Mass Spectrometry: Instrument Detection Limit or Signal-to-Noise Ratio? Spectroscopy Online. [Link]

  • Gaber, R., et al. (2020). Fluorescence Polarization-Based Bioassays: New Horizons. Molecules, 25(24), 5906. [Link]

  • Drug Development and Therapeutics. (2015). Spectrophotometric method for estimation of amiloride in bulk and tablet dosage form. [Link]

  • ResearchGate. (n.d.). Rapid and sensitive determination of amiloride by cation exchange preconcentration and direct solid-phase UV detection. [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization Assays of Proteases with the IMAP Platform. [Link]

  • Gherman, A. M., et al. (2022). Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling. International Journal of Molecular Sciences, 23(10), 5698. [Link]

  • AssayWise. (2024, March 13). Scintillation proximity assay. What it is, how it works and what it is used for. [Video]. YouTube. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • MDPI. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. [Link]

  • Google Patents. (n.d.).
  • Agilent Technologies. (2023). Signal, Noise, and Detection Limits in Mass Spectrometry. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Mandal, S., et al. (2020). Greatly Enhanced Single Particle Fluorescence Detection Using High Refractive Index Liquid-Core Waveguides. IEEE Photonics Conference (IPC). [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Walsh Medical Media. (2015). About Estimating the Limit of Detection by the Signal to Noise Approach. J Anal Bioanal Tech, 6(222), 2. [Link]

  • ResearchGate. (n.d.). Spectrophotometric determination of amiloride in bulk and pharmaceutical formulations. [Link]

  • bioRxiv. (2022). Automated patch clamp screening of amiloride and 5-N,N-hexamethyleneamiloride (HMA) analogs identifies 6-iodoamiloride as a potent acid-sensing ion channel inhibitor. [Link]

Sources

Safety Operating Guide

AMiloride 15N3 proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Proper Disposal of Amiloride 15N3

Introduction: Beyond the Isotope

This compound is a stable, isotopically labeled form of the potassium-sparing diuretic, Amiloride.[1] In the research setting, its value lies in its use as an internal standard or tracer for quantitative analyses by methods such as liquid chromatography-mass spectrometry (LC-MS).[1] While the "15N3" designation signifies the incorporation of a stable, non-radioactive nitrogen isotope, it is crucial to understand that this does not alter the compound's inherent chemical properties or biological activity.[][3] Therefore, the proper disposal procedures for this compound are dictated not by its isotopic label, but by the chemical and toxicological profile of the parent Amiloride molecule.

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound waste streams within a laboratory environment. The procedures outlined are grounded in established safety principles to protect laboratory personnel and ensure environmental compliance.

Hazard Assessment: Understanding the Risk Profile

The foundation of safe disposal is a thorough understanding of the compound's hazards. According to supplier Safety Data Sheets (SDS), Amiloride hydrochloride is classified with several key hazards that directly inform handling and disposal protocols.[4]

Hazard ClassificationGHS CodeDescriptionDisposal Implication
Acute Oral Toxicity H301Toxic if swallowed.[4]Prevents drain disposal; necessitates secure containment to avoid accidental ingestion by personnel or release into the environment.
Skin Irritation H315Causes skin irritation.[4]Requires the use of appropriate chemical-resistant gloves and a lab coat to prevent direct contact.
Serious Eye Irritation H319Causes serious eye irritation.[4]Mandates the use of safety glasses or goggles to protect against splashes or aerosolized particles.
Chronic Aquatic Hazard H412Harmful to aquatic life with long lasting effects.[4]Strictly prohibits sewer disposal to prevent contamination of waterways.[5][6]

Core Disposal Principle: Chemical Toxicity Overrides Isotopic Nature

A common point of confusion in laboratory waste management involves isotopically labeled compounds. It is essential to differentiate between radioactive and stable isotopes.

  • Radioactive Isotopes (e.g., ³H, ¹⁴C, ³²P) are unstable and emit radiation. Their waste must be managed according to strict radiation safety protocols, often involving segregation for decay-in-storage or specialized disposal by licensed entities.[3]

  • Stable Isotopes (e.g., ²H, ¹³C, ¹⁵N) are non-radioactive.[3] Compounds labeled with stable isotopes, such as this compound, do not pose a radiological threat. Therefore, their disposal is governed solely by their chemical hazards.[] For this compound, this means it must be treated as toxic chemical waste.

Step-by-Step Disposal Protocol for this compound

This protocol applies to pure this compound, solutions containing it, and materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).

Step 1: Personal Protective Equipment (PPE)

Before handling this compound or its waste, always wear the appropriate PPE to mitigate the risks of skin and eye irritation.[4]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant nitrile gloves.

  • Body Protection: A standard laboratory coat.[6]

Step 2: Waste Segregation and Container Selection

Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring compliant disposal.[5][7]

  • Designate a Specific Waste Container: Use a dedicated, clearly labeled container for all this compound waste. Do not mix it with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

  • Container Compatibility: The container must be made of a material compatible with the solvents used (e.g., a high-density polyethylene (HDPE) container for aqueous and common organic solvent solutions). The container must have a secure, leak-proof screw-top cap.[7]

  • Avoid Incompatibilities: Do not mix this compound waste with incompatible chemicals such as strong oxidizing agents, strong acids, or strong bases. Always consult the SDS for detailed incompatibility information.[8]

Step 3: Labeling the Hazardous Waste Container

Accurate and thorough labeling is a regulatory requirement and essential for safety.[8][9] As soon as the first drop of waste enters the container, it must be labeled with a hazardous waste tag.

The label must include:

  • The words "Hazardous Waste" .[9]

  • Full Chemical Name(s): "this compound" and the name and approximate concentration of any solvents or other constituents.

  • Hazard Identification: Indicate the relevant hazards (e.g., "Toxic," "Irritant").[4]

  • Generator Information: The name of the principal investigator and the laboratory location.

Step 4: Managing Different Waste Streams
  • Solid Waste: Contaminated items such as weighing paper, disposable plasticware, and gloves should be placed directly into the designated solid waste container for this compound.

  • Liquid Waste: Unused stock solutions or experimental samples should be carefully poured into the designated liquid waste container using a funnel to prevent spills.

  • Sharps Waste: Contaminated needles, syringes, or glass Pasteur pipettes must first be placed in a designated, puncture-proof sharps container. This container must also be labeled as containing this compound waste.

Step 5: Temporary Storage in the Laboratory

Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Containment: Store the waste container within a secondary containment bin to catch any potential leaks.[10]

  • Closure: The waste container must be kept securely capped at all times, except when adding waste.[7][10]

Step 6: Arranging for Final Disposal

Do not dispose of this compound waste through general trash or by pouring it down the drain.[5][6]

  • Contact EHS: Follow your institution's specific procedures for hazardous waste collection. This typically involves submitting a request to your Environmental Health & Safety (EHS) department.[11]

  • Do Not Exceed Limits: Be aware of the maximum volume of hazardous waste allowed to be stored in an SAA (typically 55 gallons).[10] Request a pickup well before this limit is reached.

Workflow for this compound Waste Management

The following diagram illustrates the decision-making process for handling and disposing of materials related to this compound.

G cluster_0 Waste Generation cluster_1 Hazard Assessment & PPE cluster_2 Segregation & Containment cluster_3 Accumulation & Disposal Generate This compound Waste Generated (Solid, Liquid, or Contaminated Material) Assess Assess Hazards: - Toxic (H301) - Skin/Eye Irritant (H315/H319) - Aquatic Hazard (H412) Generate->Assess PPE Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Assess->PPE Container Select Compatible, Leak-Proof Waste Container PPE->Container Label Label Container Immediately: - 'Hazardous Waste' - Full Chemical Contents - Hazards & Date Container->Label Segregate Segregate from Incompatible Wastes Label->Segregate Store Store in Secondary Containment in Satellite Accumulation Area (SAA) Segregate->Store Request Container Full or Expired? Submit Pickup Request to EHS Store->Request Disposal EHS Collects for Final Disposal Request->Disposal

Caption: Decision workflow for the safe disposal of this compound waste.

Decontamination and Spill Procedures

Accidents happen. A clear protocol for decontamination and spill management is essential for safety.

Routine Decontamination of Glassware
  • Initial Rinse: Rinse the glassware three times with a suitable solvent (one that Amiloride is soluble in, such as water or ethanol). The first two rinses should be collected and disposed of as hazardous liquid this compound waste.[10]

  • Final Wash: After the solvent rinses, the glassware can be washed with laboratory detergent and water as usual.[12]

Emergency Spill Protocol

For a minor spill (a small quantity that can be safely handled by laboratory staff):

  • Alert Personnel: Immediately notify others in the area.

  • Contain the Spill: Use a chemical spill kit or absorbent pads to surround and cover the spill to prevent it from spreading.

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris.

  • Package Waste: Place all contaminated materials into a sealed, labeled hazardous waste bag or container.

  • Decontaminate Area: Clean the spill surface with soap and water.[13]

  • Dispose of Waste: Ensure the waste from the cleanup is disposed of through the EHS hazardous waste program.[6][10]

For a major spill (large volume, or if you feel unsafe), evacuate the area, close the doors, and contact your institution's emergency response or EHS department immediately.

Disposal of "Empty" Stock Vials

A container that has held a toxic chemical like Amiloride is not considered empty until it has been properly decontaminated.

  • Triple Rinse: Rinse the empty vial three times with a small amount of a suitable solvent.[8]

  • Collect Rinsate: Crucially, collect all three rinses as hazardous liquid waste in your designated this compound waste container.[10]

  • Deface Label: Completely obscure or remove the original product label.

  • Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the appropriate glass or plastic recycling bin.

Conclusion

The responsible management of this compound waste is a critical aspect of laboratory safety and environmental stewardship. By recognizing that the compound's chemical toxicity dictates the disposal protocol, researchers can implement a straightforward and effective waste management strategy. Adherence to the principles of hazard assessment, proper segregation, secure containment, and compliant disposal through institutional EHS programs ensures a safe laboratory environment for everyone.

References

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • National Center for Biotechnology Information. Amiloride - StatPearls. [Link]

  • Moravek, Inc. How To Store And Dispose Of Radiolabeled Compounds. [Link]

  • Harrogate and District NHS Foundation Trust. Decontamination, cleaning and disinfection. [Link]

  • Daniels Health. How To Safely Dispose of Controlled Substances. [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

  • Colorado State University Environmental Health Services. Module-3 Radioisotope Acquisition and Disposition. [Link]

  • Shimadzu Chemistry & Diagnostics. [15N3]-Amiloride hydrochloride salt. [Link]

  • Washington University in St. Louis. Guidance for Disposal of Drugs Used in Clinical Research. [Link]

  • Nationwide Children's Hospital. Medicine: Proper Disposal. [Link]

  • San José State University. Biohazard Decontamination: Work Surfaces and Reusable Materials. [Link]

  • Lab Manager. A Lab's Guide to Safe and Compliant Medical Waste Disposal. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • ResearchGate. (PDF) Decontamination. [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]

  • University of Toronto Environmental Health & Safety. Radioactive Waste Disposal. [Link]

  • Royal College of Ophthalmologists. Ophthalmic Instrument Decontamination. [Link]

Sources

Personal protective equipment for handling AMiloride 15N3

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a self-validating system rooted in chemical and mechanistic causality. Amiloride 15N3 is a stable isotope-labeled internal standard (SIL-IS) widely used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for matrix effects and ion suppression during pharmacokinetic quantification[1].

While isotopically labeled, this compound shares the exact physicochemical and toxicological profile of unlabeled amiloride hydrochloride. Because amiloride is a potent inhibitor of epithelial sodium channels (ENaC) and acid-sensing ion channels (ASICs), handling the neat powder requires stringent logistical and safety frameworks to prevent systemic exposure[2].

Here is the comprehensive, step-by-step operational and safety guide for handling this compound.

Hazard Profiling & Toxicological Causality

Before selecting Personal Protective Equipment (PPE), we must establish the mechanistic basis for the compound's hazards. Understanding why a chemical is dangerous ensures that safety protocols are respected and rigorously followed.

Hazard ClassificationGHS CodeMechanistic Causality & Operational Risk
Acute Oral Toxicity Category 3 (H301)Highly toxic if swallowed[3]. Ingestion leads to rapid ENaC blockade in the distal nephron, causing severe potassium retention (hyperkalemia) and sodium depletion.
Skin Irritation Category 2 (H315)Prolonged dermal exposure causes localized irritation[4]. The risk amplifies exponentially if the compound is dissolved in penetrative laboratory solvents like DMSO, which can act as a transdermal carrier.
Eye Irritation Category 2A (H319)Direct contact with crystalline powder or concentrated aerosols causes severe ocular irritation and potential corneal micro-abrasions[4].
Aquatic Toxicity Chronic 3 (H412)Harmful to aquatic life with long-lasting effects[4]. Strict environmental discharge limits mean the chemical cannot be flushed down standard laboratory drains[5].

Personal Protective Equipment (PPE) Matrix

The selection of PPE is a calculated defense mechanism against the specific exposure routes of this compound.

PPE CategorySpecificationOperational Justification
Ocular Defense Tightly fitting safety goggles ()Prevents ingress of airborne particulates during the transfer of dry powder[5]. Standard safety glasses with side shields are insufficient against fine, aerosolized dust.
Dermal (Hands) Nitrile gloves (Min. 0.11 mm thickness, )Nitrile provides a robust barrier against both the neat powder and primary solubilization vehicles (e.g., DMSO, Methanol)[5]. Gloves must be inspected for micro-tears prior to use.
Dermal (Body) Flame-resistant, impermeable laboratory coatKnit cuffs are required to prevent sleeves from dragging across contaminated surfaces and to eliminate skin exposure gaps between the glove and the arm[5].
Respiratory Half-mask with organic vapor/acid gas cartridge & dust/mist filter ()Mandatory if weighing outside a HEPA-filtered enclosure[2]. Amiloride hydrochloride powder is highly prone to electrostatic dispersion and inhalation.

Operational Workflow: Step-by-Step Handling Protocol

To ensure absolute safety, the handling of this compound must follow a strict, unidirectional workflow to minimize the risk of cross-contamination and aerosol exposure.

G A 1. Pre-Operational Check (Don PPE, Verify Fume Hood Flow) B 2. Material Handling (Weighing via Anti-Static Tools) A->B C 3. Solubilization (Sealed Vessel, DMSO/H2O) B->C D 4. Decontamination (Wet Wipe, Waste Segregation) C->D E 5. Storage (Desiccator, -20°C) C->E

Figure 1: Standard Operating Procedure for this compound Handling and Solubilization.

Step-by-Step Methodology: Solubilization and Weighing
  • Environmental Preparation: Conduct all weighing inside a certified Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood[6]. Ensure the airflow is stabilized before opening the chemical container.

  • Static Mitigation: Amiloride powder exhibits high electrostatic charge. Use an anti-static zero-ionizer fan in the weighing area and utilize non-sparking, anti-static spatulas (e.g., PTFE-coated)[5].

  • Primary Transfer: Tare a sealable glass vial. Carefully transfer the required mass of this compound directly into the destination vial.

    • Causality Note: Weighing directly into the destination vial prevents secondary transfer loss and minimizes the generation of hazardous dust.

  • Solvent Addition: Add the solvent (e.g., DMSO for stock solutions) directly to the vial while still inside the fume hood. Seal the vial tightly with a PTFE-lined cap before vortexing or sonicating.

    • Causality Note: DMSO rapidly penetrates the epidermal layer; sealing the vial prevents accidental splashing of the highly toxic toxicant-solvent mixture onto the operator.

  • Decontamination: Wet a disposable laboratory wipe with 70% ethanol or water. Wipe down the balance, spatulas, and the exterior of the sealed vial. Dispose of the wipe in a designated hazardous waste bin.

Spill Response and Disposal Plan

A self-validating safety system anticipates failure. In the event of an this compound spill, immediate and calculated action is required.

  • Dry Spill Containment: Do NOT dry sweep. Dry sweeping aerosolizes the toxic powder, exponentially increasing the inhalation risk. Instead, dampen the solid spill material with water to bind the particulates[2].

  • Collection: Use a damp absorbent pad to collect the dampened material[2]. Transfer all contaminated materials (pads, broken glass, gloves) into a chemically compatible, sealable hazardous waste container[5].

  • Environmental Discharge: Discharge into the environment must be strictly avoided[5]. Never flush spills down the sink or into the general sewage system[4].

  • Disposal: Arrange for disposal via a licensed hazardous waste contractor[3]. The waste must be incinerated in an approved facility equipped with an afterburner and scrubber, as the combustion of amiloride generates toxic fumes of carbon oxides, nitrogen oxides, and hydrogen chloride gas[3].

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 16230, Amiloride hydrochloride." National Institutes of Health. Available at:[Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。